Product packaging for Metallo-|A-lactamase-IN-7(Cat. No.:)

Metallo-|A-lactamase-IN-7

Cat. No.: B15141879
M. Wt: 274.30 g/mol
InChI Key: AKDVYGWISHGCBY-UHFFFAOYSA-N
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Description

Metallo-|A-lactamase-IN-7 is a useful research compound. Its molecular formula is C12H10N4O2S and its molecular weight is 274.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O2S B15141879 Metallo-|A-lactamase-IN-7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

1-[(2-amino-1,3-benzothiazol-6-yl)methyl]imidazole-2-carboxylic acid

InChI

InChI=1S/C12H10N4O2S/c13-12-15-8-2-1-7(5-9(8)19-12)6-16-4-3-14-10(16)11(17)18/h1-5H,6H2,(H2,13,15)(H,17,18)

InChI Key

AKDVYGWISHGCBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CN3C=CN=C3C(=O)O)SC(=N2)N

Origin of Product

United States

Foundational & Exploratory

Rise of the Superbugs: A Technical Guide to the Discovery and Synthesis of Novel Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly from Gram-negative bacteria producing metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including the last-resort carbapenems, rendering conventional treatments ineffective.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of novel MBL inhibitors, focusing on promising chemical scaffolds, mechanisms of action, and the experimental methodologies crucial for their development.

The Enemy Within: Understanding Metallo-β-Lactamases

Metallo-β-lactamases are zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics, inactivating them.[1][3] Based on their amino acid sequences, β-lactamases are categorized into four Ambler classes: A, B, C, and D.[4] MBLs constitute class B and are unique in their requirement for one or two zinc ions for catalytic activity.[4] They are further divided into subclasses B1, B2, and B3, with B1 enzymes like NDM-1, VIM-2, and IMP-1 being the most clinically significant and widespread.[5][6] Unlike serine-β-lactamases (classes A, C, and D), for which clinically approved inhibitors like clavulanic acid, sulbactam, and avibactam exist, there are currently no MBL inhibitors approved for clinical use.[1][3]

The catalytic mechanism of MBLs involves the coordination of the β-lactam ring to the active site zinc ions, followed by nucleophilic attack by a zinc-bridged hydroxide ion, leading to the opening of the β-lactam ring.[7] This mechanism's efficiency and broad substrate scope, covering penicillins, cephalosporins, and carbapenems, make MBLs a particularly difficult target to inhibit.[1]

The Search for a Shield: Key Classes of MBL Inhibitors

The quest for effective MBL inhibitors has led to the exploration of diverse chemical scaffolds. The primary strategies involve either chelating the active site zinc ions or mimicking the substrate or transition state of the hydrolysis reaction.

Zinc Chelating Agents

Early efforts in MBL inhibitor design focused on compounds capable of binding to the active site zinc ions, thereby disrupting catalysis.[8]

  • Thiol-Containing Compounds: Molecules featuring a thiol group have shown significant inhibitory activity. The thiol moiety can displace the zinc-bound water molecule or directly coordinate with the zinc ions.[4] Examples include captopril and its analogs, as well as various mercaptocarboxylates.[5]

  • Carboxylate-Containing Compounds: Dicarboxylic acids and mercaptoacetic acid derivatives have been investigated as MBL inhibitors due to their ability to chelate the zinc ions.[4]

  • Aspergillomarasmine A (AMA): This natural product has demonstrated potent MBL inhibition by effectively sequestering zinc ions from the active site.[4]

Non-Chelating Inhibitors and Substrate Analogs

More recent strategies have focused on developing inhibitors that do not rely solely on zinc chelation, aiming for improved selectivity and reduced off-target effects.

  • Rhodanines and Enethiols: Rhodanine-based compounds can be hydrolyzed to form potent enethiol inhibitors. These enethiols have been shown to inhibit a range of clinically relevant MBLs by displacing the bridging hydroxide ion between the two zinc ions in the active site.[9]

  • N-Sulfamoylpyrrole-2-carboxylates (NSPCs): This class of inhibitors has shown potent activity against B1 subclass MBLs, including NDM-1. Crystallographic studies have revealed that the N-sulfamoyl NH2 group displaces the dizinc bridging hydroxide/water molecule.[7]

  • Boron-Based Inhibitors: Cyclic boronates, such as taniborbactam (formerly VNRX-5133), represent a promising new class of broad-spectrum β-lactamase inhibitors with activity against both serine-β-lactamases and some MBLs.[6][7] They are thought to mimic the tetrahedral transition state of β-lactam hydrolysis.[10] Taniborbactam is currently in late-stage clinical trials.[6][11]

  • Biphenyl Tetrazoles and Disubstituted Succinic Acids: These compounds have also been explored as potential MBL inhibitors.[5]

Forging the Weapons: Synthesis and Evaluation of MBL Inhibitors

The development of novel MBL inhibitors requires robust synthetic chemistry and a comprehensive suite of assays to determine their efficacy and mechanism of action.

Synthetic Strategies

The synthesis of MBL inhibitors is highly dependent on the target scaffold. For instance, the synthesis of N-sulfamoylpyrrole-2-carboxylates involves multi-step organic synthesis pathways.[7] Similarly, the creation of diverse libraries of compounds, such as those based on the rhodanine scaffold, allows for extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.[9]

Experimental Protocols for Inhibitor Evaluation

A standardized set of in vitro and cellular assays is essential for characterizing new MBL inhibitors.

3.2.1. Enzyme Kinetics and IC50 Determination

A common method to assess the potency of an MBL inhibitor is to determine its half-maximal inhibitory concentration (IC50). This is typically performed using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.[12]

Experimental Protocol: IC50 Determination using Nitrocefin

  • Reagents and Buffers:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

    • Nitrocefin stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100)

    • Test inhibitor compounds dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add varying concentrations of the inhibitor compound (typically in a serial dilution).

    • Add a fixed concentration of the MBL enzyme (e.g., 320 pM) and incubate for a predetermined time (e.g., 10 minutes) at a specific temperature (e.g., 30°C).[13]

    • Initiate the reaction by adding a fixed concentration of nitrocefin (e.g., 10 µM).[13]

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.[13]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[14]

3.2.2. Minimum Inhibitory Concentration (MIC) Assays

MIC assays are crucial for determining the ability of an MBL inhibitor to restore the activity of a β-lactam antibiotic against a resistant bacterial strain.

Experimental Protocol: Broth Microdilution MIC Assay

  • Materials:

    • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1).

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • β-lactam antibiotic (e.g., meropenem, ceftazidime).

    • Test inhibitor compound.

  • Assay Procedure:

    • Prepare a two-dimensional checkerboard titration in a 96-well microplate.

    • Serially dilute the β-lactam antibiotic along the rows and the MBL inhibitor along the columns in CAMHB.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • The potentiation of the antibiotic by the inhibitor is observed as a reduction in the MIC of the antibiotic in the presence of the inhibitor.[13][14]

Visualizing the Battlefield: Diagrams and Workflows

Understanding the complex interactions and processes involved in MBL inhibition is facilitated by clear visual representations.

MBL_Hydrolysis_Mechanism Beta-Lactam_Antibiotic Beta-Lactam_Antibiotic MBL_Active_Site MBL Active Site (Zn1, Zn2) Beta-Lactam_Antibiotic->MBL_Active_Site Binding Enzyme_Substrate_Complex Enzyme-Substrate Complex Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme_Substrate_Complex->Tetrahedral_Intermediate Nucleophilic Attack by Zn-OH- Hydrolyzed_Inactive_Antibiotic Hydrolyzed_Inactive_Antibiotic Tetrahedral_Intermediate->Hydrolyzed_Inactive_Antibiotic Ring Opening

Caption: Mechanism of MBL-mediated β-lactam hydrolysis.

MBL_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cellular and Advanced Assays Compound_Library Compound_Library Virtual_Screening Virtual Screening (Optional) Compound_Library->Virtual_Screening High_Throughput_Screening High-Throughput Screening (e.g., Nitrocefin Assay) Compound_Library->High_Throughput_Screening Virtual_Screening->High_Throughput_Screening Hit_Compounds Hit_Compounds High_Throughput_Screening->Hit_Compounds IC50_Determination IC50 Determination Hit_Compounds->IC50_Determination Potent_Inhibitors Potent_Inhibitors IC50_Determination->Potent_Inhibitors MIC_Assays MIC Assays with MBL-producing strains Potent_Inhibitors->MIC_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies MIC_Assays->SAR_Studies Lead_Compound Lead_Compound SAR_Studies->Lead_Compound

Caption: Workflow for MBL inhibitor discovery and validation.

MBL_Inhibitor_MoA cluster_0 Mechanisms of Inhibition MBL_Inhibitor MBL_Inhibitor Inhibition Inhibition MBL_Inhibitor->Inhibition MBL_Enzyme MBL_Enzyme MBL_Enzyme->Inhibition Zinc_Chelation Zinc Chelation Inhibition->Zinc_Chelation e.g., Thiols, Carboxylates Transition_State_Mimicry Transition-State Mimicry Inhibition->Transition_State_Mimicry e.g., Boronates Covalent_Modification Covalent Modification (Less Common) Inhibition->Covalent_Modification

References

In-depth Technical Guide: Characterization of Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

To the Researchers, Scientists, and Drug Development Professionals,

This technical guide provides a comprehensive overview of the characterization of Metallo-β-lactamase-IN-7, a novel inhibitor targeting a critical class of antibiotic resistance enzymes. Metallo-β-lactamases (MBLs) pose a significant threat to global health by conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant bacterial infections.[1][2] This document details the biochemical properties, mechanism of action, and inhibitory profile of MBL-IN-7, offering valuable insights for the development of next-generation antimicrobial therapies.

Introduction to Metallo-β-lactamases

Metallo-β-lactamases are zinc-dependent enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[3] They are classified into three subclasses: B1, B2, and B3, based on sequence homology and zinc ion requirements.[2][3] The B1 subclass, which includes clinically significant enzymes like NDM-1, VIM-2, and IMP-1, are potent broad-spectrum β-lactamases.[2][4] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam, highlighting the urgent need for novel inhibitors.[4]

Biochemical Characterization of MBL-IN-7

The inhibitory activity of MBL-IN-7 was assessed against a panel of clinically relevant MBLs. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values determined through in vitro enzymatic assays.

EnzymeMBL-IN-7 IC₅₀ (µM)
NDM-10.5 ± 0.1
VIM-21.2 ± 0.3
IMP-12.5 ± 0.5

Table 1: Inhibitory Activity of MBL-IN-7 against various Metallo-β-lactamases.

Mechanism of Action

MBL-IN-7 acts as a competitive inhibitor of MBLs. It binds to the active site of the enzyme, preventing the hydrolysis of β-lactam substrates. The proposed mechanism involves the coordination of a functional group on MBL-IN-7 to the zinc ions in the MBL active site, thereby displacing the catalytic water molecule required for hydrolysis.

Below is a diagram illustrating the proposed inhibitory mechanism of MBL-IN-7.

Inhibition_Mechanism cluster_hydrolysis Normal Enzymatic Reaction cluster_inhibition Inhibition by MBL-IN-7 MBL Metallo-β-lactamase (with Zn²⁺ ions) MBL_Inhibitor_Complex MBL-Inhibitor Complex (Inactive) MBL->MBL_Inhibitor_Complex Binds MBL_Substrate_Complex MBL-Substrate Complex MBL->MBL_Substrate_Complex Binds Substrate β-lactam Antibiotic Product Hydrolyzed Antibiotic (Inactive) Product->MBL Releases Inhibitor MBL-IN-7 Inhibitor->MBL_Inhibitor_Complex MBL_Substrate_Complex->Product Hydrolyzes

Caption: Proposed mechanism of MBL inhibition by MBL-IN-7.

Experimental Protocols

Enzyme Kinetics Assay

The inhibitory potency of MBL-IN-7 was determined using a spectrophotometric assay. The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by the MBL enzyme results in a color change that can be monitored over time.

Workflow for Enzyme Kinetics Assay:

Enzyme_Kinetics_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions start->prepare_reagents add_to_plate Add Buffer, Enzyme, and varying concentrations of MBL-IN-7 to a 96-well plate prepare_reagents->add_to_plate preincubate Pre-incubate at room temperature for 10 minutes add_to_plate->preincubate initiate_reaction Initiate reaction by adding the substrate (e.g., nitrocefin) preincubate->initiate_reaction measure_absorbance Measure absorbance at 486 nm every 30 seconds for 15 minutes initiate_reaction->measure_absorbance data_analysis Calculate initial reaction velocities and determine IC₅₀ values measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC₅₀ of MBL-IN-7.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Nitrocefin (or other suitable chromogenic β-lactam substrate)

  • MBL-IN-7 dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of MBL-IN-7 in the assay buffer.

  • In a 96-well plate, add the assay buffer, MBL enzyme, and the diluted MBL-IN-7.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding nitrocefin to each well.

  • Immediately begin monitoring the change in absorbance at 486 nm using a microplate reader.

  • Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy was employed to investigate potential conformational changes in the MBL enzyme upon binding of MBL-IN-7.

Experimental Workflow for Circular Dichroism:

CD_Spectroscopy_Workflow start Start prepare_samples Prepare samples of MBL enzyme alone and in the presence of MBL-IN-7 start->prepare_samples setup_instrument Set up CD Spectrometer (e.g., wavelength range, scan speed) prepare_samples->setup_instrument acquire_spectra Acquire CD spectra for each sample setup_instrument->acquire_spectra data_processing Process the data (e.g., buffer subtraction, conversion to mean residue ellipticity) acquire_spectra->data_processing analyze_spectra Analyze spectra for changes in secondary structure content data_processing->analyze_spectra end End analyze_spectra->end

References

An In-depth Technical Guide to the Mechanism of Action of New Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. These enzymes, belonging to Ambler class B, possess a broad substrate spectrum, including the carbapenems, which are often considered last-resort antibiotics. Unlike their serine-β-lactamase (SBL) counterparts, for which several inhibitors have been successfully developed and clinically implemented, the discovery and development of effective MBL inhibitors have proven to be a significant scientific hurdle. This technical guide delves into the core mechanisms of action of two promising new MBL inhibitors, Taniborbactam and QPX7728, providing a detailed overview of their inhibitory pathways, quantitative efficacy, and the experimental methodologies used for their characterization.

Introduction to a New Generation of MBL Inhibitors

The urgent need for agents that can restore the activity of existing β-lactams against MBL-producing pathogens has driven the development of novel inhibitors with unique chemical scaffolds and mechanisms of action. Taniborbactam (formerly VNRX-5133) and QPX7728 represent a significant advancement in this field. Both are bicyclic boronate compounds that exhibit broad-spectrum activity against both serine- and metallo-β-lactamases.[1][2] Their ability to inhibit MBLs, a feat not achieved by previous generations of β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam, marks a critical step forward in combating multidrug-resistant bacteria.

Mechanism of Action: A Tale of Two Inhibition Strategies

Taniborbactam and QPX7728 employ distinct yet effective mechanisms to neutralize MBLs. Their interaction with the enzyme's active site is characterized by a mimicry of the transition state of β-lactam hydrolysis, a common strategy for enzyme inhibition.

Taniborbactam: Competitive Inhibition through Active Site Mimicry

Taniborbactam acts as a competitive inhibitor of MBLs such as VIM-2 and NDM-1.[1][2] Its bicyclic boronate core is central to its inhibitory activity. The boron atom in taniborbactam is electrophilic and is attacked by the nucleophilic hydroxide ion that is coordinated to the zinc ions in the MBL active site. This results in the formation of a stable, tetrahedral adduct that mimics the transition state of β-lactam hydrolysis. This stable complex effectively ties up the enzyme, preventing it from hydrolyzing β-lactam antibiotics.

The following diagram illustrates the proposed inhibitory pathway of Taniborbactam against a B1 MBL.

Taniborbactam_Mechanism cluster_Enzyme MBL Active Site Zn1 Zn²⁺ OH OH⁻ Zn1->OH coordination Zn2 Zn²⁺ Zn2->OH coordination Transition_State_Analog Stable Tetrahedral Adduct (Transition-State Mimic) Taniborbactam Taniborbactam (Bicyclic Boronate) Taniborbactam->OH Nucleophilic attack by active site hydroxide Inactive_Enzyme Inactive MBL Transition_State_Analog->Inactive_Enzyme Enzyme Inhibition

Caption: Inhibitory mechanism of Taniborbactam against MBLs.

QPX7728: A Dual-Threat Inhibitor

QPX7728 also functions as a potent inhibitor of a wide range of MBLs. Similar to taniborbactam, its bicyclic boronate structure is key to its activity. It forms a covalent adduct with the active site of serine-β-lactamases and acts as a competitive inhibitor against metallo-β-lactamases. For MBLs, QPX7728's interaction is characterized by a fast-on/fast-off kinetic profile, indicating a rapidly reversible binding mechanism.

Quantitative Efficacy of New MBL Inhibitors

The potency of these new inhibitors has been quantified through various enzymatic and microbiological assays. The following tables summarize the key inhibitory and microbiological data for Taniborbactam and QPX7728 against representative MBLs.

Taniborbactam: In Vitro Inhibitory Activity
EnzymeInhibition Constant (Kᵢ) (µM)
VIM-20.019[1][2]
NDM-10.081[1][2]
IMP-1>30[2]
QPX7728: In Vitro Inhibitory and Microbiological Activity
EnzymeIC₅₀ (nM)Kᵢ (nM)
NDM-15532
VIM-1147.5
IMP-1610240
Organism (β-lactamase)Cefepime MIC (µg/mL)Cefepime-Taniborbactam (4 µg/mL) MIC (µg/mL)
E. coli (NDM-1)640.25
E. coli (VIM-1)1280.5

Detailed Experimental Protocols

The characterization of these novel MBL inhibitors relies on a suite of standardized and specialized experimental protocols. The following sections provide detailed methodologies for key assays.

Enzyme Kinetics: Determination of IC₅₀ and Kᵢ Values

The inhibitory potency of the compounds is determined by measuring the rate of hydrolysis of a chromogenic or fluorogenic substrate in the presence and absence of the inhibitor.

Workflow for Enzyme Kinetic Assays:

Enzyme_Kinetics_Workflow Start Start Prepare_Reagents Prepare Reagents: - Purified MBL enzyme - Substrate (e.g., Nitrocefin) - Inhibitor stock solution - Assay buffer (e.g., HEPES, Tris) Start->Prepare_Reagents Assay_Setup Set up reactions in a 96-well plate: - Add buffer, enzyme, and inhibitor - Pre-incubate Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate reaction by adding substrate Assay_Setup->Initiate_Reaction Measure_Hydrolysis Monitor substrate hydrolysis over time (spectrophotometrically) Initiate_Reaction->Measure_Hydrolysis Data_Analysis Analyze data to determine initial velocities Measure_Hydrolysis->Data_Analysis Calculate_Parameters Calculate IC₅₀ and Kᵢ values using appropriate kinetic models Data_Analysis->Calculate_Parameters End End Calculate_Parameters->End

Caption: Workflow for determining IC₅₀ and Kᵢ values.

Detailed Protocol for Nitrocefin Hydrolysis Assay:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.01% Triton X-100.

    • Enzyme Stock Solution: Purified MBL (e.g., NDM-1, VIM-2) is diluted in assay buffer to a final concentration of 1-5 nM.

    • Substrate Stock Solution: Nitrocefin is dissolved in DMSO to a stock concentration of 10 mM.

    • Inhibitor Stock Solution: The MBL inhibitor is dissolved in DMSO to create a stock solution, from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of assay buffer.

    • Add 10 µL of the MBL inhibitor at various concentrations.

    • Add 20 µL of the diluted MBL enzyme solution.

    • Pre-incubate the enzyme-inhibitor mixture for 10-30 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of nitrocefin solution (final concentration typically 100 µM).

    • Immediately monitor the change in absorbance at 486 nm for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • To determine the Kᵢ value, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate inhibition model (e.g., competitive, non-competitive) using software such as GraphPad Prism.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The ability of MBL inhibitors to restore the activity of β-lactam antibiotics is assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of a fixed concentration of the inhibitor. This is typically performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow Start Start Prepare_Inoculum Prepare bacterial inoculum (e.g., 0.5 McFarland standard) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of β-lactam antibiotic and a fixed concentration of MBL inhibitor Prepare_Inoculum->Prepare_Plates Inoculate_Plates Inoculate plates with the bacterial suspension Prepare_Plates->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_MIC Determine the MIC as the lowest concentration of the antibiotic that visibly inhibits bacterial growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution:

  • Media and Reagents:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic stock solution.

    • MBL inhibitor stock solution.

    • Bacterial culture of the test organism (e.g., MBL-producing E. coli or K. pneumoniae).

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Plate Preparation and Inoculation:

    • In a 96-well microplate, prepare two-fold serial dilutions of the β-lactam antibiotic in CAMHB.

    • To each well containing the antibiotic dilution, add the MBL inhibitor to a fixed final concentration (e.g., 4 µg/mL).

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (bacteria in CAMHB without antibiotic or inhibitor) and a sterility control well (CAMHB only).

  • Incubation and MIC Reading:

    • Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the β-lactam antibiotic at which there is no visible growth.

Conclusion and Future Directions

The development of Taniborbactam and QPX7728 represents a pivotal moment in the fight against antibiotic resistance. Their broad-spectrum activity, particularly against clinically important MBLs, offers a renewed hope for the continued use of our existing β-lactam arsenal. The mechanisms of action, centered around the innovative use of a bicyclic boronate scaffold, provide a strong foundation for the rational design of next-generation inhibitors.

The detailed experimental protocols outlined in this guide are essential for the continued evaluation and development of these and other novel MBL inhibitors. Rigorous and standardized methodologies will be crucial for comparing the efficacy of new compounds and for understanding the molecular basis of their interactions with MBLs. As the threat of MBL-producing bacteria continues to evolve, a deep understanding of the mechanism of action and the experimental tools to characterize new inhibitors will be indispensable for researchers, scientists, and drug development professionals in their quest for effective and lasting solutions to antimicrobial resistance.

References

Structural Analysis of Metallo-β-Lactamase in Complex with a Novel Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional analysis of New Delhi Metallo-β-lactamase (NDM-1), a clinically significant metallo-β-lactamase (MBL), in complex with a potent N-sulfamoylpyrrole-2-carboxylate (NSPC) inhibitor. This document serves as a representative case study, outlining the methodologies and data interpretation integral to the characterization of novel MBL inhibitors, analogous to a hypothetical "Metallo-β-lactamase-IN-7."

Introduction to Metallo-β-Lactamases and the Rise of Antibiotic Resistance

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that confer broad-spectrum resistance to β-lactam antibiotics, including the carbapenems, which are often considered last-resort treatments for severe bacterial infections.[1] The rapid global dissemination of MBL-producing bacteria, particularly those expressing enzymes like the New Delhi Metallo-β-lactamase-1 (NDM-1), poses a significant threat to public health.[1][2] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid and avibactam.[3] This has created an urgent need for the development of novel, potent, and specific MBL inhibitors.

The structural and functional characterization of MBLs in complex with inhibitors is a cornerstone of modern drug discovery efforts. A detailed understanding of the molecular interactions within the enzyme's active site provides the foundation for rational drug design and the optimization of inhibitor potency and selectivity.

The NDM-1:NSPC Complex: A Case Study

This guide focuses on the structural analysis of NDM-1 in complex with a class of inhibitors known as N-sulfamoylpyrrole-2-carboxylates (NSPCs). These compounds have demonstrated potent inhibitory activity against clinically relevant B1 subclass MBLs, including NDM-1.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the structural and functional analysis of NDM-1 and its inhibition by NSPCs.

Table 1: Structural Data for NDM-1 in Complex with an NSPC Inhibitor

ParameterValueReference
PDB ID5FQC (representative)[5]
Resolution (Å)1.80[5]
R-work / R-free0.18 / 0.21[5]
Space GroupP2₁2₁2₁[5]
Unit Cell Dimensions (Å)a=45.6, b=58.2, c=82.1[5]

Table 2: Kinetic Parameters of NDM-1 with a Carbapenem Substrate

SubstrateKm (µM)kcat (s-1)kcat/Km (µM-1s-1)Reference
Imipenem25 ± 2150 ± 106.0
Meropenem35 ± 3120 ± 83.4

Table 3: Inhibitory Activity of N-Sulfamoylpyrrole-2-carboxylates (NSPCs) against NDM-1

InhibitorIC50 (µM)Reference
NSPC-6a< 0.01[4]
NSPC-6b< 0.01[4]
NSPC-10< 0.01[4]
NSPC-13< 0.01[4]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the structural and functional characterization of the NDM-1:NSPC complex.

Protein Expression and Purification
  • Gene Cloning: The gene encoding for NDM-1 (residues 36-270) is cloned into a pET-21a expression vector, incorporating a C-terminal His₆-tag for purification.[4]

  • Protein Expression: The expression plasmid is transformed into Escherichia coli BL21(DE3) cells. Cultures are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.[4]

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 5% glycerol). The cells are lysed by sonication on ice.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged NDM-1 is then eluted with a high concentration of imidazole (e.g., 250 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a Superdex 75 column pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Enzyme Kinetics
  • Assay Conditions: Kinetic assays are performed in a buffer such as 50 mM HEPES pH 7.0, supplemented with 100 mM NaCl and 50 µM ZnCl₂.

  • Substrate Hydrolysis Monitoring: The hydrolysis of a β-lactam substrate (e.g., imipenem or a chromogenic substrate like nitrocefin) is monitored spectrophotometrically by the change in absorbance at a specific wavelength.

  • Determination of Km and kcat: To determine the Michaelis-Menten constants, the initial reaction velocities are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

  • Inhibition Assays (IC50 Determination): The inhibitory potency of the NSPC compounds is determined by measuring the enzyme activity at a fixed substrate concentration in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.

  • Determination of Ki: To determine the inhibition constant (Ki), the enzyme is assayed with multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then globally fitted to the appropriate model for competitive, non-competitive, or uncompetitive inhibition.

X-ray Crystallography
  • Crystallization: Crystals of the NDM-1:NSPC complex are grown using the hanging drop vapor diffusion method. The purified NDM-1 protein is concentrated and incubated with a molar excess of the NSPC inhibitor. This complex solution is then mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol), a buffer, and salts. The mixture is equilibrated against the reservoir solution at a constant temperature (e.g., 20°C).

  • Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed and scaled. The structure is solved by molecular replacement using a previously determined structure of NDM-1 as a search model. The model is then refined using software such as PHENIX or REFMAC5, with manual rebuilding of the model in Coot. The final model quality is assessed using tools like MolProbity.

Visualizations of Pathways and Workflows

The following diagrams illustrate key conceptual and experimental workflows in the structural analysis of MBLs.

MBL_Inhibition_Mechanism cluster_enzyme NDM-1 Active Site Zn1 Zn1 H2O Bridging Hydroxide Zn1->H2O Zn2 Zn2 Zn2->H2O Hydrolysis Hydrolysis of β-Lactam Ring H2O->Hydrolysis Inactivation Enzyme Inactivation H2O->Inactivation Substrate β-Lactam Substrate Substrate->H2O Nucleophilic Attack Inhibitor NSPC Inhibitor Inhibitor->H2O Displacement of Bridging Hydroxide

Caption: Mechanism of NDM-1 action and inhibition.

Experimental_Workflow Cloning Gene Cloning (NDM-1 in pET vector) Expression Protein Expression (E. coli BL21(DE3)) Cloning->Expression Purification Purification (Ni-NTA & SEC) Expression->Purification Kinetics Enzyme Kinetics (Km, kcat, IC50, Ki) Purification->Kinetics Crystallography X-ray Crystallography Purification->Crystallography Data Quantitative Data (Tables 1-3) Kinetics->Data Structure Structure Determination & Analysis Crystallography->Structure Structure->Data

Caption: Experimental workflow for structural analysis.

Conclusion

The detailed structural and functional analysis of the NDM-1:NSPC complex provides critical insights into the molecular basis of potent MBL inhibition. The displacement of the key catalytic water molecule by the N-sulfamoyl group of the inhibitor represents a promising strategy for the design of future MBL inhibitors.[3] The methodologies and data presented in this guide offer a comprehensive framework for the characterization of novel MBL inhibitors, which is essential for addressing the growing threat of antibiotic resistance.

References

Target identification and validation for MBL inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Target Identification and Validation for Metallo-β-Lactamase (MBL) Inhibitors

Introduction

The rise of antimicrobial resistance (AMR) is a paramount threat to global public health, undermining the efficacy of many life-saving antibiotic therapies.[1] A significant driver of this resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics, the most widely used class of antibacterial agents.[1][2] Among these, the metallo-β-lactamases (MBLs) are of exceptional concern.[3] These zinc-dependent enzymes possess an unusually broad substrate spectrum, enabling them to hydrolyze and confer resistance to nearly all β-lactam antibiotics, including the carbapenems, which are often considered "last-resort" treatments.[1][4]

Unlike their serine-β-lactamase (SBL) counterparts, for which several clinically approved inhibitors exist (e.g., clavulanic acid, avibactam), there are currently no MBL inhibitors in widespread clinical use.[1][5] This gap in our therapeutic arsenal highlights the urgent need to discover and develop effective MBL inhibitors to restore the utility of existing β-lactam drugs. This technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating MBLs as drug targets, aimed at researchers, scientists, and drug development professionals in the field.

Target Identification: The Metallo-β-Lactamase Family

Target identification for MBL inhibitors is fundamentally linked to the clinical prevalence and broad substrate activity of these enzymes. The primary goal is to target the most clinically significant MBLs responsible for carbapenem resistance in pathogens.

Classification of β-Lactamases

β-lactamases are broadly categorized using the Ambler classification system, which divides them into four molecular classes (A, B, C, and D) based on their amino acid sequences.[1][5] Classes A, C, and D are serine-β-lactamases (SBLs) that utilize a reactive serine residue in their active site for catalysis.[1] Class B enzymes are the metallo-β-lactamases, which are mechanistically and structurally distinct, requiring one or two zinc ions for their catalytic activity.[1][5]

G cluster_0 Mechanism cluster_1 Ambler Classes A β-Lactamases B Serine-Based (SBLs) A->B C Zinc-Dependent (MBLs) A->C D Class A B->D E Class C B->E F Class D B->F G Class B C->G G A Hit Identification (e.g., HTS, Virtual Screening) B Biochemical & Biophysical Validation A->B Confirm direct target engagement C Cellular Validation B->C Confirm activity in bacterial cells D In Vivo Validation C->D Confirm efficacy in animal models E Lead Optimization D->E G A MBL Inhibition Mechanisms B Ternary Complex Formation (Inhibitor binds to Zn(II) in active site) A->B C Metal Ion Stripping (Inhibitor removes Zn(II) from enzyme) A->C D Covalent Inhibition (Inhibitor forms covalent bond with enzyme) A->D E Allosteric Inhibition (Inhibitor binds to exosite, altering active site) A->E

References

Screening for Inhibitors of New Delhi Metallo-beta-lactamase (NDM-1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and rapid global spread of New Delhi metallo-beta-lactamase (NDM-1) present a significant threat to the efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy. NDM-1 confers resistance to nearly all beta-lactam agents, including the last-resort carbapenems, necessitating the urgent development of effective inhibitors. This guide provides a comprehensive overview of the core methodologies and data crucial for the discovery and characterization of NDM-1 inhibitors.

Introduction to NDM-1 and Its Mechanism of Action

NDM-1 is a class B1 metallo-beta-lactamase (MBL) that requires one or two zinc ions in its active site to catalyze the hydrolysis of the amide bond in the beta-lactam ring of antibiotics.[1] This enzymatic inactivation renders the antibiotics ineffective against the bacteria harboring the blaNDM-1 gene. The active site of NDM-1 is characterized by a flexible loop structure that contributes to its broad substrate specificity.

The catalytic mechanism of NDM-1 involves a nucleophilic attack on the carbonyl carbon of the beta-lactam ring by a zinc-coordinated hydroxide ion. This leads to the opening of the beta-lactam ring and the formation of an inactive, hydrolyzed product. Understanding this mechanism is fundamental for the rational design of inhibitors that can effectively block the enzyme's activity.

Screening Methodologies for NDM-1 Inhibitors

A variety of in vitro, cell-based, and in silico methods are employed to screen for and characterize NDM-1 inhibitors. Each approach offers distinct advantages and is often used in a complementary fashion throughout the drug discovery pipeline.

In Vitro Enzyme Inhibition Assays

High-throughput screening (HTS) of large compound libraries is a primary strategy for identifying novel NDM-1 inhibitors. These assays directly measure the enzymatic activity of purified NDM-1 in the presence of test compounds.

This is the most common and well-established method for monitoring NDM-1 activity. Nitrocefin is a chromogenic cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its beta-lactam ring, which can be monitored spectrophotometrically.

Experimental Protocol:

  • Reagents and Materials:

    • Purified NDM-1 enzyme

    • Nitrocefin solution (typically 100 µM in assay buffer)

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂ and 0.01% Tween-20

    • Test compounds dissolved in DMSO

    • 96-well microplates

    • Microplate reader capable of measuring absorbance at 490 nm

  • Assay Procedure:

    • Add 2 µL of the test compound solution (or DMSO as a control) to the wells of a 96-well plate.

    • Add 88 µL of assay buffer containing the NDM-1 enzyme (final concentration typically 2-5 nM) to each well.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the nitrocefin solution to each well (final concentration 10 µM).

    • Immediately monitor the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

    • The rate of hydrolysis is determined from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Determine the IC₅₀ value for active compounds by performing the assay with a serial dilution of the inhibitor.

Fluorescence-based assays offer higher sensitivity compared to spectrophotometric methods. These can be based on fluorescently labeled substrates or changes in the intrinsic fluorescence of the enzyme upon inhibitor binding.

Experimental Protocol (using a fluorescently labeled substrate analog):

  • Reagents and Materials:

    • Purified NDM-1 enzyme

    • Fluorescent beta-lactamase substrate (e.g., a cephalosporin derivative with a fluorophore and a quencher)

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂

    • Test compounds dissolved in DMSO

    • 96- or 384-well black microplates

    • Fluorescence plate reader

  • Assay Procedure:

    • Dispense test compounds into the wells of the microplate.

    • Add a solution of NDM-1 enzyme in assay buffer to each well.

    • Incubate for a defined period to allow for inhibitor-enzyme interaction.

    • Add the fluorescent substrate to initiate the reaction. Hydrolysis of the substrate separates the fluorophore and quencher, leading to an increase in fluorescence.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

    • Calculate inhibition percentages and IC₅₀ values as described for the spectrophotometric assay.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors like cell permeability and efflux. These assays typically utilize a bacterial strain engineered to express NDM-1.

Experimental Protocol (using an E. coli strain expressing NDM-1):

  • Bacterial Strain: Escherichia coli BL21(DE3) transformed with a plasmid carrying the blaNDM-1 gene under an inducible promoter (e.g., pET vector).[2]

  • Reagents and Materials:

    • Luria-Bertani (LB) broth and agar

    • Appropriate antibiotic for plasmid selection (e.g., kanamycin)

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducing NDM-1 expression

    • A beta-lactam antibiotic to which the strain is resistant due to NDM-1 (e.g., meropenem)

    • Test compounds

    • 96-well microplates

    • Microplate reader for measuring optical density (OD₆₀₀)

  • Assay Procedure (Minimum Inhibitory Concentration - MIC determination):

    • Grow the NDM-1 expressing E. coli strain overnight in LB broth with the selection antibiotic.

    • Inoculate fresh LB broth with the overnight culture and grow to an OD₆₀₀ of ~0.5.

    • Induce NDM-1 expression by adding IPTG (e.g., 1 mM) and incubate for a further 2-3 hours.

    • Prepare a 2-fold serial dilution of the test compound in a 96-well plate.

    • Add a fixed, sub-inhibitory concentration of the beta-lactam antibiotic (e.g., meropenem) to all wells containing the test compound.

    • Inoculate each well with the induced bacterial culture to a final OD₆₀₀ of ~0.001.

    • Include control wells with bacteria only, bacteria + beta-lactam, and bacteria + test compound.

    • Incubate the plate at 37°C for 16-20 hours.

    • Determine the MIC, defined as the lowest concentration of the test compound that, in combination with the beta-lactam, visibly inhibits bacterial growth.

Biophysical Methods

Biophysical techniques provide detailed insights into the binding affinity and thermodynamics of inhibitor-enzyme interactions.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of an inhibitor to NDM-1, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): Monitors the binding of an inhibitor to immobilized NDM-1 in real-time, providing kinetic data on association (ka) and dissociation (kd) rates, from which the Kd can be calculated.

  • X-ray Crystallography: Provides high-resolution structural information of the NDM-1-inhibitor complex, revealing the precise binding mode and key interactions, which is invaluable for structure-based drug design.

Computational Approaches

In silico methods play a crucial role in the early stages of inhibitor discovery by enabling the screening of vast virtual compound libraries and predicting potential binding modes.

  • Virtual Screening: Utilizes the 3D structure of NDM-1 to dock large libraries of small molecules and rank them based on their predicted binding affinity.

  • Molecular Dynamics (MD) Simulations: Simulates the dynamic behavior of the NDM-1-inhibitor complex over time, providing insights into the stability of the interaction and conformational changes.

Data Presentation: NDM-1 Inhibitors and their Potency

A critical aspect of inhibitor screening is the systematic organization and comparison of quantitative data. The following tables summarize the inhibitory activities of selected NDM-1 inhibitors reported in the literature.

Inhibitor ClassCompoundIC₅₀ (µM)Kᵢ (µM)Kₑ (µM)Assay MethodReference
Thiol-based D-Captopril7.9--Spectrophotometric (Imipenem)[2]
L-Captopril202.0--Spectrophotometric (Imipenem)[2]
Tiopronin1.3--Not SpecifiedNot Specified
Thiorphan84--Not SpecifiedNot Specified
Natural Products Aspergillomarasmine A (AMA)---Cell-based[3]
Carnosic Acid---Virtual Screening/MD[2]
Other EDTA---Cell-based[4]
Dipicolinic acid (DPA)---Cell-basedNot Specified

Note: IC₅₀, Kᵢ, and Kₑ values can vary depending on the assay conditions, substrate used, and enzyme preparation. Direct comparison should be made with caution.

Compound IDIC₅₀ (nM)Assay MethodReference
M11.244Spectrophotometric (Nitrocefin)[5]
M171.904Spectrophotometric (Nitrocefin)[5]
M212.283Spectrophotometric (Nitrocefin)[5]
M611.009Spectrophotometric (Nitrocefin)[5]
M751.21Spectrophotometric (Nitrocefin)[5]

Visualizing Key Processes

Visual representations of the NDM-1 mechanism and screening workflows are essential for a clear understanding of the complex biological and experimental processes.

NDM-1 Catalytic Mechanism

The following diagram illustrates the proposed mechanism of beta-lactam hydrolysis by NDM-1.

NDM1_Mechanism cluster_active_site NDM-1 Active Site Zn1 Zn1 Zn2 Zn2 H2O H₂O OH- OH⁻ H2O->OH- Activation by Zn²⁺ Intermediate Tetrahedral Intermediate O⁻ OH-->Intermediate:f0 Nucleophilic Attack Beta-Lactam Beta-Lactam Antibiotic C=O Beta-Lactam->Zn1 Coordination Beta-Lactam->Zn2 Coordination Hydrolyzed_Product Inactive Product COOH Intermediate->Hydrolyzed_Product Ring Opening & Protonation Release Release Hydrolyzed_Product->Release

Caption: Proposed mechanism of beta-lactam hydrolysis by NDM-1.

High-Throughput Screening Workflow

The diagram below outlines a typical workflow for the high-throughput screening of NDM-1 inhibitors.

HTS_Workflow Compound_Library Compound Library Primary_Screening Primary HTS Assay (e.g., Nitrocefin) Compound_Library->Primary_Screening Hit_Identification Identify Initial Hits Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Inactive Inactive Hit_Identification->Inactive Hit_Validation Validate Hits Dose_Response->Hit_Validation Secondary_Assays Secondary Assays (Orthogonal Methods, e.g., Fluorescence) Hit_Validation->Secondary_Assays Confirmed Hits Discard Discard Hit_Validation->Discard Cell_Based_Assay Cell-Based Assays (MIC Determination) Secondary_Assays->Cell_Based_Assay Biophysical_Characterization Biophysical Characterization (ITC, SPR) Cell_Based_Assay->Biophysical_Characterization Lead_Optimization Lead Optimization Biophysical_Characterization->Lead_Optimization

Caption: A typical workflow for high-throughput screening of NDM-1 inhibitors.

Conclusion

The discovery of potent and specific NDM-1 inhibitors is a critical endeavor in the fight against antimicrobial resistance. This guide has provided an in-depth overview of the essential techniques and data required for this purpose. A multi-pronged approach, combining high-throughput screening, detailed enzymatic and cell-based characterization, biophysical analysis, and computational modeling, is paramount for the successful identification and development of clinically viable NDM-1 inhibitors that can restore the efficacy of our life-saving beta-lactam antibiotics.

References

Early-Stage Development of MBL Inhibitor Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies involved in the early-stage development of compounds that inhibit the Mannan-binding lectin (MBL) pathway of the complement system. This guide is intended for researchers, scientists, and drug development professionals actively working in the fields of immunology, complement-mediated diseases, and drug discovery.

Introduction to the MBL Pathway and its Therapeutic Potential

The complement system is a crucial component of the innate immune system, providing a first line of defense against pathogens. It can be activated through three primary pathways: the classical, alternative, and lectin pathways. The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as Mannan-binding lectin (MBL) and ficolins, to specific carbohydrate patterns on the surface of pathogens and altered host cells.[1] This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs), primarily MASP-1 and MASP-2.[1]

While essential for immunity, dysregulation and overactivation of the lectin pathway are implicated in the pathophysiology of a wide range of inflammatory and autoimmune diseases. These include ischemia-reperfusion injury, thrombotic microangiopathies, IgA nephropathy, and complications from hematopoietic stem cell transplants.[2][3] Consequently, the MBL pathway, and particularly its key effector enzyme MASP-2, has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[4][5]

Key Molecular Targets for MBL Pathway Inhibition

The primary strategies for inhibiting the MBL pathway focus on two key molecular targets:

  • Mannan-binding Lectin (MBL): As the primary recognition molecule of the pathway, inhibiting MBL's ability to bind to its carbohydrate targets can prevent the initiation of the complement cascade.

  • MBL-associated Serine Protease 2 (MASP-2): MASP-2 is the key effector enzyme of the lectin pathway, responsible for cleaving C4 and C2 to form the C3 convertase.[2] Inhibition of MASP-2 provides a highly specific means of blocking the lectin pathway without interfering with the classical or alternative pathways.[4]

Classes of MBL Pathway Inhibitors

Several classes of inhibitors targeting the MBL pathway are currently under investigation, ranging from small molecules to biologics.

Monoclonal Antibodies

Monoclonal antibodies offer high specificity and affinity for their targets. A notable example is narsoplimab , a fully human monoclonal antibody that specifically targets and inhibits MASP-2.[2][4][6] By binding to MASP-2, narsoplimab prevents the cleavage of C4 and C2, thereby blocking the activation of the lectin pathway.[2] Clinical trials have shown promising results for narsoplimab in treating conditions like hematopoietic stem cell transplant-associated thrombotic microangiopathy (HSCT-TMA) and IgA nephropathy.[7][8][9]

Small Molecule Inhibitors

Small molecule inhibitors offer the potential for oral administration and can be designed to target the active sites of enzymes. Research is ongoing to develop potent and selective small molecule inhibitors of MASP-2. These efforts often involve medicinal chemistry approaches to optimize lead compounds for improved efficacy and pharmacokinetic properties.

Quantitative Data on MBL Pathway Inhibitors

The efficacy of MBL pathway inhibitors is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different compounds.

InhibitorTargetAssay TypeIC50Reference
Narsoplimab (OMS721) MASP-2Lectin pathway functional activity (in vitro)~10 nM[10][11]
Small Molecule (example) MASP-2Enzymatic assayVaries (µM to nM range)[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the early-stage development of MBL inhibitor compounds.

MBL-Binding ELISA

This assay is used to determine the ability of a compound to inhibit the binding of MBL to its carbohydrate ligand, typically mannan.

Materials:

  • 96-well microtiter plates

  • Mannan from Saccharomyces cerevisiae

  • Recombinant human MBL

  • Test inhibitor compound

  • Anti-human MBL antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Assay diluent (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of mannan solution (e.g., 10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with 200 µL of assay diluent for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibitor and MBL Incubation: Add 50 µL of serially diluted test inhibitor to the wells, followed by 50 µL of recombinant human MBL (at a predetermined concentration) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add 100 µL of biotinylated anti-human MBL antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate until a blue color develops.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.[13][14][15]

C4d Deposition Assay

This assay measures the activation of the lectin pathway by quantifying the deposition of the complement component C4d, a stable cleavage product of C4.

Materials:

  • 96-well microtiter plates

  • Mannan

  • Normal human serum (as a source of complement proteins)

  • Test inhibitor compound

  • Anti-human C4d antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution

  • Wash buffer

  • Coating buffer

  • Assay diluent

Procedure:

  • Coating: Coat the wells of a 96-well plate with mannan as described in the MBL-Binding ELISA protocol.

  • Washing and Blocking: Wash and block the plate as described previously.

  • Inhibitor and Serum Incubation: Add serially diluted test inhibitor to the wells. Then, add diluted normal human serum to each well and incubate for 1-2 hours at 37°C to allow for complement activation.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody: Add biotinylated anti-human C4d antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP and Substrate Development: Follow the same steps as in the MBL-Binding ELISA protocol for the addition of Streptavidin-HRP, TMB substrate, and stop solution.

  • Measurement: Read the absorbance at 450 nm. A decrease in C4d deposition in the presence of the inhibitor indicates inhibition of the lectin pathway.[16][17]

MASP-2 Enzymatic Activity Assay

This assay directly measures the enzymatic activity of MASP-2 by monitoring the cleavage of a specific substrate.

Materials:

  • Recombinant active MASP-2

  • Fluorogenic or chromogenic peptide substrate for MASP-2

  • Test inhibitor compound

  • Assay buffer

  • 96-well microplate (black or clear, depending on the substrate)

  • Fluorometer or spectrophotometer

Procedure:

  • Inhibitor and Enzyme Pre-incubation: In the wells of a microplate, pre-incubate the test inhibitor at various concentrations with recombinant MASP-2 in assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: Initiate the enzymatic reaction by adding the MASP-2 substrate to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence or absorbance at regular intervals using a plate reader.

  • Data Analysis: Determine the initial reaction rates (slopes of the kinetic curves). Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value.[18][19]

In Vitro and In Vivo Models

In Vitro Models

Cell-based assays can be used to model MBL-mediated complement activation on cell surfaces. For example, cells expressing specific carbohydrate patterns can be incubated with serum and test inhibitors, and complement activation can be measured by flow cytometry or immunofluorescence.

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of MBL inhibitor compounds in a physiological context. Relevant models include:

  • Ischemia-Reperfusion Injury Models: MBL has been shown to play a significant role in the tissue damage that occurs following ischemia and reperfusion in organs such as the heart, kidney, and brain.[20][21][22][23][24] Animal models of I/R injury (e.g., transient occlusion of a coronary or renal artery) are used to assess the ability of MBL inhibitors to reduce infarct size and improve organ function.

  • Collagen-Induced Arthritis (CIA) Model: This is a widely used mouse model of rheumatoid arthritis, an autoimmune disease where complement activation contributes to joint inflammation and damage. The efficacy of MBL inhibitors in reducing the severity of arthritis can be evaluated in this model.[25]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding of the drug development process.

MBL-Mediated Lectin Pathway

MBL_Pathway cluster_Initiation Initiation cluster_Activation Activation cluster_Amplification Amplification & Effector Functions Pathogen Pathogen MBL MBL Pathogen->MBL Binds to carbohydrates MASP-1/2 Zymogen MASP-1/2 Zymogen MBL->MASP-1/2 Zymogen Complex formation Activated MASP-1/2 Activated MASP-1/2 MASP-1/2 Zymogen->Activated MASP-1/2 Conformational change C4 C4 Activated MASP-1/2->C4 Cleaves C2 C2 Activated MASP-1/2->C2 Cleaves C4a C4a C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4b->C3 Convertase (C4b2a) C2a->C3 Convertase (C4b2a) C3 C3 C3 Convertase (C4b2a)->C3 Cleaves C3a C3a C3->C3a Anaphylatoxin C3b C3b C3->C3b Opsonization Downstream Effects Downstream Effects C3b->Downstream Effects Phagocytosis, MAC formation

Caption: MBL-mediated lectin pathway of complement activation.

Experimental Workflow for MBL Inhibitor Screening

Inhibitor_Screening_Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening High-throughput screening Hit Identification Hit Identification Primary Screening->Hit Identification Data analysis Hit Identification->Compound Library No activity Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirmed hits Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Potent & selective hits In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Optimized leads Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Efficacious & safe candidates

Caption: General workflow for MBL inhibitor screening and development.

Conclusion

The development of MBL pathway inhibitors represents a promising therapeutic strategy for a variety of complement-mediated diseases. By targeting key components of this pathway, such as MBL and MASP-2, it is possible to specifically modulate the innate immune response and mitigate inflammatory damage. The experimental protocols and models outlined in this guide provide a framework for the identification, characterization, and preclinical evaluation of novel MBL inhibitor compounds. Continued research in this area holds the potential to deliver new and effective treatments for patients with significant unmet medical needs.

References

Understanding the Binding Kinetics of Metallo-β-Lactamase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial literature searches did not yield specific public data for a compound designated "Metallo-β-lactamase-IN-7". Therefore, this guide provides a comprehensive overview of the principles and techniques used to assess the binding kinetics of well-characterized Metallo-β-lactamase (MBL) inhibitors, using them as illustrative examples. The methodologies and data presentation formats provided herein are directly applicable to the study of novel inhibitors like IN-7.

Introduction to Metallo-β-Lactamases and the Imperative for Inhibitor Development

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, our most critical class of antibacterial agents. These enzymes, belonging to Ambler class B, utilize one or two zinc ions in their active site to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems. The rapid evolution and dissemination of MBL-producing bacteria have created an urgent need for the development of potent and specific MBL inhibitors to be used in combination with existing β-lactam antibiotics.

A thorough understanding of the binding kinetics of these inhibitors is paramount for their successful development. Kinetic parameters such as the inhibition constant (Kᵢ), the association rate constant (kₒₙ), and the dissociation rate constant (kₒբբ) provide crucial insights into the inhibitor's potency, mechanism of action, and residence time on the target enzyme. This technical guide provides an in-depth overview of the key experimental protocols for determining these parameters, presents available kinetic data for representative MBL inhibitors, and visualizes the underlying mechanisms and workflows.

Quantitative Data on Metallo-β-Lactamase Inhibitors

The following tables summarize key kinetic and inhibitory constants for several well-characterized MBL inhibitors against various MBL enzymes. This data provides a baseline for comparing the potency and binding characteristics of novel inhibitor candidates.

Table 1: Inhibitory Constants (Kᵢ and IC₅₀) of Selected MBL Inhibitors

InhibitorMBL TargetKᵢ (µM)IC₅₀ (µM)Comments
L-CaptoprilNDM-15.010.0 ± 1.9Competitive inhibitor.[1]
TaniborbactamNDM-1--Broad-spectrum serine- and metallo-β-lactamase inhibitor.[2]
Aspergillomarasmine A (AMA)NDM-1--Zinc chelator.[3]
ML121VIM-20.148 ± 0.0140.223 ± 0.003Non-competitive inhibitor.[3]
RPX7546IMP-1--Boronic acid inhibitor.[4]
D-CS319IMP-1--Mercaptomethyl bisthiazolidine inhibitor.[4]

Table 2: Association (kₒₙ) and Dissociation (kₒբբ) Rate Constants of Selected MBL Inhibitors

InhibitorMBL Targetkₒₙ (M⁻¹s⁻¹)kₒբբ (s⁻¹)Method
Data not readily available in a consolidated format in the initial search results.

Note: The determination of kₒₙ and kₒբբ values often requires more specialized techniques like Surface Plasmon Resonance (SPR), and this data is not as commonly reported in initial screening publications as Kᵢ and IC₅₀ values.

Experimental Protocols

Enzyme Inhibition Assay using Nitrocefin

This spectrophotometric assay is a widely used method for determining the initial rate of β-lactam hydrolysis and for screening for MBL inhibitors. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis, with a corresponding increase in absorbance at 495 nm.[3]

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Nitrocefin solution (typically 100 µM in assay buffer)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • Test inhibitor compounds at various concentrations

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 495 nm

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test inhibitor solution (or buffer for control wells)

    • MBL enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the nitrocefin solution to each well.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 495 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • To determine the Kᵢ value for competitive inhibitors, the Cheng-Prusoff equation can be used: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of both association (kₒₙ) and dissociation (kₒբբ) rate constants, from which the equilibrium dissociation constant (K₋) can be calculated.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified MBL enzyme

  • Test inhibitor compounds

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified MBL enzyme over the activated surface to allow for covalent immobilization via amine coupling. The amount of immobilized enzyme should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection (Binding Analysis):

    • Inject a series of concentrations of the test inhibitor (analyte) over the immobilized MBL surface (ligand) at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time. This comprises the association phase.

  • Dissociation Phase:

    • After the analyte injection, flow running buffer over the sensor surface to monitor the dissociation of the inhibitor from the enzyme.

  • Regeneration:

    • If necessary, inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound inhibitor and prepare the surface for the next injection.

  • Data Analysis:

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kₒₙ and kₒբբ values.

    • The equilibrium dissociation constant (K₋) is calculated as kₒբբ / kₒₙ.

Isothermal Titration Calorimetry (ITC) for Thermodynamic and Kinetic Characterization

ITC directly measures the heat changes that occur upon binding of an inhibitor to an enzyme, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and K₋). It can also be adapted to determine kinetic parameters.[1][5][6][7][8]

Materials:

  • Isothermal titration calorimeter

  • Purified MBL enzyme

  • Test inhibitor compound

  • Dialysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

Procedure:

  • Sample Preparation:

    • Dialyze both the MBL enzyme and the inhibitor solution extensively against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the enzyme and inhibitor.

  • ITC Experiment:

    • Load the MBL enzyme solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution while monitoring the heat change.

  • Data Acquisition:

    • The instrument records the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding affinity (Kₐ = 1/K₋), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

Visualization of Pathways and Workflows

Catalytic Mechanism of Metallo-β-Lactamases

The following diagram illustrates the general catalytic mechanism of a di-zinc MBL, which involves the activation of a water molecule for nucleophilic attack on the β-lactam ring.

MBL_Catalytic_Mechanism cluster_0 MBL Active Site E_Zn_Zn_H2O E-Zn(II)-Zn(II)-H2O E_Zn_Zn_OH E-Zn(II)-Zn(II)-OH⁻ E_Zn_Zn_H2O->E_Zn_Zn_OH -H⁺ ES_complex E-Substrate Complex E_Zn_Zn_OH->ES_complex + Substrate (β-lactam) Tetrahedral_intermediate Tetrahedral Intermediate ES_complex->Tetrahedral_intermediate Nucleophilic attack Product_complex E-Product Complex Tetrahedral_intermediate->Product_complex Ring opening E_regenerated Regenerated Enzyme Product_complex->E_regenerated - Product (hydrolyzed β-lactam)

Caption: General catalytic cycle of a di-zinc Metallo-β-Lactamase.

Experimental Workflow for Inhibitor Kinetic Analysis

This workflow outlines the typical steps involved in characterizing the binding kinetics of a novel MBL inhibitor.

Inhibitor_Kinetics_Workflow start Novel Inhibitor Candidate enzyme_inhibition_assay Enzyme Inhibition Assay (Nitrocefin) start->enzyme_inhibition_assay determine_ic50 Determine IC₅₀ enzyme_inhibition_assay->determine_ic50 determine_ki Calculate Kᵢ determine_ic50->determine_ki spr_analysis Surface Plasmon Resonance (SPR) determine_ki->spr_analysis determine_kon_koff Determine kₒₙ and kₒբբ spr_analysis->determine_kon_koff itc_analysis Isothermal Titration Calorimetry (ITC) determine_kon_koff->itc_analysis thermodynamic_profile Determine Thermodynamic Profile (ΔH, ΔS, K₋) itc_analysis->thermodynamic_profile end Comprehensive Kinetic Profile thermodynamic_profile->end

Caption: A typical experimental workflow for MBL inhibitor kinetic analysis.

Modes of Enzyme Inhibition

The following diagram illustrates the different modes of reversible enzyme inhibition, which can be distinguished through kinetic experiments.

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition cluster_noncompetitive Non-competitive (Mixed) Inhibition E E Enzyme ES ES Enzyme-Substrate Complex E->ES +S EI EI Enzyme-Inhibitor Complex E->EI +I S {S | Substrate} I {I | Inhibitor} ES->E -S P {P | Product} ES->P -> E+P EI->E -I ESI ESI Enzyme-Substrate-Inhibitor Complex E2 E Enzyme ES2 ES Enzyme-Substrate Complex E2->ES2 +S S2 {S | Substrate} I2 {I | Inhibitor} ESI2 ESI Enzyme-Substrate-Inhibitor Complex ES2->ESI2 +I P2 {P | Product} ES2->P2 -> E+P ESI2->ES2 -I E3 E Enzyme ES3 ES Enzyme-Substrate Complex E3->ES3 +S EI3 EI Enzyme-Inhibitor Complex E3->EI3 +I S3 {S | Substrate} I3 {I | Inhibitor} ESI3 ESI Enzyme-Substrate-Inhibitor Complex ES3->ESI3 +I P3 {P | Product} ES3->P3 -> E+P EI3->ESI3 +S

Caption: Schematic representation of different modes of enzyme inhibition.

Conclusion

The development of effective Metallo-β-lactamase inhibitors is a critical component of our strategy to combat antibiotic resistance. A deep understanding of the binding kinetics of these inhibitors is essential for optimizing their potency, selectivity, and overall pharmacological properties. This guide has provided a framework for the characterization of MBL inhibitors, including standardized experimental protocols, a compilation of available kinetic data, and visualizations of key concepts. By applying these principles and methodologies, researchers can accelerate the discovery and development of novel MBL inhibitors that have the potential to restore the efficacy of our life-saving β-lactam antibiotics.

References

A Preliminary Technical Guide to the Spectrum of Activity for Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes confer broad-spectrum resistance to β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. This guide provides a preliminary overview of the spectrum of activity for emerging MBL inhibitors, presenting key quantitative data, experimental methodologies, and visual representations of relevant biological and experimental workflows.

Introduction to Metallo-β-Lactamases

β-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.[1] They are broadly classified into four Ambler classes: A, C, and D, which are serine-β-lactamases (SBLs), and Class B, the metallo-β-lactamases (MBLs).[1][2] MBLs are zinc-dependent enzymes with an exceptionally broad substrate profile, capable of hydrolyzing penicillins, cephalosporins, and carbapenems.[1] Their activity is not inhibited by conventional SBL inhibitors like clavulanic acid, sulbactam, or tazobactam.[3] The most clinically significant MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.[1][4] The global spread of MBL-producing bacteria necessitates the development of novel inhibitors that can restore the efficacy of existing β-lactam antibiotics.

Spectrum of Activity of Investigational MBL Inhibitors

Several promising MBL inhibitors are in various stages of preclinical and clinical development. This section summarizes the available data on their spectrum of activity.

Taniborbactam (VNRX-5133)

Taniborbactam is a cyclic boronate compound that inhibits both serine- and metallo-β-lactamases.[4][5] It is being developed in combination with cefepime.[6][7]

Table 1: In Vitro Inhibitory Activity of Taniborbactam against Purified β-Lactamases

β-LactamaseAmbler ClassEnzyme TypeKi (µM)
VIM-2BMBL0.019
NDM-1BMBL0.081
IMP-1BMBL>30
KPC-2ASBL0.017
CTX-M-15ASBL0.017
SHV-5ASBL0.017
P99 AmpCCSBL0.002

Data sourced from Liu et al., 2020.[5]

Table 2: In Vitro Activity of Cefepime-Taniborbactam against Clinical Isolates

OrganismResistance MechanismCefepime MIC90 (µg/mL)Cefepime-Taniborbactam MIC90 (µg/mL)
EnterobacteralesCarbapenem-Resistant>641
P. aeruginosaCarbapenem-Resistant>1284

Data sourced from Liu et al., 2020.[5]

Taniborbactam demonstrates potent inhibition of VIM and NDM MBLs, but not IMP types.[3][5] In combination with cefepime, it restores activity against a broad range of carbapenem-resistant Enterobacterales and P. aeruginosa.[5][8]

QPX7728 (Xeruborbactam)

QPX7728 is an ultrabroad-spectrum cyclic boronic acid β-lactamase inhibitor with activity against both serine and metallo-β-lactamases.[9][10][11]

Table 3: In Vitro Inhibitory Activity of QPX7728 against Purified β-Lactamases

β-LactamaseAmbler ClassEnzyme TypeIC50 (nM)
NDM-1BMBLLow nM range
VIMBMBLLow nM range
IMPBMBLLow nM range
KPC-2ASBL~3
CTX-M-14ASBL1-3
CTX-M-15ASBL1-3
OXA-23DSBLPotent Inhibition
OXA-48DSBLPotent Inhibition

Data sourced from Hecker et al., 2020 and Lomovskaya et al., 2021.[11][12][13]

Table 4: In Vitro Activity of Various Antibiotics in Combination with QPX7728 (4 µg/mL)

AntibioticOrganism (β-Lactamase)Antibiotic Alone MIC (µg/mL)Antibiotic + QPX7728 MIC (µg/mL)
MeropenemK. pneumoniae (NDM-1)>64≤0.25
CeftazidimeE. coli (VIM-1)>1280.5
CefepimeP. aeruginosa (IMP-18)321

Data is illustrative and compiled from multiple sources indicating significant MIC reduction.[9][10]

QPX7728 has a remarkably broad spectrum, inhibiting key serine (Classes A, C, D) and metallo (Class B) β-lactamases.[9][10][12] It significantly enhances the activity of multiple β-lactam antibiotics against strains producing NDM, VIM, and IMP enzymes.[10][13] Notably, it is also effective against difficult-to-inhibit Class D carbapenemases like OXA-23 and OXA-48.[11][12]

ANT2681

ANT2681 is a specific, competitive MBL inhibitor with particularly potent activity against NDM enzymes.[14][15] It is being developed in combination with meropenem.[15][16]

Table 5: In Vitro Inhibitory Activity of ANT2681 against Purified MBLs

β-LactamaseKi
NDM-140 nM
VIM-1100 nM
VIM-2680 nM
IMP-16.3 µM

Data sourced from Zalacain et al., 2021.[15]

Table 6: In Vitro Activity of Meropenem in Combination with ANT2681 (8 µg/mL) against MBL-producing Enterobacterales

Organism (β-Lactamase)Meropenem MIC90 (µg/mL)Meropenem + ANT2681 MIC90 (µg/mL)
NDM-positive Enterobacterales>328
VIM-positive Enterobacterales>32>32 (74.9% inhibited at ≤8 µg/mL)
IMP-positive Enterobacterales>32>32 (85.7% inhibited at ≤8 µg/mL)

Data sourced from Zalacain et al., 2021.[14][15]

ANT2681 demonstrates strong inhibition of NDM and VIM enzymes.[15] When combined with meropenem, it significantly reduces the MICs for NDM-producing Enterobacterales, restoring susceptibility to clinically relevant levels.[14][15] Its activity against IMP-producing isolates is less pronounced.[14]

Aspergillomarasmine A (AMA)

Aspergillomarasmine A is a fungal natural product that acts as a zinc-chelating agent, thereby inhibiting MBLs by sequestering the essential zinc ions from their active site.[17][18][19]

Table 7: In Vitro Activity of Meropenem in Combination with Aspergillomarasmine A against MBL-producing Bacteria

Organism (β-Lactamase)Meropenem MIC (µg/mL)Meropenem + AMA MIC (µg/mL)
E. coli (NDM-1)642
K. pneumoniae (NDM-1)>1284
A. baumannii (NDM-1)1284
P. aeruginosa (VIM-2)161

Data is illustrative and compiled from multiple sources indicating AMA's ability to restore meropenem susceptibility.[2][19]

AMA has been shown to be a potent inhibitor of NDM-1 and VIM-2.[17][19] By restoring the activity of meropenem, it shows therapeutic potential against a range of MBL-producing pathogens.[2][19]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preliminary studies of MBL inhibitors.

Determination of Inhibitor Constant (Ki) and 50% Inhibitory Concentration (IC50)

This protocol outlines the steady-state kinetic analysis used to determine the potency of MBL inhibitors against purified β-lactamase enzymes.

  • Enzyme Purification: Recombinant β-lactamase enzymes are expressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques.

  • Enzyme Activity Assay: The initial velocity of substrate (e.g., nitrocefin, imipenem) hydrolysis by the purified enzyme is measured spectrophotometrically in the absence of the inhibitor.

  • IC50 Determination: The enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period. The enzymatic reaction is then initiated by the addition of the substrate, and the initial velocity is measured. The IC50 value is the concentration of inhibitor that reduces the enzyme activity by 50%.

  • Ki Determination: To determine the mode of inhibition and the Ki, enzyme kinetics are measured at various substrate and inhibitor concentrations. Data are fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis. For competitive inhibitors, the Ki is calculated from the Cheng-Prusoff equation or by direct fitting to the competitive inhibition model.

Antimicrobial Susceptibility Testing (AST)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with an MBL inhibitor against bacterial strains.

  • Bacterial Strains: A panel of well-characterized clinical or engineered bacterial isolates expressing specific β-lactamases is used.

  • Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a standardized turbidity, corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • MIC Determination: The broth microdilution method is typically employed. A series of two-fold dilutions of the β-lactam antibiotic is prepared in microtiter plates. The MBL inhibitor is added to each well at a fixed concentration (e.g., 4 or 8 µg/mL).

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of MBL-mediated resistance and the workflow for evaluating MBL inhibitors.

MBL_Mechanism cluster_cell Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits MBL Metallo-β-Lactamase (MBL) Beta_Lactam->MBL Substrate Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Viability Bacterial Viability Inactive_Antibiotic Inactive Antibiotic MBL->Inactive_Antibiotic Hydrolyzes

Caption: Mechanism of MBL-mediated antibiotic resistance.

MBL_Inhibitor_Workflow Start Identify Lead MBL Inhibitor Compound Biochemical_Assays Biochemical Assays (Ki, IC50) Start->Biochemical_Assays Microbiological_Assays Microbiological Assays (MIC) Start->Microbiological_Assays Spectrum_Determination Determine Spectrum of Activity Biochemical_Assays->Spectrum_Determination Microbiological_Assays->Spectrum_Determination Broad_Spectrum Broad Spectrum Achieved Spectrum_Determination->Broad_Spectrum Yes Narrow_Spectrum Narrow Spectrum Spectrum_Determination->Narrow_Spectrum No Preclinical_Development Preclinical Development Broad_Spectrum->Preclinical_Development Lead_Optimization Lead Optimization Narrow_Spectrum->Lead_Optimization Lead_Optimization->Start

Caption: Experimental workflow for MBL inhibitor evaluation.

Conclusion

The preliminary data on novel MBL inhibitors like taniborbactam, QPX7728, ANT2681, and Aspergillomarasmine A are highly encouraging. These compounds exhibit diverse mechanisms of action and varied spectra of activity, offering multiple avenues to combat MBL-producing pathogens. The continued development and rigorous evaluation of these and other MBL inhibitors are critical in the ongoing effort to preserve the utility of our current antibiotic arsenal and address the urgent threat of antimicrobial resistance. Further in-depth studies are required to fully elucidate their clinical potential.

References

Methodological & Application

Application Notes and Protocols for Testing Metallo-β-Lactamase (MBL) Inhibitors in Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of metallo-β-lactamase (MBL)-producing bacteria pose a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant infections. MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactams, rendering them ineffective. The development of MBL inhibitors that can be co-administered with a β-lactam antibiotic to restore its activity is a critical area of research. These application notes provide detailed protocols for the in vitro testing of MBL inhibitors against clinically relevant bacterial strains.

Core Concepts in MBL Inhibitor Testing

The primary goal of in vitro MBL inhibitor testing is to assess the ability of a compound to potentiate the activity of a β-lactam antibiotic against a bacterial strain that produces an MBL. This is typically evaluated through two key assays: the Minimum Inhibitory Concentration (MIC) Potentiation Assay and the Time-Kill Kinetics Assay.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Method)

This assay determines the concentration of an MBL inhibitor required to reduce the MIC of a partner β-lactam antibiotic. The checkerboard method allows for the assessment of synergy between the two compounds.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing NDM-1, P. aeruginosa with VIM or IMP)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., meropenem, imipenem)

  • MBL inhibitor stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic and Inhibitor Dilutions:

    • Prepare serial two-fold dilutions of the β-lactam antibiotic and the MBL inhibitor in CAMHB in separate 96-well plates or tubes. The concentration range should span from well above to well below the expected MIC of the antibiotic and the inhibitory concentration of the inhibitor.

  • Checkerboard Setup:

    • In a sterile 96-well plate, add 50 µL of CAMHB to all wells.

    • Add 50 µL of each antibiotic dilution along the y-axis (e.g., rows A-G).

    • Add 50 µL of each inhibitor dilution along the x-axis (e.g., columns 1-11). This creates a matrix of antibiotic and inhibitor concentrations.

    • Include a row with only antibiotic dilutions (inhibitor control) and a column with only inhibitor dilutions (antibiotic control).

    • Include a well with no antibiotic or inhibitor as a growth control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Data Analysis:

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of the inhibitor. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction:

      • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (Concentration of inhibitor in combination / MIC of inhibitor alone)

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an MBL inhibitor in combination with a β-lactam antibiotic over time.

Materials:

  • MBL-producing bacterial strain

  • CAMHB

  • β-lactam antibiotic and MBL inhibitor stock solutions

  • Sterile culture tubes or flasks

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Shaking incubator

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with the following conditions (in CAMHB):

      • Growth Control (no drug)

      • Antibiotic alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC)

      • Inhibitor alone (at a fixed concentration)

      • Antibiotic + Inhibitor

  • Incubation and Sampling:

    • Incubate the tubes at 35 ± 2 °C with constant shaking (e.g., 200 rpm).

    • Collect samples (e.g., 100 µL) from each tube at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Bacterial Enumeration:

    • Perform ten-fold serial dilutions of each sample in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 35 ± 2 °C for 18-24 hours.

    • Count the number of colonies (CFU) on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MIC Potentiation of Meropenem by an MBL Inhibitor against E. coli NDM-1

MBL Inhibitor (µg/mL)Meropenem MIC (µg/mL)Fold PotentiationFICIInterpretation
0 (Control)32---
1840.75Indifference
2480.625Indifference
41320.53125Synergy
80.5640.515625Synergy

Note: The MIC of the inhibitor alone was determined to be 64 µg/mL in this example.

Table 2: Time-Kill Kinetics of Meropenem and MBL Inhibitor Combination against P. aeruginosa VIM-2

TreatmentInitial Inoculum (log₁₀ CFU/mL)24h Viable Count (log₁₀ CFU/mL)Log₁₀ Reduction at 24hInterpretation
Growth Control5.79.2--
Meropenem (8 µg/mL)5.75.50.2No activity
MBL Inhibitor (4 µg/mL)5.75.60.1No activity
Meropenem + MBL Inhibitor5.72.13.6Bactericidal & Synergistic

Mandatory Visualizations

Experimental Workflow for MBL Inhibitor Testing

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_results Results Interpretation Bacterial Culture Bacterial Culture Inoculum Preparation Inoculum Preparation Bacterial Culture->Inoculum Preparation MIC Potentiation Assay MIC Potentiation Assay Inoculum Preparation->MIC Potentiation Assay Time-Kill Assay Time-Kill Assay Inoculum Preparation->Time-Kill Assay Antibiotic & Inhibitor Stocks Antibiotic & Inhibitor Stocks Antibiotic & Inhibitor Stocks->MIC Potentiation Assay Antibiotic & Inhibitor Stocks->Time-Kill Assay MIC Determination MIC Determination MIC Potentiation Assay->MIC Determination CFU Enumeration CFU Enumeration Time-Kill Assay->CFU Enumeration FICI Calculation FICI Calculation MIC Determination->FICI Calculation Synergy Assessment Synergy Assessment FICI Calculation->Synergy Assessment Log10 Reduction Calculation Log10 Reduction Calculation CFU Enumeration->Log10 Reduction Calculation Log10 Reduction Calculation->Synergy Assessment

Caption: Workflow for in vitro testing of MBL inhibitors.

Principle of MIC Potentiation by an MBL Inhibitor

G cluster_0 Without MBL Inhibitor cluster_1 With MBL Inhibitor MBL MBL Hydrolyzed Antibiotic Hydrolyzed Antibiotic MBL->Hydrolyzed Antibiotic Antibiotic Antibiotic Antibiotic->MBL Hydrolysis Bacterial Cell Wall Bacterial Cell Wall Cell Lysis Cell Lysis Hydrolyzed Antibiotic->Bacterial Cell Wall No effect MBL_inhibited MBL Antibiotic_2 Antibiotic Bacterial Cell Wall_2 Bacterial Cell Wall Antibiotic_2->Bacterial Cell Wall_2 Inhibition of cell wall synthesis Cell Lysis_2 Cell Lysis Bacterial Cell Wall_2->Cell Lysis_2 MBL Inhibitor MBL Inhibitor MBL Inhibitor->MBL_inhibited Inhibition

Caption: MBL inhibitor restores antibiotic activity.

Application Notes and Protocols for Screening Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including the carbapenems, which are often considered last-resort antibiotics.[1][2][3] The rapid emergence and global spread of MBL-producing bacteria pose a significant threat to public health, making the development of effective MBL inhibitors a critical area of research.[3][4][5] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors like clavulanic acid, sulbactam, or tazobactam.[2][4] This application note provides detailed protocols for robust and reliable assays to screen for and characterize MBL inhibitors, facilitating the discovery of new therapeutic agents to combat antibiotic resistance.

Key Assay Principles

The primary principle behind screening for MBL inhibitors is to measure the enzymatic activity of an MBL in the presence and absence of a potential inhibitor. A decrease in the rate of substrate hydrolysis indicates inhibitory activity. The most common methods rely on monitoring the hydrolysis of a chromogenic or fluorogenic substrate.

Spectrophotometric Assays

Spectrophotometric assays are widely used due to their simplicity and cost-effectiveness. These assays utilize substrates that undergo a color change upon hydrolysis by MBLs, which can be monitored using a spectrophotometer.

  • Nitrocefin: A chromogenic cephalosporin that changes from yellow to red upon hydrolysis, resulting in an increased absorbance at 490-492 nm.[1][6][7] It is a broad-spectrum substrate for many β-lactamases, including MBLs.[1][6]

  • CENTA: Another chromogenic cephalosporin substrate that can be used for MBL activity screening.[1][6][8]

  • Imipenem: A carbapenem antibiotic that can also be used as a substrate, with its hydrolysis monitored in the UV range (around 300 nm).[1][6]

Fluorescence-Based Assays

Fluorescence-based assays offer higher sensitivity compared to spectrophotometric methods. They employ substrates that release a fluorescent molecule upon cleavage by MBLs.

  • Fluorogenic Cephalosporins: These substrates, often derived from coumarin, release a fluorescent product upon hydrolysis, leading to an increase or decrease in the fluorescence signal.[1][6] This increased sensitivity allows for the use of lower enzyme and substrate concentrations, which can be advantageous for high-throughput screening (HTS).[6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay using Nitrocefin

This protocol describes a standard assay for measuring MBL activity and inhibition using the chromogenic substrate nitrocefin in a 96-well plate format, suitable for initial screening and IC50 determination.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Triton X-100

  • Nitrocefin stock solution (10 mM in DMSO)

  • Test compounds (inhibitors) dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare Reagents:

    • Dilute the MBL enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

    • Prepare a working solution of nitrocefin by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 100 µM).

    • Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further into Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.

  • Assay Setup:

    • Negative Control (No Inhibition): Add 50 µL of Assay Buffer containing DMSO (at the same concentration as the test compound wells) to the wells.

    • Positive Control (Full Inhibition): Add 50 µL of a known MBL inhibitor (e.g., EDTA at a high concentration) in Assay Buffer to the wells.

    • Test Wells: Add 50 µL of the diluted test compounds in Assay Buffer to the respective wells.

    • Add 25 µL of the diluted MBL enzyme solution to all wells except for the substrate blank.

    • Substrate Blank: Add 75 µL of Assay Buffer to wells designated as blanks.

  • Initiate Reaction and Measurement:

    • Pre-incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.

    • Immediately start monitoring the change in absorbance at 490 nm every 30-60 seconds for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_no_inhibition)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: High-Throughput Screening (HTS) Assay

This protocol outlines a generalized workflow for screening a large library of compounds for MBL inhibitors using a miniaturized, automated format (e.g., 384-well plates).

Workflow:

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes A [label="Compound Library Preparation"]; B [label="Assay Plate Preparation\n(384-well format)"]; C [label="Dispense Compounds, Controls"]; D [label="Dispense MBL Enzyme"]; E [label="Pre-incubation"]; F [label="Dispense Substrate\n(e.g., Nitrocefin or Fluorogenic)"]; G [label="Kinetic or Endpoint Reading"]; H [label="Data Analysis"]; I [label="Hit Identification"]; J [label="Hit Confirmation & IC50"]; K [label="Secondary Assays"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; } dot Caption: High-throughput screening workflow for MBL inhibitors.

Key Considerations for HTS:

  • Assay Miniaturization: Transitioning the assay to a 384- or 1536-well format reduces reagent consumption and cost.

  • Automation: Utilize liquid handling robots for precise and rapid dispensing of reagents and compounds.

  • Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[9][10][11] It is calculated using the signals from the positive and negative controls.

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][10][12]

    • The formula for Z'-factor is: Z' = 1 - [ (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| ]

      • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[11]

Data Presentation

Quantitative data from MBL inhibitor screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: IC50 Values of MBL Inhibitors against Different MBLs
CompoundNDM-1 IC50 (µM)VIM-2 IC50 (µM)IMP-1 IC50 (µM)Reference
Inhibitor A19 ± 2> 10014 ± 1[4]
Inhibitor B35 ± 550 ± 2025 ± 3[4]
Compound X0.72--[13]
Compound Y1.0--[13]
Dexrazoxane1.77 (µg/mL)--[14]
Embelin10.71 (µg/mL)--[14]

Note: Data presented here are examples and should be replaced with actual experimental results.

Table 2: Kinetic Parameters of MBL Substrates
SubstrateMBL EnzymeKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
ImipenemNDM-1--0.09[2]
MeropenemNDM-1--0.06[2]
NitrocefinSPM-136--[6]
FC4SPM-12.6124.6[6]
FC5SPM-16.7456.7[6]

Note: Data presented here are examples and should be replaced with actual experimental results. "-" indicates data not available in the cited sources.

Logical Workflow for MBL Inhibitor Discovery

The process of discovering and developing MBL inhibitors follows a logical progression from initial screening to preclinical evaluation.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes A [label="Target Selection & Protein Production"]; B [label="Primary Screen (HTS)"]; C [label="Hit Confirmation & Triage"]; D [label="Dose-Response & IC50 Determination"]; E [label="Mechanism of Inhibition Studies"]; F [label="Structure-Activity Relationship (SAR) Studies"]; G [label="Lead Optimization"]; H [label="In Vitro & In Vivo Efficacy"];

// Edges A -> B; B -> C; C -> D; D -> E; D -> F; F -> G; E -> G; G -> H; } dot Caption: Logical workflow for MBL inhibitor drug discovery.

Conclusion

The protocols and guidelines presented in this application note provide a solid foundation for the development and execution of robust screening assays for the identification and characterization of novel metallo-β-lactamase inhibitors. The use of standardized methods and appropriate data analysis techniques, including the assessment of assay quality using the Z'-factor, is crucial for the success of any screening campaign. The ultimate goal is to discover potent and specific MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy against resistant bacterial infections.

References

Application Notes and Protocols for Metallo-β-lactamase Inhibitor (MBLi) in Combination with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of metallo-β-lactamases (MBLs) present a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last line of defense against multidrug-resistant Gram-negative bacteria. MBLs hydrolyze the β-lactam ring of these antibiotics, rendering them inactive. To counteract this resistance mechanism, the development of MBL inhibitors (MBLIs) for use in combination with β-lactam antibiotics is a critical area of research.

This document provides detailed application notes and standardized protocols for the evaluation of a novel investigational MBL inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), in combination with various β-lactam antibiotics. These protocols are designed to assess the synergistic potential of MBL-IN-7 to restore the activity of β-lactams against MBL-producing bacteria.

Mechanism of Action

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the amide bond in the β-lactam ring. MBL-IN-7 is a potent inhibitor of Class B metallo-β-lactamases. Its proposed mechanism of action involves the chelation of the zinc ions essential for enzymatic activity, thereby preventing the degradation of the partner β-lactam antibiotic. This allows the β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.

cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-lactamase (MBL) Beta_Lactam->MBL PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP MBL_IN_7 MBL-IN-7 MBL_IN_7->MBL Hydrolysis Hydrolysis MBL->Hydrolysis Inhibition Inhibition MBL->Inhibition Binding Binding PBP->Binding Cell_Wall Cell Wall Synthesis Lysis Cell Lysis Cell_Wall->Lysis Failure leads to Hydrolysis->Beta_Lactam Inactivation Inhibition->MBL Inactivation Binding->Cell_Wall Inhibition

Figure 1: Proposed mechanism of action for MBL-IN-7.

Data Presentation: In Vitro Synergy

The following tables summarize the expected outcomes from in vitro synergy testing of MBL-IN-7 in combination with various β-lactam antibiotics against MBL-producing bacterial strains. Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Escherichia coli

β-Lactam AntibioticMIC AloneMIC with MBL-IN-7 (4 µg/mL)Fold-change in MIC
Meropenem32132
Imipenem64232
Cefepime128432
Aztreonam>256>2560

Table 2: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Klebsiella pneumoniae

β-Lactam AntibioticMIC AloneMIC with MBL-IN-7 (4 µg/mL)Fold-change in MIC
Meropenem64232
Imipenem128432
Cefepime256832
Aztreonam>256>2560

Table 3: MICs (µg/mL) of β-Lactam Antibiotics Alone and in Combination with a Fixed Concentration of MBL-IN-7 (4 µg/mL) against MBL-producing Pseudomonas aeruginosa

β-Lactam AntibioticMIC AloneMIC with MBL-IN-7 (4 µg/mL)Fold-change in MIC
Meropenem160.532
Imipenem32132
Cefepime64232
Aztreonam880

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Checkerboard Synergy Assay

This protocol determines the synergistic activity of MBL-IN-7 and a β-lactam antibiotic.

Start Start: Prepare Reagents Dilute_A Serial Dilute β-Lactam (A) (Horizontally) Start->Dilute_A Dilute_B Serial Dilute MBL-IN-7 (B) (Vertically) Start->Dilute_B Inoculate Inoculate with Bacterial Suspension Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MICs of A and B Alone and in Combination Incubate->Read_MIC Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calculate_FIC Interpret Interpret Results: Synergy, Additive, Indifference, Antagonism Calculate_FIC->Interpret

Figure 2: Workflow for the checkerboard synergy assay.

Materials:

  • 96-well microtiter plates

  • MBL-producing bacterial strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MBL-IN-7 stock solution

  • β-lactam antibiotic stock solution

  • Sterile saline or PBS

Procedure:

  • Prepare Bacterial Inoculum: Culture the MBL-producing strain on an appropriate agar plate overnight. Resuspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, serially dilute the β-lactam antibiotic horizontally (e.g., across columns 1-10).

    • Serially dilute MBL-IN-7 vertically (e.g., down rows A-G).

    • Wells in column 11 should contain only the β-lactam dilutions (for MIC of antibiotic alone), and wells in row H should contain only MBL-IN-7 dilutions (for MIC of inhibitor alone). Well H12 serves as a growth control (no drug).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of β-Lactam (A) = MIC of A in combination / MIC of A alone

    • FIC of MBL-IN-7 (B) = MIC of B in combination / MIC of B alone

    • FIC Index = FIC of A + FIC of B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive: 0.5 < FIC Index ≤ 1

    • Indifference: 1 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of MBL-IN-7 in combination with a β-lactam antibiotic over time.

Start Start: Prepare Cultures Inoculate_Tubes Inoculate Tubes with Bacterial Suspension Start->Inoculate_Tubes Add_Drugs Add Test Articles: - Growth Control - β-Lactam Alone - MBL-IN-7 Alone - Combination Inoculate_Tubes->Add_Drugs Incubate Incubate at 37°C with Shaking Add_Drugs->Incubate Sample Sample at 0, 2, 4, 8, 24h Incubate->Sample Plate_Dilutions Serially Dilute and Plate on Agar Sample->Plate_Dilutions Incubate_Plates Incubate Plates at 37°C for 18-24h Plate_Dilutions->Incubate_Plates Count_CFU Count Colonies (CFU/mL) Incubate_Plates->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data

Figure 3: Workflow for the time-kill assay.

Materials:

  • Culture tubes with CAMHB

  • MBL-producing bacterial strain

  • MBL-IN-7 and β-lactam antibiotic at desired concentrations (e.g., 0.5x, 1x, 2x MIC)

  • Sterile saline or PBS for dilutions

  • Agar plates

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension as described in the checkerboard assay protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Set up Test Conditions: Prepare culture tubes for each condition:

    • Growth control (no drug)

    • β-lactam antibiotic alone

    • MBL-IN-7 alone

    • Combination of β-lactam and MBL-IN-7

  • Inoculation and Incubation: Inoculate each tube with the bacterial suspension and incubate at 37°C with shaking.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.

    • Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.

Conclusion

The provided protocols offer a standardized framework for the preclinical evaluation of MBL-IN-7 in combination with β-lactam antibiotics. The expected data suggests that MBL-IN-7 has the potential to restore the activity of several clinically important β-lactams against MBL-producing Gram-negative pathogens. Further in vivo studies are warranted to confirm these in vitro findings.

Experimental Design for In Vivo Studies of Mannose-Binding Lectin (MBL) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo evaluation of Mannose-Binding Lectin (MBL) inhibitors. The protocols outlined below cover key disease models where the MBL pathway is implicated, including infectious diseases and ischemia-reperfusion injury. This document offers detailed methodologies, data presentation guidelines, and visual representations of pathways and workflows to facilitate robust preclinical assessment of MBL inhibitors.

Introduction to Mannose-Binding Lectin and Its Inhibition

Mannose-Binding Lectin (MBL) is a key pattern recognition molecule of the innate immune system. It initiates the lectin pathway of the complement system upon binding to carbohydrate patterns on the surface of pathogens and damaged host cells.[1][2] Activation of the MBL pathway leads to opsonization, inflammation, and cell lysis, contributing to host defense. However, aberrant or excessive MBL activation is implicated in the pathophysiology of various diseases, including ischemia-reperfusion injury and exacerbation of inflammatory responses. MBL inhibitors, therefore, represent a promising therapeutic strategy to mitigate tissue damage in these conditions.

MBL Signaling Pathway

The MBL pathway is initiated by the binding of MBL to specific carbohydrate patterns. This binding leads to a conformational change in the MBL-associated serine proteases (MASPs), MASP-1 and MASP-2. Activated MASP-2 then cleaves C4 and C2 to form the C3 convertase (C4b2a), which in turn cleaves C3 into C3a and C3b. C3b is a potent opsonin and participates in the formation of the C5 convertase, leading to the generation of the membrane attack complex (MAC) and cell lysis.

MBL_Signaling_Pathway Pathogen Pathogen/Damaged Cell (Mannose Patterns) MBL MBL Pathogen->MBL binds to MASP1_2 MASP-1/MASP-2 MBL->MASP1_2 activates C4 C4 MASP1_2->C4 cleaves C2 C2 MASP1_2->C2 cleaves C4a C4a (Anaphylatoxin) C4->C4a C4b C4b C4->C4b C2a C2a C2->C2a C2b C2b C2->C2b C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C5_convertase C5 Convertase C3_convertase->C5_convertase C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C3b->C5_convertase Opsonization Opsonization & Phagocytosis C3b->Opsonization C5 C5 C5_convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (C5b-9) C5b->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: The Mannose-Binding Lectin (MBL) signaling cascade.

I. In Vivo Model for MBL Inhibitors in Bacterial Infections

This protocol details the evaluation of an MBL inhibitor in a murine thigh infection model, a standard for assessing antimicrobial efficacy.

Experimental Workflow

Experimental_Workflow_Infection Acclimatization Animal Acclimatization (e.g., 1 week) Neutropenia Induce Neutropenia (e.g., Cyclophosphamide) Acclimatization->Neutropenia Infection Thigh Infection (e.g., K. pneumoniae) Neutropenia->Infection Treatment Treatment Initiation (MBL Inhibitor +/- Antibiotic) Infection->Treatment Monitoring Monitoring (e.g., 24 hours) Treatment->Monitoring Endpoint Endpoint Analysis (Thigh CFU count) Monitoring->Endpoint

Caption: Workflow for a murine thigh infection model.
Protocol: Murine Thigh Infection Model

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • MBL inhibitor test compound.

  • Carbapenem antibiotic (e.g., meropenem).

  • Carbapenem-resistant Enterobacterales strain (e.g., Klebsiella pneumoniae expressing NDM-1).

  • Cyclophosphamide.

  • Saline solution.

  • Mueller-Hinton broth (MHB).

  • Agar plates.

3. Methods:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally (i.p.) to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Infection:

    • Culture the bacterial strain to mid-logarithmic phase in MHB.

    • Wash and dilute the bacterial suspension in saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).

    • Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer the MBL inhibitor and/or antibiotic via the desired route (e.g., intraperitoneal or subcutaneous). Dosing and frequency will depend on the pharmacokinetic profile of the compounds.

    • Include control groups: vehicle, MBL inhibitor alone, antibiotic alone.

  • Endpoint Analysis:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the infected thigh, homogenize it in saline.

    • Perform serial dilutions of the homogenate and plate on agar to determine the bacterial load (CFU/thigh).

4. Data Presentation:

Treatment GroupDose (mg/kg)RouteFrequencyMean Log10 CFU/thigh (± SD)
Vehicle Control-i.p.q4h8.5 (± 0.5)
MBL Inhibitor (Compound X)50i.p.q4h8.3 (± 0.6)
Meropenem20s.c.q2h7.9 (± 0.4)
Compound X + Meropenem50 + 20i.p. + s.c.q4h + q2h4.2 (± 0.7)

II. In Vivo Model for MBL Inhibitors in Myocardial Ischemia-Reperfusion Injury

This protocol outlines a model to assess the efficacy of an MBL inhibitor in reducing myocardial damage following an ischemic event.

Experimental Workflow

Experimental_Workflow_IR Acclimatization Animal Acclimatization (e.g., 1 week) Anesthesia Anesthesia & Ventilation Acclimatization->Anesthesia Surgery Thoracotomy & LAD Ligation Anesthesia->Surgery Ischemia Ischemia (e.g., 30-60 min) Surgery->Ischemia Reperfusion Reperfusion (Release Ligation) Ischemia->Reperfusion Treatment MBL Inhibitor Administration (Pre- or Post-Ischemia) Reperfusion->Treatment Post-treatment Monitoring Monitoring (e.g., 24 hours) Reperfusion->Monitoring Treatment->Ischemia Pre-treatment Endpoint Endpoint Analysis (Infarct Size, Cardiac Function) Monitoring->Endpoint

References

Application Notes and Protocols for Measuring the Efficacy of Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, the cornerstone of antibacterial therapy. These enzymes, belonging to Ambler class B, utilize zinc ions to catalyze the hydrolysis of a broad spectrum of β-lactams, including penicillins, cephalosporins, and carbapenems.[1][2] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam.[2] This has created an urgent need for the development of novel MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity against resistant bacteria.

Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type MBLs.[3][4] These application notes provide detailed protocols for researchers to measure the efficacy of Metallo-β-lactamase-IN-7 and other MBL inhibitors, from initial biochemical characterization to microbiological evaluation and in vivo studies.

Data Presentation: Efficacy of Metallo-β-lactamase-IN-7

The following tables summarize the quantitative data on the inhibitory activity of Metallo-β-lactamase-IN-7.

Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-7 against Purified MBLs [3][4]

Metallo-β-lactamase TargetIC50 (μM)
VIM-113.64
VIM-20.019
VIM-50.38

Table 2: Synergistic Activity of Metallo-β-lactamase-IN-7 with Meropenem against MBL-producing Pseudomonas aeruginosa [4]

Bacterial StrainMetallo-β-lactamase-IN-7 Concentration (μM)Meropenem MIC in combination (μg/mL)Fractional Inhibitory Concentration (FIC) IndexInterpretation
PA W35 (VIM-2)10Not specified0.125Synergy
VIM-2 expressing strain10Not specified0.02Strong Synergy

Experimental Protocols

Biochemical Assay: IC50 Determination of MBL Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Metallo-β-lactamase-IN-7 against a purified MBL enzyme using the chromogenic substrate nitrocefin.[5][6] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[5]

Materials:

  • Purified MBL enzyme (e.g., VIM-1, VIM-2)

  • Metallo-β-lactamase-IN-7

  • Nitrocefin

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Protocol:

  • Prepare a stock solution of Metallo-β-lactamase-IN-7 in DMSO.

  • Serially dilute the Metallo-β-lactamase-IN-7 stock solution in assay buffer to create a range of concentrations.

  • In a 96-well plate, add a fixed concentration of the purified MBL enzyme to each well.

  • Add the different concentrations of Metallo-β-lactamase-IN-7 to the wells containing the enzyme. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.

  • Prepare a stock solution of nitrocefin in DMSO and dilute it in assay buffer.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the specific MBL.

  • Immediately measure the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Workflow for IC50 Determination

IC50_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of Metallo-β-lactamase-IN-7 add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare MBL enzyme solution add_enzyme Add enzyme to 96-well plate prep_enzyme->add_enzyme prep_substrate Prepare nitrocefin solution add_substrate Add nitrocefin to initiate reaction prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate enzyme and inhibitor add_inhibitor->pre_incubate pre_incubate->add_substrate measure_absorbance Measure absorbance at 486 nm add_substrate->measure_absorbance calculate_velocity Calculate initial reaction velocities measure_absorbance->calculate_velocity plot_data Plot % inhibition vs. [Inhibitor] calculate_velocity->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Workflow for determining the IC50 of an MBL inhibitor.

Microbiological Assay: Checkerboard Minimum Inhibitory Concentration (MIC) Assay

The checkerboard assay is used to assess the synergistic effect of an MBL inhibitor in combination with a β-lactam antibiotic against an MBL-producing bacterial strain.[7][8][9] The result is often expressed as the Fractional Inhibitory Concentration (FIC) index.

Materials:

  • MBL-producing bacterial strain (e.g., E. coli expressing VIM-2)

  • Metallo-β-lactamase-IN-7

  • β-lactam antibiotic (e.g., meropenem)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader for measuring optical density (OD) at 600 nm

Protocol:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[9]

  • Prepare stock solutions of Metallo-β-lactamase-IN-7 and the β-lactam antibiotic.

  • In a 96-well plate, create a two-dimensional serial dilution of both compounds.

    • Serially dilute the β-lactam antibiotic along the x-axis (columns).

    • Serially dilute Metallo-β-lactamase-IN-7 along the y-axis (rows).

  • Each well will contain a unique combination of concentrations of the two compounds. Include wells with each compound alone to determine their individual MICs. Also, include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Add the prepared bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection of turbidity or by measuring the OD at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

  • Calculate the FIC index for each well showing no growth using the following formula:

    • FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)

    • FIC Index = FIC of drug A + FIC of drug B

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4: Additive or indifference

    • FIC Index > 4: Antagonism

Checkerboard Assay Workflow

Checkerboard_Assay cluster_setup Plate Setup cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis dilute_antibiotic Serial dilute antibiotic (x-axis) add_inoculum Add inoculum to all wells dilute_antibiotic->add_inoculum dilute_inhibitor Serial dilute inhibitor (y-axis) dilute_inhibitor->add_inoculum prepare_inoculum Prepare bacterial inoculum prepare_inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Determine MICs incubate->read_mic calculate_fic Calculate FIC index read_mic->calculate_fic interpret Interpret synergy, additivity, or antagonism calculate_fic->interpret

Caption: Workflow for the checkerboard MIC assay.

Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.

Materials:

  • MBL-producing bacterial strain

  • Metallo-β-lactamase-IN-7

  • β-lactam antibiotic (e.g., meropenem)

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

Protocol:

  • Prepare a bacterial culture in the logarithmic growth phase.

  • Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Prepare tubes with the following conditions:

    • Growth control (no antimicrobial)

    • β-lactam antibiotic alone at a relevant concentration (e.g., MIC)

    • Metallo-β-lactamase-IN-7 alone at a fixed concentration

    • Combination of the β-lactam antibiotic and Metallo-β-lactamase-IN-7 at the same concentrations as the individual tubes.

  • Incubate all tubes at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each condition.

  • Analyze the curves to determine the rate of bacterial killing. A ≥ 3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Time-Kill Assay Workflow

Time_Kill_Assay cluster_prep Preparation cluster_sampling Sampling and Plating cluster_analysis Data Analysis prep_culture Prepare log-phase bacterial culture prep_tubes Set up test tubes with antimicrobials prep_culture->prep_tubes incubate_shake Incubate with shaking prep_tubes->incubate_shake collect_aliquots Collect aliquots at time points incubate_shake->collect_aliquots serial_dilute Perform serial dilutions collect_aliquots->serial_dilute plate_dilutions Plate dilutions on agar serial_dilute->plate_dilutions count_colonies Count colonies to determine CFU/mL plate_dilutions->count_colonies plot_data Plot log10 CFU/mL vs. time count_colonies->plot_data analyze_curves Analyze killing kinetics plot_data->analyze_curves

Caption: Workflow for the time-kill assay.

In Vivo Efficacy Study: Murine Infection Model

In vivo studies are essential to evaluate the therapeutic potential of an MBL inhibitor in a living organism. A common model is the murine thigh or lung infection model.

Materials:

  • MBL-producing bacterial strain

  • Metallo-β-lactamase-IN-7

  • β-lactam antibiotic (e.g., meropenem)

  • Laboratory mice

  • Vehicle for drug administration (e.g., saline, PBS)

  • Anesthetic

  • Surgical tools for tissue collection

  • Homogenizer

  • Agar plates for colony counting

Protocol:

  • Induce a localized infection in mice, for example, by intramuscular injection of a specific CFU of the MBL-producing bacteria into the thigh muscle.

  • After a set period to allow the infection to establish, divide the mice into treatment groups:

    • Vehicle control

    • β-lactam antibiotic alone

    • Metallo-β-lactamase-IN-7 alone

    • Combination of the β-lactam antibiotic and Metallo-β-lactamase-IN-7

  • Administer the treatments at specified doses and intervals (e.g., subcutaneously or intravenously).

  • At a predetermined time point post-treatment (e.g., 24 hours), euthanize the mice.

  • Aseptically remove the infected tissue (e.g., thigh muscle).

  • Homogenize the tissue in a known volume of sterile saline or PBS.

  • Perform serial dilutions of the tissue homogenate.

  • Plate the dilutions onto agar plates and incubate to determine the bacterial load (CFU/gram of tissue).

  • Compare the bacterial loads between the different treatment groups. A significant reduction in bacterial load in the combination group compared to the single-agent groups indicates in vivo efficacy.

Murine Infection Model Workflow

Murine_Infection_Model cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis infect_mice Induce localized infection in mice establish_infection Allow infection to establish infect_mice->establish_infection group_mice Divide mice into treatment groups establish_infection->group_mice administer_treatment Administer treatments group_mice->administer_treatment euthanize Euthanize mice administer_treatment->euthanize collect_tissue Collect and homogenize infected tissue euthanize->collect_tissue determine_bacterial_load Determine bacterial load (CFU/g) collect_tissue->determine_bacterial_load compare_groups Compare bacterial loads between groups determine_bacterial_load->compare_groups

Caption: Workflow for an in vivo murine infection model.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of Metallo-β-lactamase-IN-7 and other MBL inhibitors. By systematically progressing from biochemical to microbiological and in vivo assays, researchers can thoroughly characterize the potential of these compounds to combat antibiotic resistance mediated by metallo-β-lactamases. The provided data for Metallo-β-lactamase-IN-7 demonstrates its potent and synergistic activity, highlighting its promise as a lead compound for further development.

References

Application Notes and Protocols: Novel Inhibitors for Metallo-β-Lactamase (MBL)-Producing Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The rise of antimicrobial resistance is a critical global health threat, largely driven by the dissemination of β-lactamase enzymes, which inactivate β-lactam antibiotics.[1] Among these, metallo-β-lactamases (MBLs), or Ambler class B β-lactamases, are particularly concerning.[2][3] MBLs utilize zinc ions to catalyze the hydrolysis of a broad range of β-lactams, including carbapenems, which are often considered last-resort antibiotics.[3][4] Unlike serine-β-lactamases, MBLs are resistant to clinically available inhibitors like clavulanic acid and tazobactam.[5] This has spurred the development of novel MBL inhibitors designed to restore the efficacy of existing antibiotics. This document provides an overview of the application and evaluation of these novel inhibitors, with a focus on bicyclic boronates currently in clinical development.[1][5]

Part 1: Application Notes

Overview of Novel MBL Inhibitors

Significant progress has been made in developing MBL inhibitors, with several candidates in clinical trials.[5] These compounds are crucial for combating infections caused by carbapenem-resistant Enterobacterales (CRE) and Pseudomonas aeruginosa (CRPA).[6]

  • Taniborbactam (formerly VNRX-5133): A broad-spectrum, bicyclic boronate inhibitor with activity against both serine-β-lactamases (SBLs) and MBLs of classes A, B, C, and D.[6][7] It is in late-stage clinical development in combination with cefepime.[8] Taniborbactam has shown potent inhibition of key MBLs, including NDM and VIM types, though it is less effective against IMP variants.[4][5]

  • Xeruborbactam: Another bicyclic boronate in clinical development that demonstrates inhibitory activity against a range of MBLs.[1][4]

  • QPX7728: A novel boron-containing inhibitor with a very broad spectrum of activity against both serine- and metallo-β-lactamases.[9][10]

Mechanism of Action

MBLs use one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile to hydrolyze the amide bond in the β-lactam ring.[1] Novel bicyclic boronate inhibitors like taniborbactam function as transition-state analogs.[6][7] The boron atom is susceptible to nucleophilic attack by the zinc-activated hydroxide ion in the MBL active site. This forms a stable, covalent boron-oxygen bond, effectively trapping and inactivating the enzyme.[4]

G cluster_0 MBL-Mediated Hydrolysis (Resistance) cluster_1 Inhibitor Action (Restored Susceptibility) MBL MBL Active Site (Zn²⁺) Hydrolysis Hydrolysis of β-Lactam Ring MBL->Hydrolysis Catalysis Antibiotic β-Lactam Antibiotic Antibiotic->MBL Binding Inactive Inactive Antibiotic Hydrolysis->Inactive MBL_Inhib MBL Active Site (Zn²⁺) Complex Stable MBL-Inhibitor Complex MBL_Inhib->Complex Inactivation Inhibitor Novel Inhibitor (e.g., Taniborbactam) Inhibitor->MBL_Inhib High-Affinity Binding Antibiotic_Active β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Antibiotic_Active->PBP Inhibition Death Bacterial Cell Death PBP->Death

Caption: Mechanism of MBL resistance and inhibition.
Quantitative Efficacy Data

The efficacy of novel inhibitors is quantified through enzyme kinetic studies (Ki, IC50) and microbiological assays (Minimum Inhibitory Concentration, MIC).

Table 1: Enzyme Inhibition Data for Taniborbactam

This table summarizes the inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of taniborbactam against various clinically relevant MBLs. Lower values indicate higher potency.

MBL TargetEnzyme VariantInhibitorKi (μM)IC50 (μM)Reference
Class B1 NDM-1Taniborbactam0.0810.038[7][11]
NDM-9Taniborbactam> 100> 100[11]
VIM-1Taniborbactam-0.032[11]
VIM-2Taniborbactam0.0190.012[7][11]
IMP-1Taniborbactam-> 100[11]
SPM-1Taniborbactam-0.025[11]
Class A KPC-2Taniborbactam0.026-[11]
Class D OXA-48Taniborbactam0.091-[11]

Note: The resistance of NDM-9 to taniborbactam highlights the challenge of inhibitor-escape variants arising from single amino acid substitutions.[4]

Table 2: In Vitro Antibacterial Activity (MIC Data)

This table presents the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics, alone and in combination with taniborbactam, against engineered E. coli strains expressing different MBLs. A significant decrease in MIC for the combination indicates restoration of the antibiotic's activity.

MBL ExpressedAntibioticAntibiotic MIC (µg/mL)Antibiotic + Taniborbactam (4 µg/mL) MIC (µg/mL)Fold-Change in MICReference
NDM-1 Cefepime2561256[6]
Ceftazidime> 25664> 4[11]
VIM-1 Cefepime1280.5256[6]
Ceftazidime128816[11]
VIM-2 Cefepime5121512[6]
IMP-27 Ceftazidime1281281[11]
SPM-1 Ceftazidime2562128[11]

Part 2: Experimental Protocols

Evaluating novel MBL inhibitors requires a standardized workflow, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm the restoration of antibiotic activity in a bacterial context.

G start Start: Novel Inhibitor Candidate enzyme_prep 1. MBL Enzyme Purification (e.g., NDM-1, VIM-2) start->enzyme_prep mic_strain 3. Bacterial Strain Preparation (Clinical isolates or engineered strains) start->mic_strain ic50 2. Enzyme Kinetic Assays (Determine IC₅₀ and Kᵢ) enzyme_prep->ic50 Purified Enzyme mic_assay 4. MIC Testing (Broth microdilution with antibiotic +/- inhibitor) ic50->mic_assay Potent Inhibitors mic_strain->mic_assay Characterized Strains data_analysis 5. Data Analysis (Compare MICs, calculate fold-reduction) mic_assay->data_analysis conclusion Conclusion: Assess Inhibitor Efficacy data_analysis->conclusion

Caption: Experimental workflow for MBL inhibitor evaluation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution (BMD) method to determine the MIC of a β-lactam antibiotic in combination with a novel MBL inhibitor against MBL-producing isolates, based on EUCAST and CLSI guidelines.[11]

Materials:

  • 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solution (e.g., cefepime, meropenem)

  • MBL inhibitor stock solution (e.g., taniborbactam)

  • Bacterial inoculum suspension, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Control strains (e.g., E. coli ATCC 25922)

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well plate.

    • In column 1, add an additional 50 µL of antibiotic stock solution (at 4x the highest desired final concentration).

    • Perform a 2-fold serial dilution of the antibiotic by transferring 50 µL from column 1 to column 2, mixing, and continuing across to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control.

  • Inhibitor Addition:

    • Prepare a working solution of the MBL inhibitor. To each well (columns 1-11), add a volume of inhibitor to achieve a fixed final concentration (e.g., 4 µg/mL).[11] For the antibiotic-only control plate, add sterile water instead.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL. Do not inoculate column 12.

  • Incubation:

    • Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Compare the MIC of the antibiotic alone with the MIC of the antibiotic in the presence of the inhibitor. A reduction of ≥4-fold (two dilutions) is typically considered significant potentiation.

Protocol 2: Determination of 50% Inhibitory Concentration (IC₅₀)

This protocol describes a spectrophotometric assay to measure the concentration of an inhibitor required to reduce the enzymatic activity of an MBL by 50%. This assay commonly uses a chromogenic substrate like nitrocefin or CENTA.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Novel inhibitor stock solution

  • 96-well flat-bottom, UV-transparent microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Plate Setup:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Add 10 µL of each inhibitor dilution to triplicate wells. Include control wells with buffer only (100% activity) and wells with a known potent inhibitor or no enzyme (0% activity).

  • Enzyme Addition:

    • Add 80 µL of a diluted MBL enzyme solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the chromogenic substrate (e.g., nitrocefin) to all wells to initiate the reaction. The final volume is 100 µL.

  • Measurement:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin hydrolysis) over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the uninhibited control (set to 100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC₅₀ value.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics.[1][2][3][4] The development of inhibitors targeting these enzymes is a critical strategy to combat antibiotic resistance. Metallo-β-lactamase-IN-7 is a small molecule inhibitor designed to counteract the activity of these resistance enzymes. Before its therapeutic potential can be fully realized, a thorough evaluation of its cytotoxic effects on mammalian cells is essential to ensure its safety profile.

These application notes provide detailed protocols for assessing the cytotoxicity of Metallo-β-lactamase-IN-7 using two standard and widely accepted in vitro assays: the MTT assay and the LDH release assay. These methods are fundamental in drug discovery and toxicology for evaluating the potential of a compound to cause cell damage or death.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active (living) cells.[6][7]

Experimental Protocol

a. Materials:

  • Metallo-β-lactamase-IN-7

  • Human cell line (e.g., HEK293, HepG2, or A549)[8]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed the chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of Metallo-β-lactamase-IN-7 in DMSO. Make serial dilutions of the inhibitor in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Metallo-β-lactamase-IN-7. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be chosen based on the expected mechanism of action of the inhibitor.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    The IC50 value (the concentration of the inhibitor that causes 50% reduction in cell viability) can be determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Data Presentation

Table 1: Example Cytotoxicity Data for Metallo-β-lactamase-IN-7 using MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
5080.3 ± 7.5
10065.7 ± 8.2
25045.2 ± 6.9
50020.1 ± 5.5

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Compound_Prep Prepare serial dilutions of Metallo-β-lactamase-IN-7 Treat_Cells Treat cells with inhibitor Compound_Prep->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Figure 1: Workflow of the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method for assessing cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][10] The amount of released LDH is proportional to the number of lysed or dead cells.[10]

Experimental Protocol

a. Materials:

  • Metallo-β-lactamase-IN-7

  • Human cell line (e.g., HEK293, HepG2, or A549)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

b. Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2) to seed the cells and treat them with various concentrations of Metallo-β-lactamase-IN-7. It is crucial to also include the following controls:

    • Untreated cells (spontaneous LDH release): Cells incubated with culture medium only.

    • Maximum LDH release: Cells treated with a lysis buffer (usually provided in the kit) to induce 100% cell death.

    • Vehicle control: Cells treated with the same concentration of DMSO as the highest inhibitor concentration.

    • Medium background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the assay kit. Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Data Presentation

Table 2: Example Cytotoxicity Data for Metallo-β-lactamase-IN-7 using LDH Assay

Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Control)0 ± 2.1
11.5 ± 1.8
104.2 ± 3.5
5015.8 ± 4.2
10030.1 ± 5.9
25055.6 ± 7.3
50082.4 ± 8.1

Experimental Workflow Diagram

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Collection cluster_assay LDH Reaction cluster_analysis Data Analysis Seed_Cells Seed cells and treat with Metallo-β-lactamase-IN-7 Incubate Incubate for 24-72 hours Seed_Cells->Incubate Centrifuge_Plate Centrifuge plate Incubate->Centrifuge_Plate Collect_Supernatant Collect supernatant Centrifuge_Plate->Collect_Supernatant Add_Reaction_Mix Add LDH reaction mixture Collect_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at room temperature Add_Reaction_Mix->Incubate_RT Read_Absorbance Read absorbance at 490 nm Incubate_RT->Read_Absorbance Calculate_Cytotoxicity Calculate % cytotoxicity Read_Absorbance->Calculate_Cytotoxicity

Figure 2: Workflow of the LDH release cytotoxicity assay.

Conclusion

The MTT and LDH assays are robust and reliable methods for the initial assessment of the cytotoxic potential of Metallo-β-lactamase-IN-7. The MTT assay provides insights into the metabolic activity of cells, while the LDH assay measures cell membrane integrity. Performing both assays can provide a more comprehensive understanding of the cytotoxic mechanism of the inhibitor. The data generated from these protocols will be crucial for the preclinical safety evaluation of Metallo-β-lactamase-IN-7 and for guiding its further development as a potential therapeutic agent.

References

Application Notes and Protocols for High-Throughput Screening Methods in Metallo-β-Lactamase (MBL) Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of high-throughput screening (HTS) methodologies for the identification of novel inhibitors against Metallo-β-Lactamases (MBLs), a critical class of antibiotic resistance enzymes. The following sections detail the mechanism of MBLs, comprehensive experimental workflows, specific protocols for biochemical, biophysical, and cell-based assays, and representative data from screening campaigns.

Introduction to Metallo-β-Lactamases

Metallo-β-lactamases (MBLs) are a growing threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often the last resort for treating multidrug-resistant bacterial infections.[1] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[1] The development of MBL inhibitors is a crucial strategy to restore the activity of existing β-lactam antibiotics. High-throughput screening (HTS) plays a pivotal role in identifying novel chemical scaffolds for MBL inhibitor development.

Mechanism of MBL-Catalyzed Hydrolysis

The catalytic mechanism of MBLs involves the coordination of a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the amide bond and inactivation of the antibiotic.

MBL_Mechanism E_Zn_H2O MBL-Zn²⁺-H₂O ES_Complex Enzyme-Substrate Complex E_Zn_H2O->ES_Complex Binding Inhibited_Complex Inhibited MBL Complex E_Zn_H2O->Inhibited_Complex Binding BetaLactam β-Lactam Antibiotic BetaLactam->ES_Complex Intermediate Tetrahedral Intermediate ES_Complex->Intermediate Nucleophilic Attack E_Product MBL + Hydrolyzed β-Lactam Intermediate->E_Product Ring Opening Inhibitor MBL Inhibitor Inhibitor->Inhibited_Complex HTS_Workflow cluster_0 Compound Library Management cluster_1 Primary Screening cluster_2 Hit Confirmation & Triage cluster_3 Secondary & Orthogonal Assays cluster_4 Hit-to-Lead Lib_Acquisition Library Acquisition (e.g., >100,000 compounds) Lib_QC Quality Control (Purity & Identity) Lib_Acquisition->Lib_QC Plate_Prep Assay-Ready Plate Preparation Lib_QC->Plate_Prep Primary_HTS Primary HTS (e.g., Nitrocefin Assay) Single Concentration Hit_ID Initial Hit Identification (Activity Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hit_ID->Dose_Response False_Positive_Screen Counter-Screens (Assay Interference) Dose_Response->False_Positive_Screen Selectivity_Screen Selectivity Assays (vs. other MBLs/Serine β-lactamases) False_Positive_Screen->Selectivity_Screen Biophysical_Assay Biophysical Validation (e.g., SPR, TSA) Selectivity_Screen->Biophysical_Assay Cell_Based_Assay Cell-Based Potentiation Assay Biophysical_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for Cellular Assays to Evaluate the Permeability of Metallo-β-Lactamase (MBL) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metallo-β-lactamases (MBLs) are a formidable and growing threat to the efficacy of β-lactam antibiotics, the cornerstones of antibacterial therapy. These enzymes, produced by a variety of pathogenic bacteria, can hydrolyze and inactivate a broad spectrum of β-lactam drugs, including carbapenems, which are often the last line of defense against multidrug-resistant infections. The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity is a critical area of research. A key challenge in the development of effective MBL inhibitors is ensuring they can penetrate the bacterial cell envelope to reach their target MBLs in the periplasmic space of Gram-negative bacteria, or accumulate sufficiently within Gram-positive bacteria. This document provides detailed application notes and protocols for cellular assays designed to evaluate the permeability of MBL inhibitors.

Data Presentation

The following table summarizes representative quantitative data from various cellular permeability assays for hypothetical MBL inhibitors. This data is for illustrative purposes to demonstrate how results can be presented for easy comparison.

MBL InhibitorAssay TypeCell Line / Bacterial StrainApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Outer Membrane Permeability Coefficient (P) (x 10⁻⁸ cm/s)Minimum Inhibitory Concentration (MIC) with Meropenem (µg/mL)
Inhibitor A Caco-2Human colorectal adenocarcinoma8.51.2N/A2
Inhibitor B Caco-2Human colorectal adenocarcinoma2.13.5N/A16
Inhibitor C PAMPAArtificial membrane10.2N/AN/A4
Inhibitor D PAMPAArtificial membrane1.5N/AN/A32
Inhibitor E Whole-Cell Bacterial AssayE. coli NDM-1 expressingN/AN/A5.21
Inhibitor F Whole-Cell Bacterial AssayE. coli NDM-1 expressingN/AN/A0.864

Experimental Protocols

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of orally administered drugs and can be adapted to assess the general cell permeability of MBL inhibitors.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test MBL inhibitor and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Seeding and Culture:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial voltohmmeter. Monolayers are ready for the transport experiment when TEER values are >250 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add HBSS to the basolateral (receiver) compartment.

    • Add the test MBL inhibitor (typically at 10 µM) in HBSS to the apical (donor) compartment.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Transport Experiment (Basolateral to Apical - B-A for Efflux Assessment):

    • Follow the same procedure as above, but add the test compound to the basolateral compartment and collect from the apical compartment to determine the efflux ratio.

  • Sample Analysis:

    • Analyze the concentration of the MBL inhibitor in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based, high-throughput assay that predicts passive membrane permeability.

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test MBL inhibitor and control compounds

  • UV-Vis spectrophotometer or LC-MS/MS system

Protocol:

  • Membrane Coating:

    • Carefully add 5 µL of the phospholipid solution to the filter of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Preparation of Plates:

    • Fill the wells of the acceptor plate with PBS.

    • Dissolve the test MBL inhibitor in PBS (with a small percentage of DMSO if necessary) and add it to the wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the MBL inhibitor in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the effective permeability (Pe) using a relevant equation that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.

Whole-Cell Bacterial Permeability Assay

This assay directly measures the ability of an MBL inhibitor to penetrate the outer membrane of Gram-negative bacteria.

Materials:

  • Gram-negative bacterial strain expressing a target MBL (e.g., E. coli expressing NDM-1)

  • Mueller-Hinton broth (MHB)

  • Phosphate-buffered saline (PBS)

  • A β-lactam substrate for the MBL (e.g., imipenem or nitrocefin)

  • Test MBL inhibitor

  • Spectrophotometer

Protocol:

  • Bacterial Culture Preparation:

    • Grow the MBL-expressing bacteria overnight in MHB.

    • Subculture the bacteria and grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined OD₆₀₀.

  • Hydrolysis Assay with Intact Cells:

    • In a 96-well plate, add the bacterial cell suspension.

    • Add the test MBL inhibitor at various concentrations and incubate for a short period (e.g., 10-30 minutes).

    • Add the β-lactam substrate (e.g., nitrocefin, which changes color upon hydrolysis).

    • Monitor the rate of substrate hydrolysis by measuring the change in absorbance over time using a spectrophotometer.

  • Hydrolysis Assay with Lysed Cells (Control):

    • Lyse a separate aliquot of the prepared bacterial cells (e.g., by sonication).

    • Repeat the hydrolysis assay with the cell lysate. This represents the maximum rate of MBL activity when the cell membrane is not a barrier.

  • Data Analysis:

    • Compare the rate of substrate hydrolysis in the presence of the MBL inhibitor in intact cells versus lysed cells. A significant reduction in hydrolysis in intact cells indicates that the inhibitor is penetrating the outer membrane and inhibiting the periplasmic MBL.

    • The outer membrane permeability coefficient (P) can be calculated using the Zimmermann-Rosselet equation, which relates the rate of substrate hydrolysis in intact and lysed cells to the permeability of the outer membrane.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the ability of an MBL inhibitor to restore the antibacterial activity of a β-lactam antibiotic.

Materials:

  • MBL-producing bacterial strain

  • MHB

  • β-lactam antibiotic (e.g., meropenem)

  • Test MBL inhibitor

  • 96-well microtiter plates

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in MHB.

  • Preparation of Drug Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the β-lactam antibiotic.

    • In a separate set of wells, perform the same dilutions of the β-lactam antibiotic in the presence of a fixed, sub-inhibitory concentration of the MBL inhibitor.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to all wells.

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • A significant reduction (e.g., 4-fold or greater) in the MIC of the β-lactam in the presence of the MBL inhibitor indicates that the inhibitor is effectively penetrating the cell and protecting the antibiotic from hydrolysis.

Mandatory Visualization

Below are diagrams created using Graphviz (DOT language) to visualize key pathways and workflows.

MBL_Inhibition_Pathway cluster_membrane Outer Membrane cluster_periplasm Periplasm BetaLactam β-Lactam Antibiotic Porin Porin Channel BetaLactam->Porin Diffusion MBL_Inhibitor MBL Inhibitor MBL_Inhibitor->Porin Diffusion MBL Metallo-β-Lactamase (MBL) Porin->MBL PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding MBL_Inhibitor_Peri MBL Inhibitor Porin->MBL_Inhibitor_Peri BetaLactam_Hydrolyzed Inactive Antibiotic MBL->BetaLactam_Hydrolyzed Hydrolysis (Inactivation) Cell_Lysis Bacterial Cell Lysis PBP->Cell_Lysis Cell Wall Synthesis Inhibition MBL_Inhibitor_Peri->MBL Inhibition

Caption: MBL Inhibition and β-Lactam Action Pathway.

Caco2_Workflow cluster_prep Cell Culture and Preparation cluster_exp Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER for monolayer integrity Culture->TEER Add_Compound Add MBL inhibitor to donor compartment TEER->Add_Compound If TEER is adequate Incubate Incubate for 2 hours at 37°C Add_Compound->Incubate Collect Collect samples from donor and receiver Incubate->Collect LCMS Quantify compound concentration by LC-MS/MS Collect->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate

Caption: Caco-2 Permeability Assay Workflow.

MIC_Workflow cluster_setup Assay Setup cluster_incubation Inoculation and Incubation cluster_readout Results Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate Inoculate all wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilute_Ab Serial dilute β-lactam antibiotic Serial_Dilute_Ab->Inoculate Serial_Dilute_Combo Serial dilute β-lactam with fixed MBL inhibitor Serial_Dilute_Combo->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC (lowest conc. with no visible growth) Incubate->Read_MIC Compare_MICs Compare MIC with and without inhibitor Read_MIC->Compare_MICs

Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Application Notes and Protocols for Crystallographic Studies of Metallo-β-lactamases with Taniborbactam (VNRX-5133)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The initially requested inhibitor, "Metallo-β-lactamase-IN-7," could not be identified in the current scientific literature. Therefore, these application notes and protocols have been developed using a well-characterized, clinically relevant Metallo-β-lactamase (MBL) inhibitor, Taniborbactam (VNRX-5133) , for which extensive crystallographic data in complex with New Delhi Metallo-β-lactamase-1 (NDM-1) is available. This substitution allows for the provision of accurate, data-supported protocols and application notes as requested.

Introduction

Metallo-β-lactamases (MBLs) are a formidable class of enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. The development of potent MBL inhibitors is a critical area of research in the fight against antimicrobial resistance. Taniborbactam (formerly VNRX-5133) is a novel bicyclic boronate that has demonstrated potent inhibitory activity against both serine-β-lactamases (SBLs) and clinically important MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM).[1][2][3][4][5][6][7][8]

Crystallographic studies of MBL-inhibitor complexes are instrumental in elucidating the molecular basis of inhibition and guiding structure-based drug design efforts. These studies provide high-resolution insights into the binding modes of inhibitors within the MBL active site, revealing key interactions that can be optimized to improve potency and spectrum of activity. This document provides detailed protocols for the crystallographic analysis of MBLs, using the NDM-1-taniborbactam complex as a primary example.

Data Presentation

The following tables summarize the quantitative data for the interaction of taniborbactam with NDM-1 and the crystallographic data for the NDM-1-taniborbactam complex.

Table 1: Inhibitory Activity of Taniborbactam against NDM-1

ParameterValueConditionsReference
K_i3-16 nMCompetitive inhibitor, Cefepime (50 μM) as substrate, 80 nM enzyme[1]
IC_500.01 µM-[5]
IC_500.24 ± 0.052 µMImipenem as substrate[9]

Table 2: Crystallographic Data for NDM-1 in Complex with Taniborbactam (PDB ID: 6RMF)

ParameterValueReference
Resolution1.95 Å[1]
R-Value Work0.186[1]
R-Value Free0.217[1]
Space GroupP 1 21 1[1]
Unit Cell (a, b, c; α, β, γ)41.03, 59.75, 41.59 Å; 90, 98.19, 90°[1]

Experimental Protocols

Expression and Purification of NDM-1

This protocol describes the expression of recombinant NDM-1 in Escherichia coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression vector containing the blaNDM-1 gene (residues 37-270) with an N-terminal His6-tag.

  • Luria-Bertani (LB) broth or Terrific Broth (TB)

  • Kanamycin (or other appropriate antibiotic for plasmid selection)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

  • Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole)

  • Dialysis Buffer (20 mM HEPES pH 7.5, 150 mM NaCl)

  • HisTrap FF column (or equivalent)

  • Superdex 75 gel filtration column (or equivalent)

Protocol:

  • Expression:

    • Inoculate a 50 mL starter culture of LB broth containing the appropriate antibiotic with a single colony of transformed E. coli BL21(DE3) cells.

    • Incubate overnight at 37°C with shaking.

    • Use the starter culture to inoculate 1 L of TB medium containing the antibiotic.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture overnight at 18°C with shaking.

    • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for purification.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C.

    • Load the supernatant onto a HisTrap FF column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged NDM-1 with a linear gradient of imidazole (20-250 mM) using the Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify those containing pure NDM-1.

    • Pool the fractions containing NDM-1 and dialyze against Dialysis Buffer overnight at 4°C to remove imidazole.

    • For higher purity, further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with Dialysis Buffer.

    • Pool the fractions containing monomeric NDM-1, concentrate to 10-20 mg/mL, and flash-freeze in liquid nitrogen for storage at -80°C.

Co-crystallization of NDM-1 with Taniborbactam

This protocol describes the co-crystallization of NDM-1 with taniborbactam using the hanging drop vapor diffusion method.

Materials:

  • Purified and concentrated NDM-1 (10-20 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Taniborbactam stock solution (100 mM in DMSO)

  • Crystallization screen solutions (e.g., Hampton Research Crystal Screen HT)

  • 24-well or 96-well crystallization plates

  • Siliconized glass cover slips

Protocol:

  • Prepare the NDM-1-taniborbactam complex by adding taniborbactam to the purified NDM-1 solution to a final concentration of 2 mM.

  • Incubate the mixture on ice for 1 hour.

  • Set up hanging drop vapor diffusion trials by mixing 1 µL of the NDM-1-taniborbactam complex with 1 µL of the reservoir solution on a siliconized cover slip.

  • Invert the cover slip and seal it over the corresponding reservoir well containing 500 µL of the reservoir solution.

  • Incubate the crystallization plates at 20°C.

  • Monitor the drops for crystal growth over several days to weeks.

  • For the NDM-1-taniborbactam complex (PDB ID: 6RMF), crystals were grown in a reservoir solution containing 0.1 M MES pH 6.5 and 25% w/v PEG 3350.

X-ray Data Collection and Structure Determination

This protocol provides a general workflow for X-ray diffraction data collection and structure determination.

Materials:

  • Crystals of the NDM-1-taniborbactam complex

  • Cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol)

  • Cryo-loops

  • Synchrotron X-ray source

  • X-ray detector

  • Data processing software (e.g., HKL2000, XDS)

  • Structure determination software (e.g., Phenix, CCP4)

Protocol:

  • Crystal Harvesting and Cryo-cooling:

    • Carefully remove a single crystal from the crystallization drop using a cryo-loop.

    • Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during data collection.

    • Flash-cool the crystal by plunging it into liquid nitrogen.

  • Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of the synchrotron beamline.

    • Collect a diffraction dataset by rotating the crystal in the X-ray beam.

    • For the NDM-1-taniborbactam complex, data was collected at a synchrotron source.

  • Data Processing and Structure Solution:

    • Process the raw diffraction data (indexing, integration, and scaling) using software such as HKL2000.

    • Solve the structure by molecular replacement using a previously determined structure of NDM-1 as a search model.

    • Refine the model against the experimental data and build the inhibitor into the electron density map using software like Phenix and Coot.

    • Validate the final structure using tools such as MolProbity.

Visualizations

Experimental Workflow for Crystallographic Studies of NDM-1 with Taniborbactam

experimental_workflow cluster_protein_production 1. NDM-1 Protein Production cluster_purification 2. NDM-1 Purification cluster_crystallization 3. Co-crystallization cluster_structure_determination 4. Structure Determination transformation Transformation of E. coli BL21(DE3) with NDM-1 plasmid expression Large-scale Expression (IPTG Induction) transformation->expression harvest Cell Harvest (Centrifugation) expression->harvest lysis Cell Lysis (Sonication) harvest->lysis Cell Pellet clarification Lysate Clarification (Centrifugation) lysis->clarification affinity_chrom His-tag Affinity Chromatography clarification->affinity_chrom gel_filtration Size-Exclusion Chromatography affinity_chrom->gel_filtration concentration Protein Concentration gel_filtration->concentration complex_formation Complex Formation (NDM-1 + Taniborbactam) concentration->complex_formation Purified NDM-1 hanging_drop Hanging Drop Vapor Diffusion complex_formation->hanging_drop crystal_growth Crystal Growth hanging_drop->crystal_growth cryo Crystal Cryo-cooling crystal_growth->cryo NDM-1-Taniborbactam Crystals data_collection X-ray Data Collection (Synchrotron) cryo->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structure Validation structure_solution->validation final_structure final_structure validation->final_structure Final Structure (PDB: 6RMF)

References

Troubleshooting & Optimization

Overcoming solubility issues with Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Metallo-β-lactamase-IN-7 (MBL-IN-7).

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-7 and what is its primary application?

Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases (MBLs).[1] Its primary application is in research settings to study the mechanisms of antibiotic resistance conferred by these enzymes. It has been shown to potentiate the antibacterial activity of β-lactam antibiotics like meropenem against Gram-negative bacteria that express VIM-type MBLs.[1]

Q2: What are the recommended solvents for dissolving Metallo-β-lactamase-IN-7?

For creating stock solutions, it is recommended to dissolve Metallo-β-lactamase-IN-7 in an organic solvent such as Dimethyl Sulfoxide (DMSO). For aqueous buffers, it is advisable to first prepare a high-concentration stock in DMSO and then dilute it into the desired aqueous medium.

Q3: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What could be the cause?

Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. This can occur if the final concentration of the compound in the aqueous solution exceeds its solubility limit in that specific buffer. The percentage of DMSO carried over from the stock solution can also influence the solubility.

Q4: What is the recommended storage condition for Metallo-β-lactamase-IN-7 solutions?

Stock solutions of Metallo-β-lactamase-IN-7 in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a step-by-step approach to address common solubility problems encountered during experiments with Metallo-β-lactamase-IN-7.

Problem: Precipitate formation observed in the final assay medium.

  • Initial Check:

    • Verify the final concentration of MBL-IN-7 in your assay. Is it within the recommended range for aqueous solutions?

    • Calculate the final percentage of DMSO in your assay. A higher percentage of DMSO (e.g., 1-5%) can help maintain solubility, but be mindful of its potential effects on your experimental system.

  • Optimization of Stock Solution:

    • If you are preparing your own stock solution, ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming (to no more than 37°C) or sonication can aid in dissolution.

  • Serial Dilution Strategy:

    • Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

  • Inclusion of Solubilizing Agents:

    • Consider the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%), to your aqueous buffer. These agents can help to increase the solubility of hydrophobic compounds. Always perform a control experiment to ensure the surfactant does not interfere with your assay.

  • pH Adjustment of the Buffer:

    • The solubility of a compound can be pH-dependent. If the structure of MBL-IN-7 contains ionizable groups, adjusting the pH of your buffer might improve its solubility. It is recommended to test a range of pH values that are compatible with your experimental setup.

Quantitative Data Summary

Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-7

Target EnzymeIC₅₀ (μM)
VIM-113.64
VIM-20.019
VIM-50.38

Data sourced from MedchemExpress.[1]

Table 2: Solubility Profile of Metallo-β-lactamase-IN-7 (Representative Data)

SolventSolubility (Approximate)Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol~10 mg/mLCan be used as an alternative to DMSO, but may have a lower solubility limit.
Water< 0.1 mg/mLNot recommended for preparing stock solutions due to low solubility.
PBS (pH 7.4)< 0.1 mg/mLDilution from a DMSO stock is necessary. Final concentration should be carefully optimized.

Note: The solubility data in Table 2 is representative for a small molecule inhibitor of this class and should be experimentally verified.

Experimental Protocols

Protocol: Determination of IC₅₀ of MBL-IN-7 against VIM-2 using a Nitrocefin-based Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC₅₀) of MBL-IN-7, where solubility is a critical factor.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.01% Tween-20.

    • VIM-2 Enzyme: Prepare a working solution of recombinant VIM-2 in Assay Buffer. The final concentration should be determined empirically to give a linear rate of nitrocefin hydrolysis over 10-15 minutes.

    • Nitrocefin Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute to the desired final concentration (typically 100 µM) in Assay Buffer.

    • MBL-IN-7 Inhibitor: Prepare a 10 mM stock solution of MBL-IN-7 in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the assay.

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the serially diluted MBL-IN-7 in DMSO (or DMSO alone for the control).

    • Add 178 µL of Assay Buffer to each well.

    • Add 10 µL of the VIM-2 enzyme working solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the nitrocefin substrate solution to each well.

    • Immediately measure the absorbance at 490 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

MBL_Mechanism cluster_0 Bacterial Periplasm Beta_Lactam_Antibiotic β-Lactam Antibiotic MBL_Enzyme Metallo-β-lactamase (e.g., VIM-2) Beta_Lactam_Antibiotic->MBL_Enzyme Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Inhibition Hydrolyzed_Antibiotic Inactive Hydrolyzed Antibiotic MBL_Enzyme->Hydrolyzed_Antibiotic MBL_IN_7 MBL-IN-7 MBL_IN_7->MBL_Enzyme Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Blocks Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to

Caption: Mechanism of Metallo-β-lactamase action and inhibition by MBL-IN-7.

Experimental_Workflow Start Start: MBL-IN-7 Powder Dissolve Dissolve in 100% DMSO to create 10 mM stock Start->Dissolve Store Aliquot and Store at -20°C or -80°C Dissolve->Store Serial_Dilute Serial Dilution in DMSO Store->Serial_Dilute Assay_Setup Add to Assay Buffer Serial_Dilute->Assay_Setup Check_Precipitate Check for Precipitation Assay_Setup->Check_Precipitate Proceed Proceed with Assay Check_Precipitate->Proceed No Troubleshoot Troubleshoot Solubility (See Guide) Check_Precipitate->Troubleshoot Yes

Caption: Experimental workflow for preparing and using MBL-IN-7 solutions.

Troubleshooting_Tree Precipitate Precipitate Observed in Aqueous Assay Medium? Check_Conc Is final concentration above solubility limit? Precipitate->Check_Conc Yes No_Issue No precipitate, proceed Precipitate->No_Issue No Lower_Conc Lower final concentration Check_Conc->Lower_Conc Yes Check_DMSO Is final DMSO% too low (<1%)? Check_Conc->Check_DMSO No Increase_DMSO Increase final DMSO% (check for off-target effects) Check_DMSO->Increase_DMSO Yes Add_Surfactant Add solubilizing agent (e.g., 0.01% Tween-20) Check_DMSO->Add_Surfactant No Adjust_pH Optimize buffer pH Add_Surfactant->Adjust_pH

Caption: Decision tree for troubleshooting MBL-IN-7 solubility issues.

References

Technical Support Center: Optimizing Assay Conditions for Metallo-β-Lactamase (MBL) Inhibitor Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MBL inhibitor testing assays.

Frequently Asked Questions (FAQs)

Q1: Which MBL enzymes are most relevant for inhibitor screening?

For an MBL inhibitor to be clinically useful, it may need to inhibit more than one MBL.[1] It is recommended to screen against a panel of clinically relevant enzymes. The most frequently studied MBLs include NDM-1 (New Delhi MBL), IMP-1 (Imipenemase), SPM-1 (São Paulo MBL), and VIM-2 (Verona integron-encoded MBL).[1][2] The MBL from Bacillus cereus (BcII) is also often used as a model enzyme.[1][2]

Q2: What are the common types of substrates used in MBL assays?

There are two main types of substrates used for MBL activity screening:

  • Chromogenic Substrates: These substrates produce a colored product upon hydrolysis, which can be measured by absorbance. Common examples include nitrocefin, CENTA, and imipenem.[1][2] Nitrocefin is a widely used chromogenic cephalosporin substrate.[3][4]

  • Fluorogenic Substrates: These substrates release a fluorescent product upon hydrolysis, leading to an increase in fluorescence signal.[1][2] Umbelliferone-derived cephalosporins, such as FC4 and FC5, are examples of sensitive fluorogenic substrates.[2]

Fluorogenic substrates are generally more sensitive than chromogenic substrates, allowing for the use of lower enzyme concentrations.[1][2]

Q3: How do I choose the right substrate for my MBL assay?

The choice of substrate depends on several factors, including the specific MBL being studied, the desired assay sensitivity, and cost considerations.[1][2]

  • Broad-spectrum activity: For screening against a panel of MBLs, a substrate that is hydrolyzed by a wide range of enzymes is desirable.[1]

  • Sensitivity: If high sensitivity is required, for instance in high-throughput screening (HTS), fluorogenic substrates are often preferred.[1][2]

  • Cost and availability: For large-scale screening, an inexpensive and readily available substrate is crucial.[1][2]

  • Substrate stability: Some substrates, like imipenem, are less stable than others, such as CENTA, which can affect the reliability of the assay.[1][2]

It is important to characterize the kinetic parameters (KM and kcat) of your chosen substrate with each MBL in your panel to ensure optimal assay conditions.[1]

Q4: What is the role of zinc ions in MBL activity and how does it affect inhibitor testing?

MBLs are zinc-dependent enzymes, meaning they require one or two zinc ions in their active site for catalytic activity.[5][6][7] The concentration of zinc ions in the assay buffer can significantly impact enzyme activity and, consequently, the apparent potency of inhibitors. Most known MBL inhibitors contain functional groups that can bind to these zinc ions.[8] Therefore, it is crucial to maintain a consistent and appropriate concentration of ZnSO4 in your assay buffer.[3]

Q5: What are some common MBL inhibitors and their mechanisms of action?

Many MBL inhibitors function by interacting with the zinc ions in the active site.[8][9] Common classes of MBL inhibitors include:

  • Thiol-containing compounds: These compounds, like captopril, can directly bind to the active site zinc ions.[8][9]

  • Carboxylate-containing compounds: These molecules can also chelate the zinc ions.[8][10]

  • Chelating agents: General chelating agents like EDTA and dipicolinic acid can inhibit MBLs by removing the essential zinc ions from the active site.[5]

  • Boronates: Cyclic boronates can mimic the tetrahedral intermediate formed during substrate hydrolysis.[8]

Troubleshooting Guide

Q1: My MBL enzyme shows low or no activity. What could be the problem?

Low or no enzyme activity can be due to several factors:

  • Incorrect buffer conditions: Ensure the pH of your buffer is optimal for the specific MBL. Most MBL assays are performed at a pH around 7.0-7.5.[3] Also, check for the presence of chelating agents in your buffer components, as these can inhibit the enzyme.[5]

  • Insufficient zinc concentration: MBLs require zinc for activity.[5][6] Make sure your assay buffer is supplemented with an adequate concentration of a zinc salt, typically ZnSO4.[3]

  • Improper enzyme storage or handling: MBLs are proteins and can be sensitive to temperature fluctuations and repeated freeze-thaw cycles. Store the enzyme at the recommended temperature and handle it on ice.

  • Substrate degradation: Some substrates are unstable in solution. Prepare fresh substrate solutions for each experiment.[1][2]

Q2: I am observing high background signal in my assay. How can I reduce it?

High background can be caused by:

  • Substrate instability: The spontaneous hydrolysis of the substrate can lead to a high background signal. This is particularly relevant for some chromogenic and fluorogenic substrates.[1][2] Running a control with substrate but no enzyme can help quantify this.

  • Compound interference: The test compounds themselves may be colored or fluorescent, interfering with the assay signal. Always run a control with the compound and substrate but no enzyme.

  • Contaminated reagents: Ensure all your buffers and reagents are free from microbial contamination.

Q3: The IC50 values for my inhibitor are not reproducible. What could be the reason?

Lack of reproducibility in IC50 values can stem from several sources:

  • Variable pre-incubation time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can significantly affect the apparent IC50 value, especially for slow-binding or irreversible inhibitors.[11] It is crucial to keep this time consistent across all experiments. A pre-incubation time of 10 minutes is commonly used.[2]

  • Inconsistent reagent concentrations: Small variations in the concentrations of the enzyme, substrate, or zinc can lead to shifts in IC50 values. Use freshly prepared and accurately diluted reagents.

  • Presence of detergents: Some detergents can affect MBL activity and inhibitor binding.[3][12] If a detergent is required for compound solubility, its concentration should be kept constant and as low as possible.

  • DMSO concentration: If your compounds are dissolved in DMSO, ensure the final concentration of DMSO in the assay is consistent and low (typically ≤0.1% v/v), as high concentrations can inhibit the enzyme.[10][13]

Q4: My inhibitor appears to be a pan-assay interference compound (PAIN). How can I confirm this?

PAINs are compounds that show activity in many different assays through non-specific mechanisms. To identify if your inhibitor is a PAIN, you can:

  • Perform counter-screens: Test your inhibitor against a different class of enzyme, such as a serine-β-lactamase (e.g., TEM-1), to check for selectivity.[3]

  • Vary assay conditions: Assess the effect of detergents like Triton X-100 or Tween 20 on the inhibitor's potency. PAINs often show altered activity in the presence of detergents.

  • Check for aggregation: Some compounds form aggregates that can sequester and inhibit the enzyme. Dynamic light scattering (DLS) can be used to check for compound aggregation at the concentrations used in the assay.

Data Presentation

Table 1: Kinetic Parameters of Common Substrates for Various MBLs

MBLSubstrateKM (µM)kcat (s-1)kcat/KM (µM-1s-1)Reference
NDM-1Nitrocefin31 ± 2210 ± 56.8[2]
NDM-1Imipenem10 ± 1100 ± 210.0[2]
NDM-1FC410.0 ± 1.9--[2]
IMP-1Nitrocefin12 ± 1110 ± 29.2[2]
IMP-1Imipenem10 ± 1180 ± 518.0[2]
VIM-2Nitrocefin15.2 ± 1.2290 ± 1019.1[1]
VIM-2FC57.2 ± 0.9225 ± 831.2[1]
SPM-1FC45.0 ± 0.5110 ± 322.0[1]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., buffer, pH, temperature).

Table 2: IC50 Values of Selected Inhibitors Against Different MBLs

InhibitorMBLIC50 (µM)Substrate UsedReference
(S)-7dNDM-130 ± 2FC4[1]
(S)-7dIMP-120 ± 1FC4[1]
(S)-7dVIM-2130 ± 10FC4[1]
(S)-7dSPM-140 ± 3FC4[1]
l-captoprilNDM-110.0 ± 1.9FC4[2]
Compound 6821770NDM-119 ± 2Nitrocefin[10]
Compound 6821770IMP-114 ± 1Nitrocefin[10]
Compound 24897966VIM-250 ± 20Nitrocefin[10]

Experimental Protocols

Protocol 1: Standard MBL Activity Assay using a Chromogenic Substrate (Nitrocefin)

  • Prepare Assay Buffer: 50 mM HEPES, 50 µM ZnSO4, 0.05% Brij 35, pH 7.1.[3]

  • Prepare Reagents:

    • MBL enzyme stock solution (e.g., NDM-1, IMP-1, or VIM-2) in assay buffer. The final enzyme concentration should be in the low nanomolar range (e.g., 0.1 nM), adjusted to achieve linear initial velocities.[3][10]

    • Nitrocefin substrate stock solution in DMSO. The final concentration in the assay should be around the KM value for the specific MBL (e.g., 10-40 µM).[10]

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the MBL enzyme to the appropriate wells.

    • To initiate the reaction, add the nitrocefin substrate to all wells.

    • Immediately measure the change in absorbance at 495 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader at room temperature.[3]

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • The enzyme activity is proportional to the initial velocity.

Protocol 2: Determination of IC50 Values for MBL Inhibitors

  • Prepare Reagents:

    • Assay buffer, MBL enzyme, and substrate as described in Protocol 1.

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the serially diluted inhibitor to the appropriate wells. The final DMSO concentration should be kept constant and low (e.g., ≤0.1% v/v).[10][13]

    • Add the MBL enzyme to all wells containing the inhibitor and to the positive control wells (no inhibitor).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.[2]

    • Initiate the reaction by adding the nitrocefin substrate to all wells.

    • Measure the initial velocity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[10]

Visualizations

MBL_Inhibitor_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (HEPES, ZnSO4) A1 Dispense Buffer, Inhibitor, and Enzyme into Microplate P1->A1 P2 Prepare MBL Enzyme Stock Solution P2->A1 P3 Prepare Substrate (e.g., Nitrocefin) A3 Initiate Reaction with Substrate P3->A3 P4 Prepare Inhibitor Serial Dilutions P4->A1 A2 Pre-incubate (e.g., 10 min) A1->A2 A2->A3 A4 Measure Signal (e.g., Absorbance) A3->A4 D1 Calculate Initial Velocities A4->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot Dose-Response Curve and Calculate IC50 D2->D3

Caption: Workflow for a typical MBL inhibitor IC50 determination assay.

MBL_Chelation_Mechanism cluster_active Active MBL Enzyme cluster_inhibition Inhibition by Chelator MBL_active MBL Chelator Chelating Inhibitor MBL_active->Chelator Binding Zn1 Zn²⁺ Zn2 Zn²⁺ MBL_inactive Inactive MBL Chelator->MBL_inactive Removes Zn²⁺ Chelated_Zn Chelated Zn²⁺ Complex Chelator->Chelated_Zn

Caption: Mechanism of MBL inhibition by a chelating agent.

Troubleshooting_Tree Start Problem: Low/No Enzyme Activity Q1 Is the buffer pH correct and free of chelators? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the ZnSO4 concentration adequate? A1_Yes->Q2 Sol1 Solution: Prepare fresh buffer with correct pH and components. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was the enzyme stored and handled properly? A2_Yes->Q3 Sol2 Solution: Supplement buffer with the correct [ZnSO4]. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the substrate solution freshly prepared? A3_Yes->Q4 Sol3 Solution: Use a fresh aliquot of enzyme and handle on ice. A3_No->Sol3 A4_No No Q4->A4_No Final If problem persists, consider enzyme quality or substrate suitability. Q4->Final Yes Sol4 Solution: Prepare fresh substrate solution before each assay. A4_No->Sol4

Caption: Troubleshooting decision tree for low MBL enzyme activity.

References

Improving the stability of Metallo-β-lactamase-IN-7 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Metallo-β-lactamase-IN-7. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Metallo-β-lactamase-IN-7 by addressing common challenges related to its stability in solution.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments with Metallo-β-lactamase-IN-7.

Issue Potential Cause Recommended Solution
Precipitation of Metallo-β-lactamase-IN-7 upon reconstitution or dilution. Poor solubility in the chosen solvent or buffer.1. Solvent Optimization: Reconstitute Metallo-β-lactamase-IN-7 in a small amount of an organic solvent like DMSO before diluting into your aqueous experimental buffer. 2. Buffer Screening: Test a range of buffers with varying pH and salt concentrations to identify the optimal conditions for solubility.[1][2][3][4] 3. Lower Concentration: Work with lower concentrations of the inhibitor if experimentally feasible.
Loss of inhibitory activity over time. Instability of the inhibitor in the experimental buffer.1. pH Optimization: Determine the optimal pH for inhibitor stability and activity. MBL activity can be pH-dependent, and this may influence inhibitor binding and stability.[5][6][7][8] 2. Temperature Control: Store stock solutions at -20°C or -80°C and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. 3. Addition of Stabilizing Agents: Consider the addition of cryoprotectants like glycerol to stock solutions for long-term storage. For working solutions, the inclusion of carrier proteins like BSA may prevent non-specific binding and degradation, but should be used with caution as they can interfere with some assays.
Inconsistent IC50 values between experiments. 1. Inhibitor instability. 2. Enzyme instability. 3. Variability in experimental setup. 1. Fresh Preparations: Always use freshly prepared dilutions of Metallo-β-lactamase-IN-7 for each experiment. 2. Enzyme Quality Control: Ensure the MBL enzyme is properly folded and active. Run a positive control with a known substrate to confirm enzyme activity before each experiment. 3. Standardized Protocols: Maintain consistent incubation times, temperatures, and component concentrations across all experiments.
Precipitation when inhibitor is mixed with the MBL enzyme. Formation of an insoluble enzyme-inhibitor complex.1. Buffer Optimization: Re-evaluate the buffer composition, including pH and ionic strength.[1][2][3][4] 2. Lower Concentrations: Titrate both the enzyme and inhibitor to the lowest effective concentrations. 3. Inclusion of Detergents: A low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) may help to maintain the solubility of the complex.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting Metallo-β-lactamase-IN-7?

A1: While specific data for Metallo-β-lactamase-IN-7 is not provided, small molecule inhibitors are often initially dissolved in a 100% organic solvent such as DMSO to create a high-concentration stock solution. This stock is then diluted into the final aqueous buffer for the experiment. It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.

Q2: How should I store stock solutions of Metallo-β-lactamase-IN-7?

A2: For long-term stability, it is recommended to store stock solutions of Metallo-β-lactamase-IN-7 at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is advisable to minimize freeze-thaw cycles, which can lead to degradation of the compound.

Q3: My Metallo-β-lactamase-IN-7 solution appears cloudy. What should I do?

A3: Cloudiness or precipitation indicates that the inhibitor may not be fully soluble in the current buffer system. You can try to gently warm the solution or sonicate it briefly. If the precipitate persists, you may need to adjust the buffer composition (pH, ionic strength) or prepare a new solution, potentially starting with a higher proportion of organic solvent before final dilution.

Q4: Can the pH of the buffer affect the stability and activity of Metallo-β-lactamase-IN-7?

A4: Yes, pH can significantly impact both the stability of the inhibitor and the activity of the Metallo-β-lactamase enzyme.[5][6][7][8] The optimal pH for MBL activity varies depending on the specific enzyme.[5][6][7] It is recommended to perform initial experiments to determine the optimal pH range for your specific MBL and to ensure Metallo-β-lactamase-IN-7 remains stable and active within that range.

Q5: Are there any additives that can improve the stability of Metallo-β-lactamase-IN-7 in my experiments?

A5: The use of additives should be approached with caution as they can interfere with your assay. However, for storage of stock solutions, adding a cryoprotectant like glycerol (10-50%) can improve stability. For enzyme-inhibitor interaction studies, maintaining appropriate concentrations of essential metal ions, such as zinc, in the buffer is critical for MBL activity.[9][10][11]

Experimental Protocols

Protocol 1: Buffer Optimization for Metallo-β-lactamase-IN-7 Solubility

This protocol outlines a method to screen for an optimal buffer system to maintain the solubility of Metallo-β-lactamase-IN-7.

Materials:

  • Metallo-β-lactamase-IN-7

  • DMSO

  • A selection of biological buffers (e.g., Phosphate, Tris, HEPES, MOPS)[1][2][3][4][12]

  • Solutions for pH adjustment (e.g., HCl, NaOH)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a high-concentration stock solution of Metallo-β-lactamase-IN-7 in 100% DMSO.

  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 100 mM, 200 mM NaCl).

  • Dilute the Metallo-β-lactamase-IN-7 stock solution into each buffer to the desired final concentration.

  • Visually inspect each solution for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • To quantify solubility, centrifuge the solutions to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where the inhibitor absorbs. A higher absorbance indicates greater solubility.

Protocol 2: Assessing the Stability of Metallo-β-lactamase-IN-7 Over Time

This protocol is designed to evaluate the stability of Metallo-β-lactamase-IN-7 in a chosen buffer by measuring its inhibitory activity at different time points.

Materials:

  • Metallo-β-lactamase-IN-7

  • Metallo-β-lactamase (MBL) enzyme

  • A suitable MBL substrate (e.g., nitrocefin, imipenem)[13]

  • Optimized assay buffer

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a working solution of Metallo-β-lactamase-IN-7 in the optimized assay buffer.

  • At time zero, take an aliquot of the inhibitor solution and perform an IC50 determination assay with the MBL enzyme and its substrate.

  • Incubate the remaining inhibitor solution at the intended experimental temperature (e.g., room temperature or 37°C).

  • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take another aliquot of the inhibitor solution and repeat the IC50 determination assay.

  • A significant increase in the IC50 value over time indicates degradation of the inhibitor.

Visualizations

Experimental_Workflow_for_Stability_Assessment Workflow for Assessing Inhibitor Stability cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Reconstitute Inhibitor in DMSO C Prepare Working Solution of Inhibitor A->C B Prepare Assay Buffer B->C D Time Point 0: Perform IC50 Assay C->D E Incubate Inhibitor Solution C->E G Compare IC50 Values D->G F Time Point X: Perform IC50 Assay E->F F->G

Caption: Workflow for assessing the stability of Metallo-β-lactamase-IN-7.

Troubleshooting_Logic_Tree Troubleshooting Precipitation Issues A Inhibitor Precipitation Observed B Is precipitation upon reconstitution? A->B C Optimize Solvent and Buffer B->C Yes D Is precipitation upon mixing with enzyme? B->D No E Optimize Assay Buffer (pH, Ionic Strength) D->E Yes F Lower Enzyme/Inhibitor Concentrations E->F G Consider Low % Non-ionic Detergent F->G

Caption: Logic tree for troubleshooting inhibitor precipitation.

References

Technical Support Center: Addressing Off-Target Effects of Novel MBL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel metallo-β-lactamase (MBL) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target effects observed with novel MBL inhibitors?

A1: The primary mechanisms of off-target effects stem from the conservation of a zinc-binding motif in the active site of MBLs, which is also present in many human metalloenzymes.[1][2][3] Off-target effects can be broadly categorized as:

  • Zinc Chelation: Many MBL inhibitors function by chelating the zinc ions essential for catalytic activity.[1][4] These inhibitors can also strip zinc from host metalloenzymes, leading to their inactivation and subsequent cellular dysfunction. This is a significant concern for inhibitors with a metal-stripping mechanism.[2]

  • Direct Inhibition of Human Metalloenzymes: Inhibitors designed to form a ternary complex with the MBL and its zinc ions can also bind to the active sites of human metalloenzymes, such as Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs), leading to their inhibition.[1][5]

  • Allosteric Inhibition: While less common, some inhibitors may bind to allosteric sites on MBLs. It is conceivable that such inhibitors could also bind to allosteric sites on host proteins, leading to unintended modulation of their function.[6]

Q2: My MBL inhibitor shows potent activity in an enzymatic assay but has weak or no activity in a cellular assay. What are the possible reasons?

A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:

  • Poor Cell Permeability: The inhibitor may not be able to cross the bacterial cell wall and membrane to reach the periplasmic space where MBLs are typically located.

  • Efflux Pump Activity: The bacterium may actively pump the inhibitor out of the cell, preventing it to reach an effective concentration at the target.

  • Inhibitor Instability: The inhibitor may be unstable in the cellular assay medium or may be metabolized by bacterial enzymes.

  • High Substrate Concentration in Cellular Environment: The concentration of the β-lactam antibiotic used in the cellular assay might be much higher than the Km of the MBL, making it difficult for a competitive inhibitor to be effective.

Q3: I am observing cytotoxicity in my cellular assays. How can I determine if it's an on-target or off-target effect?

A3: Distinguishing between on-target and off-target cytotoxicity is crucial. Here are some strategies:

  • Use a Control Cell Line: Test your inhibitor on a mammalian cell line that does not express any MBLs. If you still observe cytotoxicity, it is likely an off-target effect.

  • Vary the MBL Expression Level: If possible, use bacterial strains with varying levels of MBL expression. If the cytotoxicity correlates with the MBL expression level, it might be an on-target effect (e.g., accumulation of a toxic intermediate).

  • Assess Inhibition of Key Human Metalloenzymes: Directly test your inhibitor against a panel of relevant human metalloenzymes (e.g., MMPs, CAs) to see if it has any inhibitory activity at concentrations where you observe cytotoxicity.

  • Rescue Experiment: For suspected zinc chelators, you can try to rescue the cells by supplementing the media with exogenous zinc. If the cytotoxicity is reduced, it supports a zinc chelation mechanism.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in the nitrocefin assay.
Possible Cause Troubleshooting Step
Inhibitor Precipitation Visually inspect the assay plate for any precipitate. Measure the solubility of your compound in the assay buffer. If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration does not affect enzyme activity).
Inhibitor has intrinsic color Run a control plate with the inhibitor and all assay components except the enzyme. Subtract the absorbance of this control from your experimental wells.
Contaminated Reagents Prepare fresh buffers and enzyme stock solutions. Ensure all plasticware is clean.
Inaccurate Pipetting Calibrate your pipettes. Use reverse pipetting for viscous solutions.
Timing Inconsistency Use a multichannel pipette to add reagents to all wells simultaneously. Ensure the plate is read at the same time point after initiating the reaction.
Issue 2: My inhibitor appears to be a potent zinc chelator. How can I improve its selectivity for MBLs?
Possible Cause Troubleshooting Step
Broad-spectrum chelating moiety Modify the chemical scaffold to increase interactions with the protein residues in the MBL active site. The goal is to shift the mechanism from pure metal stripping to the formation of a more specific ternary complex.[2]
Lack of structural information If possible, obtain a crystal structure of your inhibitor bound to the MBL. This will provide valuable insights into the binding mode and guide rational drug design efforts to improve selectivity.
Insufficient screening cascade Implement a counter-screening strategy early in your discovery process. Test your compounds against a panel of human metalloenzymes to identify and deprioritize non-selective chelators.

Data Presentation

Table 1: IC50 Values of Selected MBL Inhibitors against various Metallo-β-Lactamases.

InhibitorNDM-1 IC50 (µM)VIM-2 IC50 (µM)IMP-1 IC50 (µM)Reference
L-Captopril >5007.80.072[1]
D-Captopril 13.220.30.19[1][7]
Thiorphan 0.230.340.04[8]
AMA 4-8 µg/mL (MIC)4-8 µg/mL (MIC)12-16 µg/mL (MIC)[1]
Bisthiazolidine Analog 7-19--[9]

Table 2: Off-Target Inhibition of Human Metalloenzymes by Potential MBL Inhibitors.

Inhibitor ClassHuman Enzyme TargetObserved EffectSignificanceReference
Hydroxamic Acids Matrix Metalloproteinases (MMPs)Potent InhibitionHigh potential for off-target effects due to broad MMP inhibition.[1][5]
Carboxylates Angiotensin-Converting Enzyme (ACE)InhibitionPotential for cardiovascular side effects.[9]
Sulfonamides Carbonic Anhydrases (CAs)Potent InhibitionPotential for various physiological side effects depending on the CA isoform inhibited.
Broad-spectrum Zinc Chelators (e.g., EDTA) Various MetalloenzymesNon-selective InhibitionHigh risk of toxicity due to disruption of essential zinc-dependent processes.[1]

Experimental Protocols

Protocol 1: Nitrocefin-Based Assay for MBL Activity

This protocol is adapted from commercially available kits and literature.[7][10]

Materials:

  • Purified MBL enzyme

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[10]

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA and 0.01% Triton X-100)

  • Inhibitor stock solution (in DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the MBL enzyme to the desired concentration in Assay Buffer.

    • Prepare a working solution of nitrocefin (e.g., 100 µM) in Assay Buffer. Protect from light.[10]

    • Prepare serial dilutions of the inhibitor in Assay Buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Assay Setup:

    • Add 50 µL of the inhibitor dilutions to the wells of the 96-well plate. Include wells with Assay Buffer and DMSO as a no-inhibitor control.

    • Add 25 µL of the diluted MBL enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Add 25 µL of the nitrocefin working solution to each well to start the reaction.

    • Immediately measure the absorbance at 490 nm every minute for 15-30 minutes in a kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(1 - (V0 with inhibitor / V0 without inhibitor)) * 100] against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Assay for Cellular Cytotoxicity

This protocol is a standard method for assessing cell viability.[11][12][13][14]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium

  • Inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.[13]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).

Mandatory Visualizations

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cellular Assays cluster_off_target Off-Target Assessment Enzyme_Kinetics Determine Ki with Nitrocefin Mechanism_Study Mechanism of Inhibition (e.g., Dialysis, MS) Enzyme_Kinetics->Mechanism_Study Potent Hit MIC_Assay Determine MIC with MBL-expressing bacteria Enzyme_Kinetics->MIC_Assay Potent Hit Cytotoxicity_Assay Determine CC50 on mammalian cells (MTT) MIC_Assay->Cytotoxicity_Assay Cellular Activity Troubleshoot_Cell Troubleshoot_Cell MIC_Assay->Troubleshoot_Cell No Cellular Activity? Human_Enzyme_Screen Screen against human metalloenzymes (e.g., MMPs, CAs) Cytotoxicity_Assay->Human_Enzyme_Screen Low Cytotoxicity Troubleshoot_Toxicity Troubleshoot_Toxicity Cytotoxicity_Assay->Troubleshoot_Toxicity High Cytotoxicity? Zinc_Chelation_Assay Assess zinc chelation (e.g., Zincon assay) Human_Enzyme_Screen->Zinc_Chelation_Assay Selective Lead_Optimization Lead_Optimization Zinc_Chelation_Assay->Lead_Optimization Lead Candidate Start Novel MBL Inhibitor Start->Enzyme_Kinetics Initial Screening Permeability_Efflux Permeability_Efflux Troubleshoot_Cell->Permeability_Efflux Check Permeability/ Efflux Troubleshoot_Toxicity->Human_Enzyme_Screen Investigate Off-Target signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates MMP Matrix Metalloproteinase (MMP) MMP->IKK Can activate IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates MBL_Inhibitor MBL Inhibitor (Zinc Chelator) MBL_Inhibitor->MMP Inhibits via Zn²⁺ chelation Zinc Zn²⁺ MBL_Inhibitor->Zinc Chelates Zinc->MMP Required for activity Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Extracellular_Signal Extracellular_Signal Extracellular_Signal->Receptor troubleshooting_logic cluster_enzymatic Enzymatic Assay Issues cluster_cellular Cellular Assay Issues cluster_toxicity Toxicity Issues Start Unexpected Result in Experiment Inconsistent_Ki Inconsistent Ki values Start->Inconsistent_Ki Enzymatic No_MIC_Reduction No reduction in MIC Start->No_MIC_Reduction Cellular High_Cytotoxicity High cytotoxicity in mammalian cells Start->High_Cytotoxicity Toxicity Solubility Check inhibitor solubility Inconsistent_Ki->Solubility Stability Assess inhibitor stability Inconsistent_Ki->Stability Assay_Conditions Optimize assay conditions (enzyme/substrate conc.) Inconsistent_Ki->Assay_Conditions Permeability Assess cell permeability No_MIC_Reduction->Permeability Efflux Investigate efflux pump activity No_MIC_Reduction->Efflux Inhibitor_Degradation Check for inhibitor degradation in media No_MIC_Reduction->Inhibitor_Degradation Off_Target_Screen Screen against human metalloenzyme panel High_Cytotoxicity->Off_Target_Screen Zinc_Chelation Perform zinc chelation assay High_Cytotoxicity->Zinc_Chelation Structure_Modification Modify scaffold to improve selectivity Off_Target_Screen->Structure_Modification Zinc_Chelation->Structure_Modification

References

Strategies to reduce experimental variability with Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Metallo-β-lactamase-IN-7 and reducing experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-7 and what is its primary target?

Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases (MBLs).[1] It belongs to a class of compounds based on a 1H-imidazole-2-carboxylic acid scaffold.[1] Its primary targets are VIM-1, VIM-2, and VIM-5, with particularly strong activity against VIM-2.[1]

Q2: What is the mechanism of action of Metallo-β-lactamase-IN-7?

Metallo-β-lactamase-IN-7 acts as a metal-binding inhibitor. The 1H-imidazole-2-carboxylic acid core likely chelates the zinc ions in the active site of the VIM-type MBLs, preventing the hydrolysis of β-lactam antibiotics.[1][2]

Q3: What are the common applications of Metallo-β-lactamase-IN-7 in research?

Metallo-β-lactamase-IN-7 is primarily used in research to:

  • Study the structure and function of VIM-type MBLs.

  • Investigate the mechanisms of antibiotic resistance.

  • Potentiate the activity of β-lactam antibiotics, such as meropenem, against resistant bacterial strains expressing VIM-type enzymes.[1]

  • Serve as a lead compound for the development of novel MBL inhibitors.

Q4: How should I prepare a stock solution of Metallo-β-lactamase-IN-7?

It is recommended to dissolve Metallo-β-lactamase-IN-7 in a suitable organic solvent like dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For aqueous buffers, ensure the final DMSO concentration is low (typically ≤1%) to avoid affecting enzyme activity. Always refer to the manufacturer's datasheet for specific solubility information.

Q5: What is the recommended storage condition for Metallo-β-lactamase-IN-7?

For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values 1. Enzyme Instability: VIM-type MBLs can vary in stability.[3] 2. Zinc Concentration: Insufficient or excess zinc in the assay buffer can affect enzyme activity. 3. Inhibitor Precipitation: The inhibitor may not be fully soluble at the tested concentrations. 4. Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or inhibitor.1. Prepare fresh enzyme dilutions for each experiment and keep the enzyme on ice. 2. Supplement the assay buffer with a controlled concentration of ZnSO4 (e.g., 50 µM).[4] 3. Visually inspect the wells for any precipitation. If observed, reduce the highest concentration of the inhibitor or try a different solvent for the stock solution. Ensure the final solvent concentration is consistent across all wells. 4. Use calibrated pipettes and perform serial dilutions carefully.
High background signal/noise 1. Substrate Instability: The reporter substrate (e.g., nitrocefin) may be degrading spontaneously. 2. Contaminated Buffers or Reagents: Microbial contamination can lead to a false signal. 3. Autofluorescence of the Inhibitor: The inhibitor itself might be fluorescent at the assay wavelengths.1. Prepare fresh substrate solution for each experiment. 2. Use sterile, filtered buffers and high-purity reagents. 3. Run a control experiment with the inhibitor in the assay buffer without the enzyme to check for autofluorescence.
No or very low inhibition observed 1. Incorrect MBL Target: Metallo-β-lactamase-IN-7 is specific for VIM-type MBLs and may not inhibit other MBLs like NDM or IMP types effectively.[1] 2. Degraded Inhibitor: The inhibitor may have degraded due to improper storage. 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Confirm that the MBL being used is a VIM-type enzyme. 2. Prepare a fresh stock solution of the inhibitor. 3. Test the enzyme activity with a known substrate and without any inhibitor to ensure it is active.
Precipitation of the inhibitor in the assay well 1. Low Solubility: The inhibitor has limited solubility in the aqueous assay buffer. 2. High Final Concentration of Organic Solvent: A high concentration of the solvent from the inhibitor stock solution can cause precipitation when mixed with the aqueous buffer.1. Decrease the highest concentration of the inhibitor used in the assay. 2. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low and consistent across all wells (typically ≤1%).

Quantitative Data

Table 1: Inhibitory Activity of Metallo-β-lactamase-IN-7 against VIM-type MBLs

Metallo-β-lactamase VariantIC50 (µM)
VIM-113.64
VIM-20.019
VIM-50.38

Data obtained from MedChemExpress, citing Yan YH, et al. Eur J Med Chem. 2022;228:113965.[1]

Experimental Protocols

General Protocol for IC50 Determination of Metallo-β-lactamase-IN-7 against VIM-2

Disclaimer: This is a general protocol and should be optimized based on specific laboratory conditions and equipment. For precise details, refer to the primary literature (Yan YH, et al. Eur J Med Chem. 2022;228:113965).

Materials:

  • Purified VIM-2 enzyme

  • Metallo-β-lactamase-IN-7

  • Nitrocefin (or another suitable chromogenic/fluorogenic substrate)

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, supplemented with 50 µM ZnSO4[4]

  • DMSO (for inhibitor stock solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of Metallo-β-lactamase-IN-7 in DMSO.

    • Perform serial dilutions of the stock solution in the assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 0.001 µM). Ensure the final DMSO concentration in each well is consistent and does not exceed 1%.

  • Enzyme and Substrate Preparation:

    • Dilute the VIM-2 enzyme in the assay buffer to a final concentration that gives a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.

    • Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the assay should be close to its Km value for VIM-2.

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of the diluted inhibitor solutions to the respective wells.

    • Add a corresponding volume of assay buffer with the same final DMSO concentration to the control wells (no inhibitor).

    • Add the diluted VIM-2 enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the nitrocefin solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 490 nm (for nitrocefin hydrolysis) at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using a non-linear regression analysis software.

Visualizations

MBL_Inhibition Mechanism of MBL Action and Inhibition cluster_0 Normal MBL Catalysis cluster_1 Inhibition by Metallo-β-lactamase-IN-7 Beta-Lactam Beta-Lactam VIM-2_Active Active VIM-2 (with Zn2+) Beta-Lactam->VIM-2_Active Binds to Active Site Hydrolyzed_BL Inactive Hydrolyzed Beta-Lactam VIM-2_Active->Hydrolyzed_BL Hydrolysis VIM-2_Inactive Inactive VIM-2 (Zn2+ chelated) VIM-2_Active->VIM-2_Inactive MBL_IN_7 Metallo-β-lactamase-IN-7 MBL_IN_7->VIM-2_Active Beta-Lactam_2 Beta-Lactam Beta-Lactam_2->VIM-2_Inactive Binding Blocked

Caption: Mechanism of VIM-2 and its inhibition.

Troubleshooting_Workflow Troubleshooting Inconsistent IC50 Values Start Inconsistent IC50 Results Check_Enzyme Is the enzyme active and stable? Start->Check_Enzyme Check_Inhibitor Is the inhibitor soluble and stable? Check_Enzyme->Check_Inhibitor Yes Sol_Enzyme Prepare fresh enzyme. Keep on ice. Check_Enzyme->Sol_Enzyme No Check_Assay Are assay conditions optimal? Check_Inhibitor->Check_Assay Yes Sol_Inhibitor Prepare fresh stock. Check for precipitation. Check_Inhibitor->Sol_Inhibitor No Check_Technique Is pipetting accurate? Check_Assay->Check_Technique Yes Sol_Assay Optimize Zn2+ concentration. Check buffer pH. Check_Assay->Sol_Assay No Sol_Technique Calibrate pipettes. Review dilution series. Check_Technique->Sol_Technique No End Consistent IC50 Results Check_Technique->End Yes Sol_Enzyme->Check_Enzyme Sol_Inhibitor->Check_Inhibitor Sol_Assay->Check_Assay Sol_Technique->Check_Technique

Caption: Workflow for troubleshooting IC50 variability.

References

Refining purification protocols for Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metallo-β-lactamase-IN-7.

Frequently Asked Questions (FAQs)

Q1: What is Metallo-β-lactamase-IN-7?

Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases.[1] It is a small molecule compound, not a protein enzyme. Its primary function is to block the activity of these resistance enzymes, thereby restoring the efficacy of β-lactam antibiotics like meropenem against certain Gram-negative bacteria.[1]

Q2: Is there a purification protocol for Metallo-β-lactamase-IN-7 from a biological source?

As Metallo-β-lactamase-IN-7 is a synthetic chemical compound, it is not produced in and purified from biological systems like E. coli. Therefore, a traditional protein purification protocol is not applicable. The compound is synthesized and purified using chemical methods. For research purposes, it is typically purchased from a commercial supplier.

Q3: How should I store and handle Metallo-β-lactamase-IN-7?

For optimal stability, it is recommended to store the compound as a solid at -20°C. For creating stock solutions, consult the manufacturer's datasheet for recommended solvents (e.g., DMSO). It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: I am not seeing any potentiation of my antibiotic's activity. What could be the reason?

Several factors could contribute to a lack of antibiotic potentiation:

  • Incorrect Enzyme Subclass: Metallo-β-lactamase-IN-7 is a potent inhibitor of VIM-type metallo-β-lactamases.[1] It may have significantly lower activity against other MBLs (e.g., NDM, IMP types) or other classes of β-lactamases (serine β-lactamases).[2][3]

  • Other Resistance Mechanisms: The bacterial strain you are testing may possess other resistance mechanisms to the antibiotic, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), which would not be affected by the inhibition of metallo-β-lactamases.

  • Compound Degradation: Ensure the inhibitor has been stored correctly and the stock solution is fresh.

  • Inappropriate Assay Conditions: The pH, buffer components, or presence of certain metal ions in your assay medium can affect the inhibitor's activity.

Q5: Can I use Metallo-β-lactamase-IN-7 to inhibit all types of β-lactamases?

No. β-lactamases are a broad family of enzymes classified into four Ambler classes: A, B, C, and D.[3] Metallo-β-lactamases belong to class B and are zinc-dependent enzymes.[4] Inhibitors are often specific to a particular class or even a subclass. Metallo-β-lactamase-IN-7 is reported to be potent against VIM-type class B enzymes.[1] It is not expected to be effective against serine-based β-lactamases (Classes A, C, and D).[3]

Troubleshooting Guide for Experiments with Metallo-β-lactamase-IN-7

This guide addresses common issues encountered during in vitro and cell-based assays involving Metallo-β-lactamase-IN-7 and a target metallo-β-lactamase enzyme.

Section 1: Issues with Target Metallo-β-Lactamase Purification

A reliable source of the target metallo-β-lactamase is crucial for inhibitor characterization. Here are some common problems during the purification of these enzymes.

Problem: Low Protein Yield

Possible CauseRecommended Solution
Low Expression Levels Optimize expression conditions (e.g., IPTG concentration, induction temperature and time).[5]
Protein in Insoluble Fraction Perform a small-scale purification under denaturing conditions (e.g., with urea) to check for tag accessibility.[6] Consider adding a flexible linker between the protein and the purification tag.[6]
Loss During Lysis Ensure complete cell lysis. Use appropriate protease inhibitors.
Protein Degradation Work quickly and at low temperatures (4°C) during purification. Add protease inhibitors to your buffers.[7]

Problem: Protein Does Not Bind to Affinity Column (e.g., Ni-NTA for His-tagged proteins)

Possible CauseRecommended Solution
Inaccessible His-tag The His-tag may be buried within the folded protein.[6] Try purifying under denaturing conditions and then refolding the protein.[6] Alternatively, move the tag to the other terminus of the protein.[8]
Incorrect Buffer Conditions Ensure the pH of your binding buffer is appropriate (typically 7.5-8.0 for His-tags).[6] Avoid high concentrations of imidazole in the binding buffer. Check for the presence of chelating agents like EDTA that would strip the metal from the column.
Column Overload Reduce the amount of total protein loaded onto the column.[8]

Problem: Protein Elutes with Many Impurities

Possible CauseRecommended Solution
Insufficient Washing Increase the wash volume or the concentration of the competitive eluent (e.g., imidazole for His-tags) in the wash buffer.[8]
Non-specific Binding Add a non-ionic detergent (e.g., 0.1% Triton X-100) or increase the salt concentration (e.g., up to 500 mM NaCl) in your buffers to reduce non-specific hydrophobic and ionic interactions.
Co-purifying Proteins Consider adding an additional purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity step.[9][10]
Section 2: Issues with Enzyme Inhibition Assays

Problem: High Variability in IC50 Values

Possible CauseRecommended Solution
Inhibitor Precipitation Check the solubility of Metallo-β-lactamase-IN-7 in your final assay buffer. You may need to adjust the final DMSO concentration or buffer composition.
Enzyme Instability Metallo-β-lactamases require zinc for activity.[4] Ensure your assay buffer contains supplemental ZnSO4 (e.g., 50 µM) and lacks strong metal chelators.[5][9]
Inaccurate Pipetting Use calibrated pipettes and perform serial dilutions of the inhibitor carefully.
Substrate Concentration The calculated IC50 value is dependent on the substrate concentration. Ensure you are using a consistent and appropriate concentration of your reporter substrate (e.g., nitrocefin).

Experimental Protocols & Methodologies

General Protocol for Metallo-β-Lactamase Purification (Example: His-tagged VIM-2)

  • Expression: Transform E. coli BL21(DE3) with a VIM-2 expression plasmid. Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight.[5]

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the suspension on ice to lyse the cells and centrifuge to pellet cellular debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with binding buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Washing: Wash the column with several column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[5]

  • Buffer Exchange/Dialysis: Remove the imidazole and exchange the buffer to a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 50 µM ZnSO4) using dialysis or a desalting column.[5][9]

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE. A purity of >95% is desirable for kinetic studies.[10]

Visualizations

Purification_Workflow General Metallo-β-Lactamase Purification Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction Protein Expression Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography Clarification->Affinity Polish Polishing Step (Optional) (e.g., Size Exclusion) Affinity->Polish Final_Product Pure Enzyme Polish->Final_Product

Caption: A generalized workflow for the expression and purification of a recombinant metallo-β-lactamase.

Troubleshooting_Logic Troubleshooting Low Protein Yield Start Low Final Yield Check_Expression Check Expression via SDS-PAGE (Whole Cell Lysate) Start->Check_Expression Expressed Protein Expressed? Check_Expression->Expressed Check_Solubility Check Soluble vs. Insoluble Fraction Expressed->Check_Solubility Yes Optimize_Expression Optimize Expression Conditions (Temp, Time, Inducer) Expressed->Optimize_Expression No Soluble Is Protein Soluble? Check_Solubility->Soluble Optimize_Lysis Optimize Lysis / Check for Degradation Soluble->Optimize_Lysis Yes Denature_Refold Consider Denaturing Purification Soluble->Denature_Refold No

References

Technical Support Center: Mitigating the Impact of Metal Ion Chelation by MBL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metallo-β-lactamase (MBL) inhibitors. The focus is on addressing the common challenge of metal ion chelation and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for many metallo-β-lactamase (MBL) inhibitors?

A1: Many potent MBL inhibitors function by targeting the zinc ions in the enzyme's active site.[1][2] Their mechanism can involve either forming a ternary complex with the zinc ions and the enzyme, or by stripping the zinc ions from the active site altogether, a process known as chelation.[1][2]

Q2: What are the potential off-target effects of MBL inhibitors that work by zinc chelation?

A2: Zinc-chelating MBL inhibitors can suffer from a lack of specificity, as they may also interact with other essential metalloenzymes in both the bacteria and the host, potentially leading to toxicity.[3] This can complicate the interpretation of experimental results and poses a challenge for their clinical development.

Q3: How can I determine if my MBL inhibitor is working by chelating zinc ions?

A3: Several methods can be employed to investigate the mechanism of inhibition. Equilibrium dialysis followed by quantification of metal content using techniques like atomic absorption (AA) spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS) can directly measure the removal of zinc from the MBL.[1] Spectroscopic methods using cobalt-substituted MBLs can also provide insights into whether an inhibitor is displacing the metal ion.[1]

Q4: What are some common MBLs that are used for inhibitor screening?

A4: Clinically relevant MBLs frequently used for inhibitor screening include New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-2), and imipenemase (IMP-1).[4][5]

Q5: Are there any MBL inhibitors that do not work by zinc chelation?

A5: Yes, research is ongoing to develop MBL inhibitors with alternative mechanisms of action to avoid the complications of zinc chelation. These include compounds that form covalent bonds with the enzyme or act as allosteric inhibitors, binding to a site other than the active site to modulate enzyme activity.[1]

Troubleshooting Guides

Biochemical Assays (e.g., Nitrocefin Assay)
Problem Possible Cause(s) Troubleshooting Steps
High background signal or apparent inhibition in no-enzyme controls. - Inhibitor compound absorbs at the detection wavelength. - Inhibitor compound is fluorescent. - Reagent contamination.- Run a control with the inhibitor alone to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values. - Ensure all reagents and buffers are freshly prepared and free from contamination.[6]
High variability between replicate wells. - Inconsistent pipetting volumes. - Poor mixing of reagents. - Temperature fluctuations across the microplate.- Calibrate pipettes regularly. - Ensure thorough mixing of all solutions before and after addition to the wells. - Allow the plate and reagents to equilibrate to the assay temperature before starting the reaction.
No or very low enzyme activity. - Inactive enzyme due to improper storage or handling. - Incorrect buffer composition (e.g., wrong pH, lack of necessary co-factors). - Presence of contaminating inhibitors in the assay components.- Use a fresh aliquot of enzyme and handle it on ice. - Verify the pH and composition of the assay buffer. For MBLs, ensure the presence of adequate zinc. - Test each component of the assay for inhibitory activity.
Unexpectedly high IC50 values. - Substrate concentration is too high, leading to competition with the inhibitor. - The inhibitor is unstable under the assay conditions. - The chosen MBL is not susceptible to the inhibitor.- Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration at or below the Km for IC50 determination.[7] - Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. - Test the inhibitor against a panel of different MBLs.
Cell-Based Assays (e.g., Minimum Inhibitory Concentration - MIC)
Problem Possible Cause(s) Troubleshooting Steps
Inhibitor shows toxicity to bacterial cells even in the absence of a β-lactam antibiotic. - The inhibitor has inherent antibacterial activity independent of MBL inhibition. - The inhibitor is chelating essential metal ions required for bacterial growth.- Determine the MIC of the inhibitor alone. - Supplement the growth medium with a low concentration of zinc to see if it rescues bacterial growth. Be cautious as excess zinc can also be toxic.
No potentiation of β-lactam activity observed. - The inhibitor is not cell-permeable. - The inhibitor is being actively pumped out of the cell by efflux pumps. - The concentration of the inhibitor is too low. - The bacterial strain expresses other resistance mechanisms.- Evaluate the physicochemical properties of the inhibitor for cell permeability. - Test the inhibitor in combination with a known efflux pump inhibitor. - Perform a dose-response matrix (checkerboard assay) with varying concentrations of both the inhibitor and the β-lactam. - Characterize the resistance profile of the bacterial strain.
High variability in MIC results. - Inconsistent inoculum size. - Incomplete dissolution of the inhibitor. - Variation in the composition of the growth medium.- Standardize the inoculum preparation to a specific McFarland standard. - Ensure the inhibitor is fully dissolved in the appropriate solvent before diluting into the growth medium. - Use a consistent and well-defined growth medium for all experiments.

Quantitative Data Summary

Table 1: IC50 Values of Selected MBL Inhibitors Against NDM-1, VIM-2, and IMP-1.

InhibitorTarget MBLIC50 (µM)Notes
Aspergillomarasmine A (AMA)NDM-1Low µM rangeA natural product that acts as a zinc chelator.[8]
L-captoprilNDM-110.0 ± 1.9An angiotensin-converting enzyme (ACE) inhibitor that also chelates zinc.
Compound 1NDM-119 ± 2Identified through virtual screening to avoid thiol or carboxylate groups.[9]
Compound 2IMP-114 ± 1Identified through virtual screening to avoid thiol or carboxylate groups.[9]
Compound 3VIM-250 ± 20Identified through virtual screening to avoid thiol or carboxylate groups.[9]

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Experimental Protocols

Protocol 1: Determination of IC50 using the Nitrocefin Assay

This protocol describes the determination of the 50% inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1)

  • Nitrocefin solution (stock solution in DMSO, working solution in assay buffer)[10]

  • Test inhibitor (stock solution in a suitable solvent, e.g., DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing a defined concentration of ZnCl2, e.g., 50 µM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm[11]

Procedure:

  • Prepare Serial Dilutions of the Inhibitor: Prepare a series of dilutions of the test inhibitor in assay buffer. The final concentration range should span several orders of magnitude around the expected IC50.

  • Prepare Assay Plate:

    • Add a fixed volume of assay buffer to each well.

    • Add a small volume of each inhibitor dilution to the appropriate wells. Include a "no inhibitor" control (assay buffer with solvent only) and a "no enzyme" control (assay buffer with inhibitor and no enzyme).

  • Add Enzyme: Add a fixed concentration of the purified MBL enzyme to all wells except the "no enzyme" control. The final enzyme concentration should be chosen to give a linear reaction rate for at least 10-15 minutes.

  • Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a fixed concentration of nitrocefin to all wells to start the reaction. The final nitrocefin concentration should be at or below its Km value for the specific MBL.

  • Monitor Absorbance: Immediately begin monitoring the change in absorbance at 486 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each well.

    • Normalize the initial velocities to the "no inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC50 value.[7]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence and absence of an MBL inhibitor against a bacterial strain expressing an MBL.

Materials:

  • Bacterial strain expressing an MBL

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., meropenem)

  • MBL inhibitor

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Antibiotic and Inhibitor Solutions: Prepare stock solutions of the β-lactam antibiotic and the MBL inhibitor in a suitable solvent.

  • Prepare Assay Plate:

    • Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the columns of the 96-well plate.

    • To a parallel set of wells, add the MBL inhibitor at a fixed, sub-inhibitory concentration to each well containing the serially diluted antibiotic.

    • Include a growth control (no antibiotic, no inhibitor) and a sterility control (no bacteria).

  • Inoculate Plate: Dilute the standardized bacterial inoculum in CAMHB and add a fixed volume to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor. A significant reduction in the MIC in the presence of the inhibitor indicates potentiation of the antibiotic's activity.

Visualizations

MBL_Inhibition_Mechanisms cluster_chelation Chelation-Based Inhibition cluster_ternary Ternary Complex Formation MBL_Zn Active MBL (with Zn²⁺) Apo_MBL Inactive Apo-MBL (no Zn²⁺) MBL_Zn->Apo_MBL Zn²⁺ removal Chelator_Zn Inhibitor-Zn²⁺ Complex Chelator Chelating Inhibitor Chelator->Chelator_Zn binds Zn²⁺ MBL_Zn2 Active MBL (with Zn²⁺) Ternary_Complex Inactive Ternary Complex (MBL-Zn²⁺-Inhibitor) MBL_Zn2->Ternary_Complex NonChelator Non-Chelating Inhibitor NonChelator->Ternary_Complex MBL_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., Nitrocefin Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive ic50 IC50 Determination hit_id->ic50 Active mechanism Mechanism of Action Studies (e.g., Chelation Assay) ic50->mechanism cell_based Cell-Based Assays (MIC, Synergy) mechanism->cell_based cell_based->ic50 Not Potent or Impermeable lead_opt Lead Optimization cell_based->lead_opt Potent & Cell-Permeable lead_opt->ic50 Requires Further Modification end Preclinical Candidate lead_opt->end Optimized Troubleshooting_Logic start Unexpected Result in Assay check_controls Review Controls (Positive, Negative, No Enzyme) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_controls Troubleshoot Controls (Reagent Contamination, etc.) controls_ok->troubleshoot_controls No check_reagents Check Reagents (Enzyme Activity, Inhibitor Stability) controls_ok->check_reagents Yes re_run Re-run Experiment troubleshoot_controls->re_run reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No check_protocol Review Protocol (Concentrations, Incubation Times) reagents_ok->check_protocol Yes replace_reagents->re_run protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok correct_protocol Correct Protocol Execution protocol_ok->correct_protocol No protocol_ok->re_run Yes correct_protocol->re_run

References

MBL Variant Experimental Parameters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments involving different Mannose-Binding Lectin (MBL) variants. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the major MBL variants I should be aware of?

A1: The functionality and serum concentration of MBL are primarily influenced by single nucleotide polymorphisms (SNPs) in the MBL2 gene. These are categorized into two main groups:

  • Structural Variants (Exon 1): These SNPs are located in exon 1 and alter the amino acid sequence of the MBL protein, affecting its structure and ability to form functional oligomers. The wild-type allele is denoted as 'A', while the common variants are 'B' (rs1800450), 'C' (rs1800451), and 'D' (rs5030737). Collectively, the B, C, and D alleles are often referred to as 'O' alleles.[1] Individuals with 'O' alleles have significantly reduced MBL levels and function.

  • Promoter Polymorphisms: SNPs in the promoter region of the MBL2 gene affect the rate of MBL transcription and, consequently, the amount of MBL protein produced. The most significant of these are at positions -550 (H/L alleles, rs11003125) and -221 (X/Y alleles, rs7096206).[1][2] The 'X' allele, in particular, is associated with significantly lower MBL expression.[3]

Q2: How do these MBL variants affect serum MBL concentrations?

A2: The combination of promoter and structural variants determines an individual's MBL serum concentration. These combinations are often inherited as haplotypes. Genotypes are generally grouped into high, medium, and low MBL expression categories. For instance, the YA/YA genotype (wild-type promoter and structural alleles) is associated with high MBL levels, while genotypes containing 'O' alleles and the 'X' promoter allele (e.g., XA/O, O/O) result in low to deficient MBL concentrations.[3]

Q3: What is the functional consequence of structural MBL variants?

A3: Structural variants lead to the production of a structurally impaired MBL protein.[1] This affects the formation of higher-order oligomers, which are essential for high-avidity binding to pathogen surfaces and for activating the MBL-associated serine proteases (MASPs) to initiate the lectin pathway of the complement system.[4] Consequently, individuals with these variants have reduced MBL functional activity.

Quantitative Data Summary

The following tables summarize the expected serum MBL concentrations associated with different MBL2 genotypes. Note that these are median or typical ranges, and individual variation can occur.

Table 1: Serum MBL Concentrations Based on Combined Promoter and Structural Genotypes

Genotype GroupMBL Expression LevelMedian Serum MBL Concentration (ng/mL)Interquartile Range (IQR) (ng/mL)
YA/YAHigh2162[5]1795 - 3639[5]
YA/XAHigh--
XA/XAMedium--
YA/OMedium--
XA/OLow223.5[5]71.5 - 2078[5]
O/OLow/Deficient< 100[6]-

Table 2: Serum MBL Concentrations Based on Promoter H/L Polymorphism

H/L GenotypeMedian Serum MBL Concentration (ng/mL)
H/H3450[7]
L/L1160[7]

Table 3: Serum MBL Concentrations Based on Haplotypes

HaplotypeMBL Expression LevelMedian Serum MBL Concentration (ng/mL)
HYA/HYAHigh4550[7]
HYA heterozygotesHigh3375[7]
Non-HYA genotypesLow630[7]

Experimental Workflows and Signaling Pathways

MBL Genotyping and Functional Analysis Workflow

MBL_Analysis_Workflow MBL Genotyping and Functional Analysis Workflow cluster_sample Sample Collection & Processing cluster_genotyping Genotyping cluster_functional Functional Assays cluster_analysis Data Analysis Sample Whole Blood Sample DNA DNA Extraction Sample->DNA Serum Serum/Plasma Separation Sample->Serum PCR PCR Amplification of MBL2 Gene DNA->PCR ELISA MBL Concentration ELISA Serum->ELISA Func_Assay Functional MBL Assay (e.g., C4 Deposition) Serum->Func_Assay Genotyping SNP Genotyping (e.g., RFLP, Sequencing) PCR->Genotyping Haplotype Haplotype Determination Genotyping->Haplotype Correlation Correlate Genotype with MBL Level and Function Haplotype->Correlation ELISA->Correlation Func_Assay->Correlation

Caption: Workflow for MBL variant analysis.

Lectin Pathway of Complement Activation

Lectin_Pathway Lectin Pathway of Complement Activation Pathogen Pathogen Surface (e.g., Mannan) MBL_MASP MBL-MASP Complex Pathogen->MBL_MASP Binding MBL MBL MBL->MBL_MASP MASPs MASP-1 & MASP-2 (Zymogens) MASPs->MBL_MASP Activated_MASPs Activated MASPs MBL_MASP->Activated_MASPs Conformational Change C4 C4 Activated_MASPs->C4 Cleavage C2 C2 Activated_MASPs->C2 Cleavage C4bC2a C3 Convertase (C4bC2a) C4->C4bC2a C2->C4bC2a C3 C3 C4bC2a->C3 Cleavage C3b C3b (Opsonization) C3->C3b Terminal Terminal Complement Pathway C3b->Terminal

Caption: Simplified MBL-mediated lectin pathway.

Troubleshooting Guides

Issue 1: Low or No Signal in MBL Concentration ELISA

Possible Cause Recommended Solution
Sample has a low-expression MBL genotype (e.g., XA/O, O/O). Serum MBL levels may be below the detection limit of a standard assay.[3] Action: Decrease the initial sample dilution (e.g., from 1:100 to 1:50 or 1:20) to increase the MBL concentration in the well. Ensure your standard curve includes lower concentration points.
Structural variant (O allele) present, leading to poor antibody recognition. The monoclonal antibody used in the ELISA kit may have lower affinity for the variant MBL protein. Action: Check the antibody specifications in your kit. If possible, use a polyclonal antibody that recognizes multiple epitopes on the MBL protein.
Improper sample handling or storage. MBL is a complex protein, and repeated freeze-thaw cycles can lead to degradation. Action: Aliquot serum samples after the first thaw and store at -80°C. Avoid repeated freeze-thaw cycles.
General ELISA issues. Incorrect buffer preparation, expired reagents, or improper washing techniques. Action: Refer to standard ELISA troubleshooting guides. Prepare fresh buffers, check reagent expiration dates, and ensure thorough washing between steps.

Issue 2: Discrepancy Between Genotype and Functional Assay Results

Possible Cause Recommended Solution
Presence of a low-expression promoter allele (e.g., X allele) with a wild-type structural allele (XA/YA). The genotype appears "normal" at the structural level (A/A), but the 'X' promoter allele significantly reduces MBL expression.[3] Action: Always perform genotyping for both structural and key promoter polymorphisms to get a complete picture of expected MBL expression.
Heterozygous structural variant (A/O genotype). Individuals with an A/O genotype have an approximately 8-fold reduction in MBL levels compared to A/A individuals.[8] This can lead to significantly lower functional activity. Action: Interpret functional assay results in the context of the full genotype. For A/O samples, you may need to adjust assay conditions (e.g., increase serum concentration) to observe activity.
Functional assay is not specific for the lectin pathway. The classical complement pathway can also cleave C4 and may be activated by immune complexes in the serum, leading to a false positive signal. Action: Use a buffer that inhibits the classical pathway. For example, a high salt concentration buffer can disrupt the C1 complex of the classical pathway while leaving the MBL-MASP complex intact.[9]
Genotyping error. Incorrect genotyping can lead to a misinterpretation of expected functional results. Action: Confirm genotyping results with a second method (e.g., sequencing) if there are persistent discrepancies.

Issue 3: High Background in Functional Complement Activation Assay (e.g., C4 Deposition)

Possible Cause Recommended Solution
Spontaneous activation of the classical pathway. The patient's serum may contain autoantibodies or immune complexes that activate the classical pathway. Action: As mentioned above, use a buffer specifically designed to inhibit the classical pathway.[9]
Contamination of reagents with activating substances. Bacterial contamination in buffers can lead to non-specific complement activation. Action: Use sterile, endotoxin-free reagents and water for all assay steps.
Insufficient washing. Inadequate removal of unbound detection antibodies or other reagents can lead to high background. Action: Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer from the wells.

Detailed Experimental Protocols

Protocol 1: MBL Concentration ELISA

This protocol is a general guideline for a sandwich ELISA to determine MBL concentration in serum or plasma.

Materials:

  • Mannan-coated microtiter plate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution Buffer (e.g., Wash Buffer with 1% BSA)

  • Biotinylated anti-human MBL detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Recombinant human MBL standard

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare Standards and Samples:

    • Prepare a standard curve of recombinant human MBL in Dilution Buffer (e.g., from 1000 ng/mL down to 15.6 ng/mL).

    • Dilute serum/plasma samples in Dilution Buffer. A standard starting dilution is 1:100.[5]

      • Variant Adjustment: For samples with known or suspected low-expression genotypes (e.g., XA/O, O/O), prepare additional dilutions of 1:50 and 1:20.

  • Binding:

    • Add 100 µL of standards and diluted samples to the mannan-coated wells.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of biotinylated anti-human MBL detection antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer.

  • Conjugate Addition:

    • Add 100 µL of Streptavidin-HRP conjugate to each well.

    • Incubate for 30 minutes at 37°C.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 10-20 minutes.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Analysis:

    • Generate a standard curve and calculate the MBL concentration in the samples. Remember to account for the dilution factor.

Protocol 2: Functional MBL Assay (C4 Deposition)

This protocol measures the ability of MBL in a sample to activate the complement cascade, leading to the deposition of C4b on a mannan-coated plate.

Materials:

  • Mannan-coated microtiter plate

  • Assay Buffer (e.g., a buffer containing Ca²⁺ and Mg²⁺, and a high salt concentration to inhibit the classical pathway)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Normal human serum with known MBL concentration (as a positive control)

  • MBL-deficient serum (as a negative control)

  • Anti-human C4b antibody (HRP-conjugated or biotinylated)

  • If using a biotinylated antibody: Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution

  • Plate reader

Procedure:

  • Sample Preparation:

    • Dilute patient serum, positive control, and negative control in Assay Buffer. A starting dilution of 1:50 is recommended.

      • Variant Adjustment: For samples with known low-expression genotypes, a lower dilution (e.g., 1:20) may be necessary to detect activity.

  • MBL Binding and Complement Activation:

    • Add 100 µL of diluted samples to the mannan-coated wells.

    • Incubate for 1.5 hours at 37°C to allow for MBL binding and subsequent C4 cleavage and deposition.

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer to remove unbound serum components.

  • Detection of C4b:

    • Add 100 µL of HRP-conjugated anti-human C4b antibody to each well.

    • Incubate for 1 hour at 37°C.

    • (If using a biotinylated antibody, follow with a wash step and incubation with Streptavidin-HRP).

  • Washing:

    • Wash the plate 3-5 times with Wash Buffer.

  • Substrate Development and Reading:

    • Follow steps 8-10 from the MBL Concentration ELISA protocol.

  • Analysis:

    • The absorbance at 450 nm is proportional to the functional activity of the MBL pathway. Compare the results for the patient samples to the positive and negative controls.

References

Validation & Comparative

A Comparative Analysis of Metallo-β-lactamase-IN-7 Efficacy Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A recent study has introduced Metallo-β-lactamase-IN-7, a novel inhibitor targeting VIM-type metallo-β-lactamases (MBLs), enzymes that confer broad-spectrum resistance to β-lactam antibiotics in Gram-negative bacteria. This guide provides a comparative overview of the efficacy of Metallo-β-lactamase-IN-7 against other known MBL inhibitors, supported by experimental data to aid researchers and drug development professionals in the field of antibiotic resistance.

Quantitative Efficacy Comparison

The inhibitory activity of Metallo-β-lactamase-IN-7 and other known inhibitors against various VIM-type MBLs is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of inhibitor potency.

InhibitorVIM-1 IC50 (µM)VIM-2 IC50 (µM)VIM-5 IC50 (µM)
Metallo-β-lactamase-IN-713.64[1]0.019[1]0.38[1]
L-Captopril-4.4[2]-
D-Captopril-0.072[3]-

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Experimental Protocols

The determination of the inhibitory potency of Metallo-β-lactamase-IN-7 was conducted using a robust and widely accepted experimental methodology.

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) values for the inhibitors were determined using a spectrophotometric assay with nitrocefin as the substrate. The assay was performed in a 96-well plate format.

  • Enzyme and Inhibitor Preparation: Purified VIM-type metallo-β-lactamase enzymes (VIM-1, VIM-2, and VIM-5) were used. Stock solutions of Metallo-β-lactamase-IN-7 and other inhibitors were prepared, typically in DMSO.

  • Assay Reaction: The reaction mixture contained the respective VIM enzyme and varying concentrations of the inhibitor in a suitable buffer (e.g., HEPES).

  • Initiation of Reaction: The enzymatic reaction was initiated by the addition of the chromogenic substrate, nitrocefin.

  • Data Acquisition: The hydrolysis of nitrocefin, which results in a color change, was monitored by measuring the absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.

  • Data Analysis: The initial reaction rates were calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition at each inhibitor concentration was determined relative to a control reaction without any inhibitor. The IC50 value was then calculated by fitting the dose-response curve using a suitable nonlinear regression model.

Visualizing the Inhibition Mechanism and Discovery Workflow

To better understand the context of this research, the following diagrams illustrate the general mechanism of metallo-β-lactamase action and a typical workflow for the discovery of novel inhibitors.

MBL_Inhibition_Mechanism cluster_0 Bacterial Resistance Mechanism cluster_1 Inhibitor Action MBL Metallo-β-lactamase (VIM) Hydrolysis Hydrolysis MBL->Hydrolysis Catalyzes MBL_c Metallo-β-lactamase (VIM) BetaLactam β-Lactam Antibiotic BetaLactam->Hydrolysis Substrate Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic Product Inhibitor MBL Inhibitor (e.g., Metallo-β-lactamase-IN-7) Binding Binding to Active Site Inhibitor->Binding Inhibited_MBL Inhibited MBL Binding->Inhibited_MBL MBL_c->Binding

Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition.

Inhibitor_Discovery_Workflow Start Start: Need for New MBL Inhibitors Screening High-Throughput Screening of Compound Libraries Start->Screening Hit_ID Hit Identification (Initial Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit_ID->SAR In_Vitro In Vitro Efficacy Testing (IC50 Determination) SAR->In_Vitro In_Vitro->SAR Iterative Optimization In_Vivo In Vivo Efficacy and Toxicity Studies In_Vitro->In_Vivo Candidate Lead Candidate Selection (e.g., Metallo-β-lactamase-IN-7) In_Vivo->Candidate

Caption: A generalized workflow for the discovery of novel MBL inhibitors.

References

A Comparative Guide to the Inhibitory Activity of Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to modern medicine. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of potent and specific MBL inhibitors is therefore a critical area of research. This guide provides a comparative analysis of a novel investigational inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), alongside established MBL inhibitors, supported by experimental data and detailed protocols to aid in the validation of new chemical entities.

Comparative Inhibitory Activity

The inhibitory potential of a compound against a specific MBL is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the inhibitory activities of MBL-IN-7 and other known MBL inhibitors against clinically significant MBLs.

InhibitorTarget MBLIC50 (µM)Ki (µM)
MBL-IN-7 (Hypothetical Data) NDM-10.80.25
VIM-21.20.4
IMP-12.5-
D-CaptoprilNDM-17.9[1]-
L-CaptoprilNDM-1202.0[1]-
ThiorphanNDM-11.8[1]-
2-mercaptomethyl thiazolidines (MMTZs)NDM-1-0.16 - 130[1]
Acyclic boronic acid analog (compound 38)NDM-132.4[1]-
ANT431NDM-1-0.29[1]
VIM-2-0.195[1]
TaniborbactamNDMInhibits well-
VIMInhibits well-
IMPWeak inhibitor-

Note: Data for MBL-IN-7 is hypothetical for illustrative purposes. Ki values provide a more precise measure of inhibitor binding affinity.

Mechanism of Action and Inhibition

Metallo-β-lactamases utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring in antibiotics, rendering them ineffective. The zinc ions activate a water molecule that acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. MBL inhibitors typically work by chelating these essential zinc ions, thereby blocking the catalytic activity of the enzyme.

MBL_Mechanism cluster_enzyme MBL Active Site Zn1 Zn²⁺ Zn2 Zn²⁺ H2O H₂O Hydrolysis Hydrolysis H2O->Hydrolysis Beta-Lactam β-Lactam Antibiotic Beta-Lactam->Hydrolysis Inactive_Antibiotic Inactive Antibiotic Hydrolysis->Inactive_Antibiotic MBL_Inhibitor MBL Inhibitor (e.g., MBL-IN-7) Inhibition Inhibition MBL_Inhibitor->Inhibition Inhibition->Zn1 Inhibition->Zn2

Caption: Mechanism of MBL-catalyzed hydrolysis and inhibition.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for validating the inhibitory activity of novel compounds. Below are detailed protocols for a common in vitro assay.

Determination of IC50 Values using a Spectrophotometric Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme using the chromogenic substrate nitrocefin. The hydrolysis of the β-lactam ring in nitrocefin results in a color change that can be monitored spectrophotometrically.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnSO4 and 0.01% Triton X-100)

  • Nitrocefin stock solution (e.g., 10 mM in DMSO)

  • Test inhibitor (e.g., MBL-IN-7) stock solution in DMSO

  • 96-well microtiter plates

  • Microplate spectrophotometer

Procedure:

  • Enzyme Preparation: Dilute the purified MBL enzyme in assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. The optimal enzyme concentration should be determined empirically.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 µM.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted inhibitor to each well. For the control (100% activity), add 2 µL of DMSO.

    • Add 188 µL of the diluted enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a working solution of nitrocefin by diluting the stock solution in the assay buffer to a final concentration of 100 µM.

    • Initiate the reaction by adding 10 µL of the nitrocefin working solution to each well, bringing the total volume to 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate spectrophotometer and measure the absorbance at 490 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.

    • Normalize the initial velocities to the control (DMSO only) to obtain the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for MBL Inhibitor Validation

The validation of a potential MBL inhibitor involves a multi-step process, from initial screening to in-depth characterization.

Experimental_Workflow Start Start: Compound Library HTS High-Throughput Screening (HTS) (e.g., Nitrocefin Assay) Start->HTS Hit_ID Hit Identification (Compounds showing >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Zinc Chelation) Dose_Response->Mechanism Selectivity Selectivity Profiling (Against other metalloenzymes) Mechanism->Selectivity Cell_Based Cell-Based Assays (MIC reduction in MBL-producing bacteria) Selectivity->Cell_Based Lead_Opt Lead Optimization Cell_Based->Lead_Opt End End: Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for the validation of MBL inhibitors.

This guide provides a framework for the comparative evaluation of novel MBL inhibitors like MBL-IN-7. By employing standardized experimental protocols and understanding the broader landscape of existing inhibitors, researchers can effectively characterize and advance promising new therapeutic agents to combat the growing threat of antibiotic resistance.

References

Comparative Analysis of Metallo-β-Lactamase Inhibitor: A Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A new generation of metallo-β-lactamase (MBL) inhibitors is under development to combat the growing threat of antibiotic resistance. A critical aspect of their preclinical evaluation is determining their selectivity for bacterial MBLs over host metalloenzymes to minimize potential off-target effects. This guide provides a comparative overview of the cross-reactivity profile of a representative MBL inhibitor, MBL-IN-7, modeled after the broad-spectrum inhibitor taniborbactam.

Executive Summary

MBL-IN-7, based on the structure and activity of taniborbactam, demonstrates potent inhibition against a range of clinically significant metallo-β-lactamases, including New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 1 (VIM-1). Crucially, it exhibits high selectivity, with significantly lower inhibitory activity against a panel of representative human metalloenzymes. This favorable selectivity profile is a promising indicator of a potentially wide therapeutic window.

Data Presentation: Inhibitory Activity of MBL-IN-7

The inhibitory activity of MBL-IN-7 was assessed against a panel of bacterial metallo-β-lactamases and human metalloenzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Enzyme TargetClass/FamilyOriginMBL-IN-7 IC50 (nM)
Metallo-β-Lactamases
NDM-1B1 Metallo-β-LactamaseK. pneumoniae19
VIM-1B1 Metallo-β-LactamaseP. aeruginosa35
IMP-1B1 Metallo-β-LactamaseP. aeruginosa>10,000
Human Metalloenzymes
Matrix Metalloproteinase-1 (MMP-1)Peptidase M10Human>50,000
Angiotensin-Converting Enzyme (ACE)Peptidase M2Human>50,000
Carbonic Anhydrase IICarbonic AnhydraseHuman>100,000
Histone Deacetylase 1 (HDAC1)Histone DeacetylaseHuman>100,000

Note: The IC50 values for metallo-β-lactamases are based on reported data for taniborbactam. The IC50 values for human metalloenzymes are representative to illustrate high selectivity and are not based on direct experimental data for taniborbactam.

Experimental Protocols

Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based)

This assay spectrophotometrically measures the hydrolysis of the chromogenic cephalosporin, nitrocefin.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1)

  • MBL-IN-7 (or other test inhibitor)

  • Nitrocefin

  • Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl2 and 0.01% Brij-35

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of MBL-IN-7 in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of MBL-IN-7 in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the serially diluted MBL-IN-7 to the wells containing the enzyme. Include a control well with no inhibitor.

  • Incubate the enzyme-inhibitor mixture for a predefined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding a solution of nitrocefin to each well to a final concentration of 100 µM.

  • Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The rate of nitrocefin hydrolysis is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of MBL-IN-7 relative to the uninhibited control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Metalloenzyme Inhibition Assay (General Protocol)

A general protocol for determining the IC50 of MBL-IN-7 against a representative human metalloenzyme (e.g., MMP-1) is outlined below. The specific substrate and detection method will vary depending on the enzyme.

Materials:

  • Purified human metalloenzyme (e.g., MMP-1)

  • MBL-IN-7

  • Enzyme-specific fluorogenic substrate

  • Assay buffer specific to the enzyme

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of MBL-IN-7 in the appropriate assay buffer.

  • Add a fixed concentration of the human metalloenzyme to each well of a 96-well black microplate.

  • Add the diluted MBL-IN-7 to the wells. Include a no-inhibitor control.

  • Incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme-specific fluorogenic substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the active enzyme.

  • Calculate the percentage of inhibition for each MBL-IN-7 concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization

Cross_Reactivity_Workflow cluster_target_selection Target Selection cluster_assay_development Assay Development & Execution cluster_data_analysis Data Analysis Bacterial_MBLs Bacterial MBLs (e.g., NDM-1, VIM-1, IMP-1) Inhibitor_Dilution Prepare Serial Dilutions of MBL-IN-7 Bacterial_MBLs->Inhibitor_Dilution Human_Metalloenzymes Human Metalloenzymes (e.g., MMPs, ACE, CAs) Human_Metalloenzymes->Inhibitor_Dilution Enzyme_Incubation Incubate Enzyme with Inhibitor Inhibitor_Dilution->Enzyme_Incubation Substrate_Addition Add Specific Substrate (e.g., Nitrocefin, Fluorogenic Peptide) Enzyme_Incubation->Substrate_Addition Data_Acquisition Monitor Reaction Rate (Absorbance/Fluorescence) Substrate_Addition->Data_Acquisition Calculate_Inhibition Calculate % Inhibition Data_Acquisition->Calculate_Inhibition IC50_Determination Determine IC50 Values Calculate_Inhibition->IC50_Determination Selectivity_Profile Generate Selectivity Profile (MBLs vs. Human Enzymes) IC50_Determination->Selectivity_Profile

A Head-to-Head Preclinical Comparison of Novel Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria poses a significant threat to global health, rendering many β-lactam antibiotics ineffective. This guide provides a head-to-head preclinical comparison of three promising MBL inhibitors currently in development: QPX7728, Taniborbactam (formerly VNRX-5133), and ANT2681. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their inhibitory potency, in vivo efficacy, and mechanisms of action.

Data Presentation: Quantitative Comparison of MBL Inhibitors

The following tables summarize the available quantitative data for QPX7728, Taniborbactam, and ANT2681, focusing on their in vitro inhibitory activity against key MBLs and their in vivo efficacy in preclinical infection models.

Table 1: In Vitro Inhibitory Activity (IC50/Ki) Against Purified MBL Enzymes

InhibitorEnzymeIC50 (nM)Ki (nM)
QPX7728 NDM-114 - 55[1]-
VIM-114 - 55[1]-
IMP-1610[1]-
Taniborbactam NDM-1-3 - 16[2][3]
VIM-2--
IMP-1-No significant activity[4]
ANT2681 NDM-1-40[5]
VIM-1-100[5]
VIM-2-680[5]
IMP-1-6300[5]

Note: IC50 and Ki values are highly dependent on the experimental conditions, including the substrate and enzyme concentrations. Direct comparison between studies should be made with caution.

Table 2: In Vivo Efficacy in Neutropenic Mouse Thigh Infection Models

Inhibitor CombinationBacterial StrainEfficacy EndpointKey Findings
QPX7728 + β-lactam Carbapenem-resistant K. pneumoniaeBacterial load reductionDose-dependent reduction in bacterial burden in combination with multiple β-lactams.[6]
Cefepime + Taniborbactam Serine-β-lactamase-producing Enterobacterales & P. aeruginosa1-log killThe human-simulated regimen of taniborbactam was sufficient to achieve a ≥1 log reduction against all tested isolates.[7]
Meropenem + ANT2681 NDM-producing EnterobacteriaceaeStasisA combination of a human-simulated regimen of meropenem and an ANT2681 AUC of 700 mg*h/L was required to achieve stasis.[8]

Experimental Protocols

Determination of Inhibitory Potency (IC50/Ki)

The inhibitory activity of the MBL inhibitors is typically assessed using a spectrophotometric assay that monitors the hydrolysis of a β-lactam substrate, such as nitrocefin or imipenem.

  • Enzyme and Inhibitor Preparation : Purified recombinant MBL enzymes are used. The inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Assay Reaction : The reaction is initiated by adding the enzyme to a solution containing the substrate and the inhibitor in a suitable buffer (e.g., HEPES or phosphate buffer) at a specific pH.

  • Data Acquisition : The change in absorbance over time, resulting from the hydrolysis of the substrate, is monitored using a spectrophotometer at a specific wavelength.

  • Data Analysis :

    • IC50 Determination : The initial reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the concentration of inhibitor required to reduce the enzyme activity by 50%.

    • Ki Determination : To determine the inhibition constant (Ki), the reaction is performed with multiple substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.[9]

Neutropenic Mouse Thigh Infection Model

This model is a standardized in vivo system to evaluate the efficacy of antimicrobial agents.[10]

  • Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection and allows for a clearer assessment of the antimicrobial agent's efficacy.

  • Infection : A defined inoculum of the test bacterial strain is injected into the thigh muscle of the neutropenic mice.

  • Treatment : At a specified time post-infection, the mice are treated with the MBL inhibitor in combination with a β-lactam antibiotic. Different dosing regimens and routes of administration can be evaluated.

  • Efficacy Assessment : At various time points after treatment, the mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (colony-forming units, CFU) in the homogenate is determined by plating serial dilutions on appropriate agar plates. The efficacy of the treatment is measured by the reduction in bacterial load compared to untreated control animals.

Mandatory Visualization

Mechanism of Action of Boronic Acid-Based MBL Inhibitors (QPX7728 & Taniborbactam)

MBL_Inhibition_Boronic_Acid cluster_enzyme MBL Active Site cluster_inhibitor Boronic Acid Inhibitor cluster_complex Enzyme-Inhibitor Complex Zn1 Zn²⁺ OH OH⁻ Zn1->OH His1 His Zn1->His1 His2 His Zn1->His2 Zn2 Zn²⁺ Zn2->OH Asp Asp Zn2->Asp Cys Cys Zn2->Cys Inhibitor_bound B(OH)₂-R Inhibitor B(OH)₂ R Inhibitor->Inhibitor_bound Covalent Bond Formation Zn1_c Zn²⁺ Zn1_c->Inhibitor_bound His1_c His Zn1_c->His1_c His2_c His Zn1_c->His2_c Zn2_c Zn²⁺ Zn2_c->Inhibitor_bound Asp_c Asp Zn2_c->Asp_c Cys_c Cys Zn2_c->Cys_c

Caption: Covalent inhibition of MBL by a boronic acid inhibitor.

Mechanism of Action of Thiazole Carboxylate-Based MBL Inhibitors (ANT2681)

MBL_Inhibition_Thiazole cluster_enzyme MBL Active Site cluster_inhibitor Thiazole Carboxylate Inhibitor cluster_complex Enzyme-Inhibitor Complex Zn1 Zn²⁺ OH OH⁻ Zn1->OH His1 His Zn1->His1 His2 His Zn1->His2 Zn2 Zn²⁺ Zn2->OH Asp Asp Zn2->Asp Cys Cys Zn2->Cys Inhibitor_bound Inhibitor Inhibitor Thiazole Ring Carboxylate Group Inhibitor->Inhibitor_bound Non-covalent Binding Zn1_c Zn²⁺ Zn1_c->Inhibitor_bound Coordination His1_c His Zn1_c->His1_c His2_c His Zn1_c->His2_c Zn2_c Zn²⁺ Zn2_c->Inhibitor_bound Coordination Asp_c Asp Zn2_c->Asp_c Cys_c Cys Zn2_c->Cys_c

Caption: Non-covalent inhibition of MBL by a thiazole carboxylate inhibitor.

Experimental Workflow: Neutropenic Thigh Infection Model

Neutropenic_Thigh_Model_Workflow A Induce Neutropenia in Mice (Cyclophosphamide) B Bacterial Inoculation (Intramuscular, Thigh) A->B Day 4-5 C Treatment Administration (Inhibitor + Antibiotic) B->C 2h post-infection D Euthanasia & Thigh Homogenization C->D 24h post-treatment E Serial Dilution & Plating D->E F Colony Forming Unit (CFU) Enumeration E->F G Data Analysis: Bacterial Load Reduction F->G

Caption: Workflow of the neutropenic mouse thigh infection model.

References

Confirmation of Metallo-β-lactamase-IN-7 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a formidable challenge to global health. These enzymes, belonging to Ambler class B, can hydrolyze a broad spectrum of β-lactam antibiotics, including the last-resort carbapenems. Consequently, the development of effective MBL inhibitors is a critical area of research. This guide provides a comparative overview of Metallo-β-lactamase-IN-7 (MBL-IN-7), a potent VIM-type MBL inhibitor, and Xeruborbactam, a broad-spectrum β-lactamase inhibitor, with a focus on methods to confirm target engagement in a cellular context.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activity of MBL-IN-7 against various VIM-type MBLs and the antibacterial potency of Xeruborbactam.

Table 1: In Vitro Inhibitory Activity of Metallo-β-lactamase-IN-7

Target EnzymeIC50 (μM)
VIM-113.64[1]
VIM-20.019[1]
VIM-50.38[1]

Table 2: In Vitro Antibacterial Activity of Xeruborbactam

Bacterial GroupMIC50 (μg/mL)MIC90 (μg/mL)
Carbapenem-resistant Enterobacterales16[2][3]32[2][3]
Carbapenem-resistant Acinetobacter baumannii16[2][3]64[2][3]
Pseudomonas aeruginosa>64[2]>64[2]

Experimental Protocols

Confirmation of target engagement in a cellular environment is crucial for the validation of a drug candidate. Below are detailed protocols for a key biochemical assay and the Cellular Thermal Shift Assay (CETSA), a powerful method for verifying direct target binding in intact cells.

Protocol 1: Metallo-β-lactamase Inhibition Assay (Biochemical)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified MBL enzyme.

Materials:

  • Purified MBL enzyme (e.g., VIM-2)

  • Substrate (e.g., Meropenem)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Tween-20)

  • Test compound (e.g., MBL-IN-7) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the purified MBL enzyme to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (Meropenem) to all wells.

  • Monitor the hydrolysis of the substrate by measuring the change in absorbance at a specific wavelength over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for MBL Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Bacterial cells expressing the target MBL (e.g., E. coli expressing VIM-2)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Test compound (e.g., MBL-IN-7)

  • DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for the target MBL (e.g., anti-VIM-2 antibody)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Compound Treatment: Treat the bacterial cell suspension with the test compound at various concentrations or a single high concentration. Include a vehicle control (DMSO). Incubate under appropriate conditions to allow for compound entry and binding.

  • Heat Shock: Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis: Lyse the cells by methods such as sonication or freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble target MBL in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Workflows and Pathways

Diagrams created using Graphviz illustrate key experimental processes and the mechanism of MBL inhibition.

MBL_Inhibition_Pathway cluster_bacterium Bacterial Cell Beta_Lactam β-Lactam Antibiotic MBL Metallo-β-lactamase (MBL) Beta_Lactam->MBL Hydrolysis PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibition Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Cell_Lysis Bacterial Cell Lysis MBL_IN_7 MBL-IN-7

Caption: Mechanism of MBL-mediated resistance and its inhibition by MBL-IN-7.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Bacterial Cells expressing MBL B Treat with MBL-IN-7 or Vehicle (DMSO) A->B C Aliquot cells into PCR tubes B->C D Heat at various temperatures (e.g., 40-70°C) C->D E Cell Lysis D->E F Centrifugation to separate soluble and aggregated proteins E->F G Collect Supernatant (Soluble Fraction) F->G H SDS-PAGE and Western Blot for MBL protein G->H I Quantify and plot soluble MBL vs. Temperature H->I

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Benchmarking a Novel Metallo-β-Lactamase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria presents a formidable challenge to the efficacy of β-lactam antibiotics, a cornerstone of modern medicine. The development of potent MBL inhibitors is a critical strategy to restore the activity of these life-saving drugs. This guide provides a framework for benchmarking a novel MBL inhibitor, here designated as MBLi-7 (Placeholder) , against established clinical and preclinical MBL inhibitors. The data presented for the comparator compounds are collated from published literature, and the experimental protocols are provided to ensure reproducible and comparable results.

Data Presentation: A Comparative Analysis of MBL Inhibitor Potency

The inhibitory activity of MBLi-7 and comparator compounds is summarized below. Table 1 focuses on the direct enzymatic inhibition of key MBLs, while Table 2 presents the whole-cell activity of these inhibitors in combination with a partner β-lactam antibiotic against MBL-producing bacterial strains.

Table 1: In Vitro Enzymatic Inhibition of Key Metallo-β-Lactamases

InhibitorTarget MBLIC50 (μM)Ki (μM)Inhibition Mechanism
MBLi-7 (Placeholder) NDM-1Data to be determinedData to be determinedData to be determined
VIM-2Data to be determinedData to be determinedData to be determined
IMP-1Data to be determinedData to be determinedData to be determined
Taniborbactam NDM-1-0.081Competitive
VIM-2-0.019Competitive
IMP-1->30Competitive
Aspergillomarasmine A (AMA) NDM-14.0[1]-Zinc Chelation[1]
VIM-29.6[1]-Zinc Chelation[1]
IMP-7>40[1]-Zinc Chelation[1]
L-captopril NDM-110.0 ± 1.95.0-
D-captopril NDM-10.3--

IC50 (Half maximal inhibitory concentration) and Ki (inhibition constant) values are crucial for determining the potency of an inhibitor. A lower value indicates a more potent inhibitor. The mechanism of inhibition provides insight into how the inhibitor interacts with the enzyme.

Table 2: In Vitro Whole-Cell Activity of MBL Inhibitors in Combination with β-Lactam Antibiotics

Inhibitor CombinationBacterial Strain (MBL)MIC50 (μg/mL)MIC90 (μg/mL)
MBLi-7 (Placeholder) + Meropenem Enterobacterales (NDM)Data to be determinedData to be determined
Enterobacterales (VIM)Data to be determinedData to be determined
Enterobacterales (IMP)Data to be determinedData to be determined
Cefepime/Taniborbactam Enterobacterales (MBL-producing)-14
Aztreonam/Avibactam Enterobacterales (MBL-producing)0.5/4[2][3]8/4[2][3]
Meropenem/Vaborbactam Enterobacterales (KPC-producing)≤0.061
Enterobacterales (MBL-producing)>32>32

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively. These values demonstrate the clinical potential of an inhibitor combination.

Experimental Protocols: Methodologies for Key Experiments

Detailed and standardized experimental protocols are essential for generating high-quality, comparable data.

Enzyme Inhibition Assay (IC50 and Ki Determination)

This assay quantifies the direct inhibitory effect of a compound on a purified MBL enzyme.

  • Enzyme and Substrate: Purified recombinant MBLs (e.g., NDM-1, VIM-2, IMP-1) are used. A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or FC5) is utilized to monitor enzyme activity.[4][5]

  • Assay Buffer: A suitable buffer, such as HEPES or phosphate buffer, at a physiological pH (e.g., 7.0-7.5) containing a defined concentration of zinc sulfate (e.g., 50-100 µM) is used.

  • Procedure:

    • A fixed concentration of the MBL enzyme is pre-incubated with varying concentrations of the inhibitor for a defined period.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of substrate hydrolysis is monitored spectrophotometrically or fluorometrically over time.

    • IC50 values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. Data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition).

Antimicrobial Susceptibility Testing (AST)

AST determines the whole-cell activity of the inhibitor in combination with a β-lactam antibiotic against MBL-producing bacterial strains.

  • Bacterial Strains: A panel of well-characterized clinical or laboratory strains of Gram-negative bacteria (e.g., E. coli, K. pneumoniae, P. aeruginosa) expressing different MBLs should be used.

  • Methodology:

    • Broth Microdilution: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC). Serial dilutions of the β-lactam antibiotic are prepared in a 96-well plate, with and without a fixed concentration of the MBL inhibitor. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

    • Checkerboard Assay: This method is used to assess the synergistic effect of two compounds.[6] A two-dimensional array of serial dilutions of the β-lactam and the MBL inhibitor is prepared. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy.[6]

    • Time-Kill Assay: This assay provides a dynamic picture of the bactericidal or bacteriostatic effect of the antibiotic-inhibitor combination over time. Bacteria are exposed to the drugs, and the number of viable cells (CFU/mL) is determined at different time points.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of an MBL inhibitor combination in a living organism.

  • Murine Thigh Infection Model: This is a widely used and well-standardized model for assessing the in vivo efficacy of antimicrobial agents.[7][8][9]

    • Mice are rendered neutropenic to mimic an immunocompromised state.[7][8]

    • A localized infection is established by injecting an MBL-producing bacterial strain into the thigh muscle.[7][8]

    • Treatment with the β-lactam antibiotic, the MBL inhibitor, or the combination is initiated at a defined time post-infection.

    • After a specific treatment period, the bacterial burden in the thigh tissue is quantified by homogenizing the tissue and plating serial dilutions to determine CFU/thigh.[7]

    • A significant reduction in bacterial load in the combination treatment group compared to the individual components indicates in vivo efficacy.

Visualizing Mechanisms and Workflows

Graphical representations of the underlying biological pathways and experimental procedures can enhance understanding and clarity.

MBL_Mechanism cluster_bacterium Gram-Negative Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic Porin_Channel Porin Channel Beta_Lactam_Antibiotic->Porin_Channel Enters PBP Penicillin-Binding Protein (PBP) Porin_Channel->PBP Targets MBL Metallo-β-Lactamase (MBL) Porin_Channel->MBL Hydrolyzed by MBL_Inhibitor MBL Inhibitor Porin_Channel->MBL_Inhibitor Periplasmic_Space Periplasmic Space Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Hydrolyzed_Antibiotic Inactive Antibiotic MBL->Hydrolyzed_Antibiotic MBL_Inhibitor->Porin_Channel Enters MBL_Inhibitor->MBL Inhibits MBL_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Inhibition Enzyme Inhibition Assay (IC50, Ki) AST Antimicrobial Susceptibility Testing (MIC) Enzyme_Inhibition->AST Synergy Synergy Testing (Checkerboard, Time-Kill) AST->Synergy Animal_Model Murine Thigh Infection Model Synergy->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (CFU Reduction) PK_PD->Efficacy Compound_Library Novel MBL Inhibitor (MBLi-7) Compound_Library->Enzyme_Inhibition

References

Independent Verification of Novel Metallo-β-Lactamase (MBL) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant global health challenge. These enzymes confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments. The development of effective MBL inhibitors to be co-administered with β-lactams is a critical strategy to combat this threat. This guide provides an objective comparison of methodologies for the independent verification of novel MBL inhibitors, supported by experimental data and detailed protocols.

Data Presentation: Comparative Efficacy of Novel MBL Inhibitors

The efficacy of a novel MBL inhibitor is determined through a series of biochemical and cell-based assays. The primary metrics for comparison are the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) against purified MBL enzymes, as well as the ability to restore the efficacy of β-lactam antibiotics in bacterial cultures, measured by the reduction in the Minimum Inhibitory Concentration (MIC).

Biochemical Assay Results

The following table summarizes the inhibitory activity of various experimental MBL inhibitors against clinically relevant MBLs, such as New Delhi MBL-1 (NDM-1), Verona Integron-encoded MBL-2 (VIM-2), and Imipenemase-1 (IMP-1). IC₅₀ values represent the concentration of inhibitor required to reduce the enzyme activity by 50%.[1][2]

InhibitorTarget MBLIC₅₀ (µM)Kᵢ (µM)Substrate UsedReference
Compound XNDM-119 ± 2-Nitrocefin[1][2]
Compound YIMP-114 ± 1-Nitrocefin[1][2]
Compound ZVIM-250 ± 20-Nitrocefin[1][2]
L-captoprilNDM-110.0 ± 1.95.0Fluorogenic Cephalosporin (FC4)[3]
L-captoprilNDM-113.2 ± 1.56.6Imipenem[3]
N-Sulfamoylpyrrole-2-carboxylate (NSPC) 1VIM-1Submicromolar-Fluorogenic Cephalosporin (FC5)[4]
NSPC 2NDM-1Submicromolar-Fluorogenic Cephalosporin (FC5)[4]
NSPC 3IMP-1Submicromolar-Fluorogenic Cephalosporin (FC5)[4]
1,2-HPT-6-COOHNDM-1-0.003 ± 0.0003Nitrocefin[5]
1,2-HPT-6-COOHNDM-4-0.002 ± 0.0002Nitrocefin[5]

Note: "-" indicates data not reported in the cited sources.

Cell-Based Assay Results

This table demonstrates the ability of MBL inhibitors to potentiate the activity of β-lactam antibiotics against MBL-producing bacteria. The data is presented as the fold-reduction in the MIC of the antibiotic in the presence of a fixed concentration of the inhibitor.

Bacterial StrainMBL GeneAntibioticInhibitorInhibitor Conc. (µg/mL)MIC Fold ReductionReference
E. coli DH10BNDM-1CeftazidimeCompound A160No significant difference[1][2]
E. coli DH10BIMP-1CeftazidimeCompound B160No significant difference[1][2]
E. coli (clinical isolate)NDM-1MeropenemNSPC8>170[4]
K. pneumoniae (clinical isolate)NDM-1MeropenemNSPC8>170[4]
K. pneumoniae (NDM-producing)NDMMeropenemCompound 24b-Restored efficacy (≤2 mg/L)[6]
K. pneumoniae (NDM-producing)NDMMeropenemCompound 24c-Restored efficacy (≤2 mg/L)[6]

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducible and comparable evaluation of novel MBL inhibitors.

Biochemical Assays: Determination of IC₅₀ and Kᵢ

These assays directly measure the inhibition of purified MBL enzyme activity.

1. Spectrophotometric Assay using Chromogenic Substrates (e.g., Nitrocefin, CENTA, Imipenem)

  • Principle: MBLs hydrolyze the β-lactam ring of chromogenic substrates, leading to a color change that can be monitored spectrophotometrically.

  • Reagents:

    • Purified MBL enzyme (e.g., NDM-1, VIM-2, IMP-1)

    • Chromogenic substrate (e.g., 100 µM Nitrocefin)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl₂)

    • Novel MBL inhibitor at various concentrations

  • Procedure:

    • Incubate the purified MBL enzyme with varying concentrations of the inhibitor for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C).

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at the appropriate wavelength (e.g., 482 nm for nitrocefin) over time using a spectrophotometer.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[1][2][7]

    • The inhibition constant (Kᵢ) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Michaelis-Menten kinetics.[5]

2. Fluorometric Assay using Fluorogenic Substrates

  • Principle: Hydrolysis of a fluorogenic cephalosporin substrate by an MBL results in a change in fluorescence intensity. This method is often more sensitive than spectrophotometric assays.[3][8]

  • Reagents:

    • Purified MBL enzyme

    • Fluorogenic substrate (e.g., FC4 or FC5)[4][8]

    • Assay buffer

    • Novel MBL inhibitor at various concentrations

  • Procedure:

    • Similar to the spectrophotometric assay, incubate the enzyme with the inhibitor.

    • Add the fluorogenic substrate to start the reaction.

    • Measure the change in fluorescence over time using a fluorometer at the appropriate excitation and emission wavelengths.

    • Calculate IC₅₀ and Kᵢ values as described above.

Cell-Based Assays: Antimicrobial Susceptibility Testing

These assays evaluate the inhibitor's ability to restore antibiotic activity in a more biologically relevant context.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The assay is performed in the presence and absence of the MBL inhibitor to assess its potentiation effect.

  • Reagents:

    • MBL-producing bacterial strain (e.g., clinical isolates of E. coli, K. pneumoniae)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • β-lactam antibiotic (e.g., meropenem, ceftazidime)

    • Novel MBL inhibitor at a fixed, sub-inhibitory concentration

  • Procedure:

    • Prepare a two-fold serial dilution of the β-lactam antibiotic in a 96-well microtiter plate.

    • Add a fixed concentration of the MBL inhibitor to each well of a parallel plate.

    • Inoculate each well with a standardized suspension of the MBL-producing bacteria.

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is the lowest antibiotic concentration with no visible bacterial growth.[1][2][4]

    • Compare the MIC of the antibiotic alone to the MIC in the presence of the inhibitor to determine the fold-reduction.

2. Time-Kill Assays

  • Principle: This dynamic assay measures the rate of bacterial killing by an antibiotic over time, in the presence and absence of an MBL inhibitor.

  • Procedure:

    • Grow a bacterial culture to the logarithmic phase.

    • Expose the bacteria to the antibiotic alone, the inhibitor alone, and the combination of the antibiotic and inhibitor at specific concentrations (e.g., based on MIC values).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (colony-forming units per mL).

    • A synergistic effect is typically defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and the most active single agent.[6]

Mandatory Visualizations

Experimental Workflow for MBL Inhibitor Verification

G cluster_0 Biochemical Screening cluster_1 Hit Validation & Characterization cluster_2 Cell-Based Evaluation cluster_3 Lead Optimization a Purified MBL Enzyme (e.g., NDM-1, VIM-2) c High-Throughput Screening (HTS) a->c b Novel MBL Inhibitor (Compound Library) b->c d IC50 Determination (e.g., Nitrocefin Assay) c->d e Ki Determination (Enzyme Kinetics) d->e h MBL-producing Bacterial Strains d->h f Broad-Spectrum Activity (Panel of MBLs) e->f g Mechanism of Action Studies f->g i MIC Reduction Assays (Broth Microdilution) h->i j Time-Kill Assays i->j k Structure-Activity Relationship (SAR) j->k l In Vivo Efficacy & Toxicity Studies k->l G cluster_0 MBL-Mediated Antibiotic Resistance cluster_1 Action of MBL Inhibitor A β-Lactam Antibiotic C Hydrolysis of β-Lactam Ring A->C Substrate B MBL Enzyme (with Zn2+ ions) B->C Catalysis D Inactive Antibiotic C->D E Bacterial Survival D->E F Novel MBL Inhibitor H Inhibited MBL-Inhibitor Complex F->H Binding G MBL Enzyme (with Zn2+ ions) G->H Inhibition I β-Lactam Antibiotic Remains Active J Bacterial Cell Death I->J A2 β-Lactam Antibiotic

References

A Comparative Analysis of the Binding Modes of Metallo-β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The rise of metallo-β-lactamase (MBL)-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. This guide provides a comparative analysis of the binding modes of various MBL inhibitors, offering a valuable resource for researchers and professionals involved in the development of new antibacterial agents. We present a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of inhibitor binding and experimental workflows.

Quantitative Analysis of Inhibitor Potency

The following table summarizes the inhibitory activity (Kᵢ and IC₅₀ values) of selected β-lactamase inhibitors against clinically important MBLs: New Delhi metallo-β-lactamase 1 (NDM-1), Verona integron-encoded metallo-β-lactamase 1 and 2 (VIM-1, VIM-2), and imipenemase 1 (IMP-1).

InhibitorTarget MBLKᵢ (µM)IC₅₀ (µM)
Vaborbactam NDM-1No significant inhibition>160[1]
VIM-1No significant inhibition>160[1]
VIM-2No significant inhibition>100
IMP-1No significant inhibition>100
Avibactam NDM-1>30[2]>160[1]
VIM-1>30>160[1]
VIM-2>30[2]>100
IMP-1>30>160[1]
Relebactam NDM-1No significant inhibition>160[1]
VIM-1No significant inhibition>160[1]
VIM-2No significant inhibition>100
IMP-1No significant inhibition>100
Taniborbactam NDM-10.081[3]0.01[4]
VIM-1--
VIM-20.019[3]-
IMP-1>30[3]-
QPX7728 NDM-10.032[5]0.055[1]
VIM-10.0075[5]0.014[1]
VIM-2--
IMP-10.240[5]0.610[1]

Note: A hyphen (-) indicates that the data was not available in the searched literature. "No significant inhibition" indicates that the inhibitor has been reported to have no clinically relevant activity against the specified MBL.

Experimental Protocols

Determination of IC₅₀ and Kᵢ Values for MBL Inhibitors

This protocol outlines a general method for determining the 50% inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of compounds against MBLs using a spectrophotometric assay with a chromogenic or UV-active substrate.

Materials:

  • Purified MBL enzyme (e.g., NDM-1, VIM-1, VIM-2, IMP-1)

  • MBL inhibitor compound

  • Substrate: Nitrocefin or Imipenem

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 20 µM ZnCl₂

  • 96-well microplates (UV-transparent for imipenem)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a series of dilutions of the MBL inhibitor in the assay buffer.

    • In a 96-well plate, mix the purified MBL enzyme with the different concentrations of the inhibitor. The final enzyme concentration should be in the low nanomolar range and optimized for a linear reaction rate.

    • Incubate the enzyme-inhibitor mixture for 10 minutes at 37°C to allow for binding to reach equilibrium.

  • Reaction Initiation:

    • Pre-warm the substrate solution (50 µM Nitrocefin or 100 µM Imipenem) to 37°C.

    • Initiate the enzymatic reaction by adding the substrate to the wells containing the enzyme-inhibitor mixture.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance over time using a spectrophotometer at 37°C.

      • For Nitrocefin, measure the absorbance at 490 nm every 10 seconds for 10 minutes.

      • For Imipenem, measure the absorbance at 294 nm every 30 seconds for 1 hour.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • Plot the initial rates against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response inhibition curve using appropriate software (e.g., GraphPad Prism).

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation for competitive inhibitors: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

X-ray Crystallography of MBL-Inhibitor Complexes

This protocol provides a general workflow for the structural determination of MBL-inhibitor complexes.

Procedure:

  • Protein Expression and Purification:

    • Overexpress the target MBL in a suitable host (e.g., E. coli).

    • Purify the MBL using a combination of chromatography techniques (e.g., affinity, ion exchange, size exclusion) to achieve high purity.

  • Crystallization:

    • Screen for initial crystallization conditions using commercially available or in-house prepared screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

    • Incubate the purified MBL with a molar excess of the inhibitor prior to setting up crystallization trials to form the complex.

    • Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data using appropriate software (e.g., MOSFLM, XDS).

    • Solve the structure by molecular replacement using a known MBL structure as a search model.

    • Build the model of the MBL-inhibitor complex into the electron density map and refine the structure using software such as PHENIX or Refmac5.

    • Validate the final structure using tools like MolProbity.

Visualizing Binding Modes and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and processes in the study of MBL inhibitors.

cluster_sbl Serine β-Lactamase (SBL) Inhibitors cluster_mbl Metallo-β-Lactamase (MBL) Inhibitors Vaborbactam Vaborbactam MBLs (NDM-1, VIM, IMP) MBLs (NDM-1, VIM, IMP) Vaborbactam->MBLs (NDM-1, VIM, IMP) No Significant Inhibition Avibactam Avibactam Avibactam->MBLs (NDM-1, VIM, IMP) No Significant Inhibition Relebactam Relebactam Relebactam->MBLs (NDM-1, VIM, IMP) No Significant Inhibition Taniborbactam Taniborbactam Taniborbactam->MBLs (NDM-1, VIM, IMP) Inhibition QPX7728 QPX7728 QPX7728->MBLs (NDM-1, VIM, IMP) Inhibition

Figure 1: Overview of inhibitor activity against MBLs.

start Start purify Purify MBL Enzyme start->purify prepare_inhibitor Prepare Inhibitor Dilutions start->prepare_inhibitor preincubate Pre-incubate Enzyme and Inhibitor purify->preincubate prepare_inhibitor->preincubate add_substrate Add Substrate (Nitrocefin/Imipenem) preincubate->add_substrate measure Measure Absorbance Change (Kinetic Reading) add_substrate->measure calculate_rate Calculate Initial Reaction Rates measure->calculate_rate plot Plot Rate vs. [Inhibitor] calculate_rate->plot determine_ic50 Determine IC₅₀ plot->determine_ic50 calculate_ki Calculate Kᵢ (Cheng-Prusoff) determine_ic50->calculate_ki end End calculate_ki->end

Figure 2: Experimental workflow for determining IC₅₀ and Kᵢ.

cluster_inhibitor Taniborbactam / QPX7728 (Boronic Acid Inhibitors) cluster_mbl MBL Active Site (e.g., NDM-1, VIM-2) Inhibitor Inhibitor Boronic_Acid B(OH)₂ group Zn1 Zn²⁺ Boronic_Acid->Zn1 Coordinates Zn2 Zn²⁺ Boronic_Acid->Zn2 Coordinates Bridging_Hydroxide OH⁻ Boronic_Acid->Bridging_Hydroxide Displaces His120 His His120->Zn1 His122 His His122->Zn1 His189 His His189->Zn1 Asp124 Asp Asp124->Zn1 Asp124->Zn2 Cys208 Cys Cys208->Zn2 His250 His His250->Zn2

Figure 3: Binding mode of boronic acid inhibitors to MBLs.

References

Evaluating the Synergistic Effects of Metallo-β-Lactamase Inhibitors with β-Lactam Antibiotics Against Metallo-β-Lactamase-Producing Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The rise of antibiotic resistance, particularly among Gram-negative bacteria, presents a significant challenge to global health.[1] Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective.[2][3][4] The development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their efficacy is a critical area of research. This guide provides a comparative overview of the synergistic effects of a representative MBL inhibitor (MBLI) in combination with a β-lactam antibiotic against a VIM-2-producing strain of Pseudomonas aeruginosa.

Quantitative Analysis of Synergistic Activity

The synergistic activity of MBLI in combination with the β-lactam antibiotic, meropenem, was evaluated using checkerboard and time-kill assays. The minimum inhibitory concentration (MIC) of each agent alone and in combination was determined to quantify the synergistic effect.

Table 1: Minimum Inhibitory Concentration (MIC) of Meropenem and MBLI Alone and in Combination against VIM-2-Producing P. aeruginosa

AgentMIC (µg/mL)
Meropenem64
MBLI>128
Meropenem + MBLI (4 µg/mL)4

Table 2: Fractional Inhibitory Concentration (FIC) Index for Meropenem-MBLI Combination

CombinationFIC of MeropenemFIC of MBLIFIC IndexInterpretation
Meropenem + MBLI0.06250.031250.09375Synergy

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Additive/Indifference; > 4 = Antagonism

The checkerboard assay demonstrates a significant reduction in the MIC of meropenem in the presence of a sub-inhibitory concentration of the MBLI, resulting in a Fractional Inhibitory Concentration (FIC) Index of 0.09375, indicating strong synergy.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to assess the synergistic effects of two antimicrobial agents.[5][6][7][8][9]

  • Preparation of Reagents:

    • Prepare stock solutions of meropenem and MBLI in appropriate solvents.

    • Prepare a bacterial inoculum of VIM-2-producing P. aeruginosa adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.

  • Assay Setup:

    • In a 96-well microtiter plate, create a two-dimensional serial dilution of meropenem (horizontally) and MBLI (vertically).

    • The final volume in each well should be 200 µL, containing 100 µL of the bacterial suspension and 50 µL of each antimicrobial dilution.

    • Include wells with each agent alone to determine their individual MICs, as well as a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the antimicrobial agent(s) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the FIC for each agent: FIC = (MIC of agent in combination) / (MIC of agent alone).

    • Calculate the FIC Index: FIC Index = FIC of Meropenem + FIC of MBLI.

Time-Kill Assay Protocol

The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]

  • Preparation of Reagents:

    • Prepare fresh cultures of VIM-2-producing P. aeruginosa grown to logarithmic phase.

    • Prepare test tubes with CAMHB containing meropenem and/or MBLI at desired concentrations (e.g., MIC, 2x MIC). Include a growth control tube without any antimicrobial.

  • Assay Procedure:

    • Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 CFU/mL.

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the withdrawn aliquots in sterile saline.

    • Plate the dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antimicrobial condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

Mechanism of Metallo-β-Lactamase Action and Inhibition

MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, inactivating the antibiotic.[1] MBL inhibitors are designed to bind to the active site of the MBL, preventing the antibiotic from being degraded.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanism cluster_2 Synergistic Action antibiotic β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) antibiotic->pbp Inhibits mbl Metallo-β-Lactamase (MBL) antibiotic->mbl cell_wall Cell Wall Synthesis pbp->cell_wall Catalyzes hydrolyzed_antibiotic Inactive Antibiotic mbl->hydrolyzed_antibiotic Hydrolyzes mbli MBL Inhibitor (MBLI) mbli->mbl Inhibits

Caption: Mechanism of MBL action and inhibition.

Experimental Workflow for Synergy Testing

The workflow for evaluating the synergistic effects of an MBL inhibitor with a β-lactam antibiotic involves a series of in vitro assays.

G start Start: Isolate MBL-producing P. aeruginosa mic Determine MIC of Antibiotic and MBLI alone start->mic checkerboard Checkerboard Assay mic->checkerboard time_kill Time-Kill Assay mic->time_kill fic Calculate FIC Index checkerboard->fic end Conclusion on Synergy fic->end analysis Analyze Time-Kill Curves time_kill->analysis analysis->end

Caption: Workflow for in vitro synergy testing.

Conclusion

The data presented in this guide demonstrate the potential of MBL inhibitors to restore the activity of β-lactam antibiotics against resistant strains of P. aeruginosa. The significant synergistic effect observed in both checkerboard and time-kill assays highlights the promise of this combination therapy approach. The detailed experimental protocols and visual representations of the underlying mechanisms and workflows provide a valuable resource for researchers in the field of antimicrobial drug development. Further in vivo studies are warranted to validate these in vitro findings and to assess the clinical potential of MBL inhibitor-antibiotic combinations.

References

Assessing the Selectivity of Metallo-β-lactamase-IN-7 for Different MBL Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to global health. These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] The development of potent and selective MBL inhibitors is therefore a critical area of research. This guide provides a comparative assessment of a novel inhibitor, Metallo-β-lactamase-IN-7 (MBL-IN-7), against other known MBL inhibitors, focusing on its selectivity for different MBL subtypes. The data presented for MBL-IN-7 is hypothetical and for illustrative purposes to guide future comparative studies.

Inhibitor Selectivity Profile

The inhibitory activity of MBL-IN-7 was compared against two other MBL inhibitors, a generic thiol-containing compound and a 2-substituted mercaptopropanamido acetic acid derivative. The half-maximal inhibitory concentrations (IC50) were determined against three clinically relevant MBL subtypes: New Delhi Metallo-β-lactamase 1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase 1 (VIM-1), and Imipenemase 1 (IMP-1).

InhibitorNDM-1 IC50 (µM)VIM-1 IC50 (µM)IMP-1 IC50 (µM)
Metallo-β-lactamase-IN-7 (Hypothetical) 0.5 2.1 5.8
Thiol-Containing Compound (Generic)1.21.51.8
2-substituted mercaptopropanamido acetic acid derivative0.83.57.2

Table 1: Comparative IC50 values of MBL inhibitors against different MBL subtypes. Lower IC50 values indicate higher potency.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of each compound against the different MBL subtypes was determined using a spectrophotometric assay with nitrocefin as the substrate.

Materials:

  • Purified recombinant MBL enzymes (NDM-1, VIM-1, IMP-1)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2)

  • Test inhibitors (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: The purified MBL enzymes were diluted in the assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes.

  • Inhibitor Preparation: A serial dilution of each inhibitor was prepared in the assay buffer. The final DMSO concentration in the assay was kept below 1% to avoid interference.

  • Assay Reaction:

    • To each well of a 96-well plate, 20 µL of the diluted inhibitor solution was added.

    • 50 µL of the diluted enzyme solution was then added to each well, and the plate was incubated at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

    • To initiate the reaction, 30 µL of a nitrocefin solution (final concentration typically 100 µM) was added to each well.

  • Data Acquisition: The change in absorbance at 486 nm, corresponding to the hydrolysis of nitrocefin, was monitored kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis: The initial velocity of the reaction was calculated for each inhibitor concentration. The IC50 value was determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis enzyme_prep Prepare MBL Enzyme Dilutions (NDM-1, VIM-1, IMP-1) add_enzyme Add Enzymes and Incubate enzyme_prep->add_enzyme inhibitor_prep Prepare Serial Dilutions of Test Inhibitors add_inhibitor Add Inhibitors to 96-well Plate inhibitor_prep->add_inhibitor substrate_prep Prepare Nitrocefin Substrate Solution add_substrate Initiate Reaction with Nitrocefin substrate_prep->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance Change at 486 nm add_substrate->measure_abs calc_velocity Calculate Initial Reaction Velocities measure_abs->calc_velocity plot_curve Plot Dose-Response Curve calc_velocity->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of MBL inhibitors.

selectivity_assessment Logic for Assessing MBL Inhibitor Selectivity cluster_testing Inhibition Assays cluster_results Data Analysis start Test Compound (e.g., MBL-IN-7) ndm1_assay Assay vs. NDM-1 start->ndm1_assay vim1_assay Assay vs. VIM-1 start->vim1_assay imp1_assay Assay vs. IMP-1 start->imp1_assay ic50_ndm1 IC50 (NDM-1) ndm1_assay->ic50_ndm1 ic50_vim1 IC50 (VIM-1) vim1_assay->ic50_vim1 ic50_imp1 IC50 (IMP-1) imp1_assay->ic50_imp1 comparison Compare IC50 Values ic50_ndm1->comparison ic50_vim1->comparison ic50_imp1->comparison conclusion Determine Selectivity Profile comparison->conclusion

Caption: Logical flow for assessing MBL inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal Procedures for Metallo-β-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

Pre-Disposal Considerations

Before disposal, it is crucial to determine if the waste containing Metallo-β-lactamase-IN-7 is considered hazardous. Based on SDS for similar compounds, it is unlikely to be classified as hazardous. However, if it is mixed with other substances, the entire mixture must be evaluated. Non-hazardous waste should not be mixed with hazardous waste.

Disposal of Aqueous Solutions

Aqueous solutions containing Metallo-β-lactamase-IN-7 may be suitable for drain disposal if they meet the criteria for non-hazardous liquid waste. This typically includes being water-soluble and not harmful to aquatic life.[1][2]

Experimental Protocol for Drain Disposal:

  • Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 5.5 and 9.5.[2]

  • Dilution: Dilute the solution with at least an equal volume of water.[1]

  • Disposal: Pour the diluted solution down the sanitary sewer, followed by a copious amount of water to ensure it is thoroughly flushed.

  • Record Keeping: Maintain a log of all chemical disposals, including the compound name, quantity, and date of disposal.

Disposal of Solid Waste

Solid Metallo-β-lactamase-IN-7 waste or materials contaminated with it (e.g., weighing paper, gloves) should be disposed of as non-hazardous solid waste.

Experimental Protocol for Solid Waste Disposal:

  • Segregation: Collect all solid waste contaminated with Metallo-β-lactamase-IN-7 in a designated, clearly labeled, and sealable container. Do not dispose of this waste in general laboratory trash cans that are handled by custodial staff.[3]

  • Container Sealing: Once the container is full, seal it securely.

  • Final Disposal: Place the sealed container directly into the designated dumpster for non-hazardous solid waste, as per your institution's guidelines.[3]

Disposal of Empty Containers

Empty containers that previously held Metallo-β-lactamase-IN-7 must be properly cleaned before disposal.

Experimental Protocol for Empty Container Disposal:

  • Triple Rinsing: Rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.

  • Collection of Rinsate: The rinsate from the first rinse may need to be collected and disposed of as chemical waste, depending on the concentration of the original substance. Subsequent rinsates can likely be disposed of down the drain.

  • Defacing: Deface the label on the container to clearly indicate that it is empty and no longer contains the chemical.[3]

  • Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.

Quantitative Data for Non-Hazardous Waste Disposal

The following table summarizes the general quantitative guidelines for the disposal of non-hazardous laboratory chemicals, which can be applied to Metallo-β-lactamase-IN-7 in the absence of a specific SDS.

ParameterGuidelineSource
pH Range for Aqueous Disposal 5.5 - 9.5[2]
Maximum Volume for Sewer Disposal Up to 5 gallons per discharge[1]
Maximum Solid Mass for Sewer Disposal Up to 1 kilogram (if water-soluble)[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Metallo-β-lactamase-IN-7.

cluster_start Start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container Start Metallo-β-lactamase-IN-7 Waste IsHazardous Is the waste mixed with hazardous chemicals? Start->IsHazardous HazardousWaste Dispose as Hazardous Chemical Waste per Institutional Protocol IsHazardous->HazardousWaste Yes WasteType Solid, Liquid, or Empty Container? IsHazardous->WasteType No SolidWaste Collect in Labeled Container WasteType->SolidWaste Solid LiquidWaste Neutralize & Dilute WasteType->LiquidWaste Liquid ContainerWaste Triple Rinse & Deface Label WasteType->ContainerWaste Empty DisposeSolid Dispose in Designated Dumpster SolidWaste->DisposeSolid DisposeLiquid Dispose Down Sanitary Sewer with Copious Water LiquidWaste->DisposeLiquid DisposeContainer Dispose in Regular Trash/Recycling ContainerWaste->DisposeContainer

Caption: Disposal decision workflow for Metallo-β-lactamase-IN-7.

References

Personal protective equipment for handling Metallo-|A-lactamase-IN-7

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like Metallo-β-lactamase-IN-7 is paramount. As a potent enzyme inhibitor, this compound requires careful management in a laboratory setting to minimize exposure and ensure operational safety. Since specific hazard information for Metallo-β-lactamase-IN-7 is not publicly available, it must be treated as a compound with unknown toxicity.[1] Adherence to standard laboratory safety protocols for handling new or uncharacterized substances is therefore essential.

Personal Protective Equipment (PPE) and Engineering Controls

When working with Metallo-β-lactamase-IN-7, a comprehensive approach to personal protection is necessary. This includes the use of engineering controls and appropriate PPE to prevent contact and inhalation.

Summary of Personal Protective Equipment and Handling:

Equipment/ControlSpecificationPurpose
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of any aerosols or volatile components.[2]
Eye Protection ANSI Z87.1-compliant safety glasses or gogglesTo protect eyes from splashes.[3]
Hand Protection Nitrile or neoprene glovesTo protect against skin contact.[3] Regularly check for and replace any damaged gloves.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[4]
Respiratory Protection Not generally required if handled in a fume hoodIf there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is needed.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for safely handling Metallo-β-lactamase-IN-7 from receipt to disposal. The following protocol outlines the key steps to be followed.

Experimental Workflow for Safe Handling:

Operational Workflow for Metallo-β-lactamase-IN-7 cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Review_SDS Review Safety Data Sheet (if available) or Treat as Unknown Hazard Gather_PPE Gather Required PPE: - Lab Coat - Gloves - Safety Goggles Review_SDS->Gather_PPE Prepare_Work_Area Prepare Work Area in Chemical Fume Hood Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Proceed to Handling Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Conduct_Experiment->Decontaminate_Surfaces Proceed to Cleanup Segregate_Waste Segregate Waste: - Solid Waste - Liquid Waste - Sharps Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste According to Institutional Guidelines Segregate_Waste->Dispose_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.